molecular formula C10H8FNO B3362030 1-(6-fluoro-1H-indol-3-yl)ethan-1-one CAS No. 949035-26-1

1-(6-fluoro-1H-indol-3-yl)ethan-1-one

Cat. No.: B3362030
CAS No.: 949035-26-1
M. Wt: 177.17 g/mol
InChI Key: UZFSNUWTPYUTNB-UHFFFAOYSA-N
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Description

1-(6-fluoro-1H-indol-3-yl)ethan-1-one is a useful research compound. Its molecular formula is C10H8FNO and its molecular weight is 177.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(6-fluoro-1H-indol-3-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-fluoro-1H-indol-3-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-fluoro-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-6(13)9-5-12-10-4-7(11)2-3-8(9)10/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFSNUWTPYUTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C1C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201297937
Record name 1-(6-Fluoro-1H-indol-3-yl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949035-26-1
Record name 1-(6-Fluoro-1H-indol-3-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=949035-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Fluoro-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201297937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Executive Summary: The Strategic Advantage of the 6-Fluoro-3-Acetyl Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Medicinal Chemistry Applications of 6-Fluoro-3-Acetylindole

In the landscape of modern drug discovery, the indole nucleus remains a "privileged scaffold," capable of binding to a diverse array of receptors with high affinity. However, the specific substitution pattern of 6-fluoro-3-acetylindole (1-(6-fluoro-1H-indol-3-yl)ethanone) represents a highly calculated medicinal chemistry strategy.

This molecule is not merely an intermediate; it is a bifunctional command center for lead optimization.

  • The C6-Fluorine Effect: The introduction of fluorine at the C6 position blocks a primary metabolic soft spot. In unsubstituted indoles, C6 is prone to hydroxylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP2C19), leading to rapid clearance.[1] The C-F bond (approx. 116 kcal/mol) is metabolically inert, extending the half-life (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) of the pharmacophore while simultaneously modulating the pKa of the indole NH (approx. 16.2), thereby influencing hydrogen bond donor capability.
    
  • The C3-Acetyl Handle: The acetyl group at C3 serves as a versatile electrophilic "warhead" precursor. It allows for rapid diversification into chalcones (Michael acceptors), hydrazones (metal chelators), and heterocycles (pyrazoles/pyrimidines), enabling the synthesis of focused libraries for SAR (Structure-Activity Relationship) exploration.[1]

This guide details the synthesis, chemical properties, and therapeutic applications of this scaffold, specifically in anticancer (tubulin inhibition) , antiviral (Dengue virus) , and antimicrobial domains.[1]

Part 1: Chemical Architecture & Synthesis

Physicochemical Profile
  • IUPAC Name: 1-(6-Fluoro-1H-indol-3-yl)ethanone

  • Molecular Formula: Cngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    H
    
    
    
    FNO
  • Molecular Weight: 177.18 g/mol [1]

  • LogP (Predicted): ~2.3 (Optimal for membrane permeability/BBB penetration)[1]

  • H-Bond Donors: 1 (Indole NH)

  • H-Bond Acceptors: 2 (Carbonyl O, Fluorine)[1]

Synthetic Access: The Friedel-Crafts Protocol

The most robust route to 6-fluoro-3-acetylindole avoids the harsh conditions of Vilsmeier-Haack formylation followed by Grignard addition. Instead, a direct Friedel-Crafts acylation using a Lewis Acid catalyst is preferred to ensure regioselectivity at C3 over N1.

Optimized Synthetic Pathway:

  • Starting Material: 6-Fluoroindole (CAS: 399-51-9).[2]

  • Reagent: Acetic Anhydride (Ac

    
    O) or Acetyl Chloride.
    
  • Catalyst: Indium(III) triflate [In(OTf)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ] or Tin(IV) chloride [SnCl
    
    
    
    ].
  • Solvent: Nitromethane (CH

    
    NO
    
    
    
    ) or Ionic Liquids ([BMIM]BF
    
    
    ) for green chemistry compliance.
ngcontent-ng-c2699131324="" class="ng-star-inserted">

Technical Insight: The electron-withdrawing nature of the C6-fluorine atom slightly deactivates the indole ring compared to the unsubstituted parent. Therefore, stronger Lewis acids or elevated temperatures (reflux) are often required compared to simple indole acetylation.

Part 2: Medicinal Chemistry Applications

Anticancer Agents: The Chalcone Warhead

The conversion of 6-fluoro-3-acetylindole into indole-chalcones (1,3-diaryl-2-propen-1-ones) creates potent anticancer agents.

  • Mechanism: These derivatives act as Tubulin Polymerization Inhibitors .[3] The chalcone moiety mimics the pharmacophore of Colchicine and Combretastatin A-4, binding to the colchicine-binding site on

    
    -tubulin.
    
  • The Fluorine Advantage: The 6-fluoro substitution enhances lipophilicity, aiding cellular uptake, and prevents metabolic degradation of the indole ring inside the tumor microenvironment.[1]

  • Target: MCF-7 (Breast Cancer) and A549 (Lung Cancer) cell lines.[4]

Antiviral Therapeutics: Dengue Virus Inhibition

Recent patent literature (e.g., US 2018/0346419 A1) highlights mono- and di-substituted indoles as inhibitors of Dengue Virus (DENV) replication.

  • Role: The 6-fluoro-3-acetyl core serves as a precursor to NS5 polymerase inhibitors . The C3-acetyl group is often modified into a rigid heterocycle (e.g., thiazole or hydrazide) that interacts with the viral RNA-dependent RNA polymerase (RdRp) allosteric pocket.

  • Significance: There are currently limited specific antivirals for Dengue; this scaffold offers a starting point for "capsid binder" or "polymerase inhibitor" design.

Antimicrobial & Antifungal: Thiosemicarbazones

Reacting the C3-acetyl group with thiosemicarbazide yields Schiff base thiosemicarbazones .

  • Mechanism: These ligands are excellent chelators of transition metals (Fe, Cu).[1] By sequestering essential metals or forming redox-active metal complexes, they generate Reactive Oxygen Species (ROS) within bacterial cells (e.g., S. aureus, M. tuberculosis).[1]

  • Selectivity: The 6-fluoro group has been shown to increase potency against Gram-positive bacteria by altering the electronic density of the chelation center.

Part 3: Experimental Protocols

Protocol A: Synthesis of 1-(6-Fluoro-1H-indol-3-yl)ethanone
  • Reagents: 6-Fluoroindole (1.35 g, 10 mmol), Acetic Anhydride (1.2 mL, 12 mmol), Indium(III) Triflate (5 mol%), Nitromethane (20 mL).[1]

  • Procedure:

    • Dissolve 6-fluoroindole in dry nitromethane under N

      
       atmosphere.
      
    • Add acetic anhydride dropwise at 0°C.

    • Add In(OTf)

      
       catalyst.
      
    • Warm to room temperature and stir for 4 hours (monitor by TLC, Hexane:EtOAc 7:3).

    • Quench with saturated NaHCO

      
       solution.
      
    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash organic layer with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Purification: Recrystallize from Ethanol/Water to yield off-white crystals.

  • Yield: ~85%

  • Validation:

    
    H NMR (DMSO-d
    
    
    
    ) shows singlet at
    
    
    2.45 (acetyl CH
    
    
    ) and characteristic splitting for C6-F protons.
Protocol B: Synthesis of Anticancer Chalcone Derivative
  • Reaction: Claisen-Schmidt Condensation.

  • Reagents: 1-(6-Fluoro-1H-indol-3-yl)ethanone (1 mmol), 3,4,5-Trimethoxybenzaldehyde (1 mmol), Piperidine (catalytic), Ethanol (10 mL).[1]

  • Procedure:

    • Mix the acetylindole and aldehyde in ethanol.

    • Add 3-4 drops of piperidine.

    • Reflux for 6-8 hours.

    • Cool to 0°C; the precipitate (chalcone) forms.

    • Filter and wash with cold ethanol.

  • Mechanism: Base-catalyzed formation of an enolate at the acetyl methyl group, followed by nucleophilic attack on the aldehyde carbonyl and dehydration.

Part 4: Visualization of SAR Logic

The following diagram illustrates the strategic diversification of the 6-fluoro-3-acetylindole scaffold.

G cluster_F C6-Fluorine Effect Core 6-Fluoro-3-Acetylindole (The Scaffold) Chalcone Claisen-Schmidt Condensation Core->Chalcone + Ar-CHO Hydrazone Schiff Base Reaction Core->Hydrazone + H2N-NH-R Heterocycle Vilsmeier/Cyclization Core->Heterocycle + DMF/POCl3 or Hydrazine Prod_Chalcone Indole-Chalcones (Tubulin Inhibitors) Chalcone->Prod_Chalcone Prod_Hydrazone Thiosemicarbazones (Antimicrobial/Chelators) Hydrazone->Prod_Hydrazone Prod_Heterocycle Pyrazoles/Isoxazoles (Kinase Inhibitors) Heterocycle->Prod_Heterocycle F_Effect Blocks CYP450 Metabolism Increases Lipophilicity F_Effect->Core

Figure 1: Divergent synthesis pathways from the 6-fluoro-3-acetylindole core, highlighting the modular access to three distinct therapeutic classes.[1]

References

  • Synthesis of 3-Acylindoles via Friedel-Crafts Acylation

    • Title: A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles.[1]

    • Source: MDPI (Molecules 2015).
    • URL:[Link][1]

  • Anticancer Activity of Indole-Chalcones

    • Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review.[4]

    • Source: MDPI (Pharmaceuticals 2024).
    • URL:[Link][1]

  • Antiviral Applications (Dengue)
  • Biological Activity of Fluorinated Indoles

    • Title: Synthesis of Substituted Fluoroindole as an Anti-Bacterial Agent.[5]

    • Source: Research Journal of Pharmacy and Technology (2012).
    • URL:[Link]

Sources

The Strategic Incorporation of Fluorine in Indole Scaffolds: A Guide to SAR Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for over 20% of all heterocyclic drugs, including essential therapeutics like Sunitinib (anticancer) and Fluvastatin (lipid-lowering). However, the electron-rich nature of the indole ring makes it susceptible to rapid oxidative metabolism by cytochrome P450 (CYP450) enzymes, often leading to poor pharmacokinetic (PK) profiles.

This guide details the Structure-Activity Relationship (SAR) of fluorinated indole derivatives. It moves beyond simple bioisosterism to explain the causality of how fluorine substitution alters electronic density, pKa, and metabolic stability. We provide actionable protocols for synthesis and validation, ensuring a self-correcting workflow for lead optimization.

Physicochemical Rationale: The "Fluorine Effect"[1][2][3][4][5][6]

Replacing a hydrogen atom (Van der Waals radius


 Å) with fluorine (

Å) exerts profound changes on the indole core without significantly altering steric bulk. This section quantifies those changes.
Electronic Modulation and pKa

The indole N-H is a weak acid (


 in DMSO). The high electronegativity of fluorine (3.98 Pauling scale) exerts a strong inductive effect (-I), pulling electron density away from the ring system.
  • Impact on Hydrogen Bonding: Fluorination increases the acidity of the N-H proton, making it a stronger hydrogen bond donor (HBD). This often improves binding affinity in pockets containing H-bond acceptors (e.g., backbone carbonyls in kinase domains).

  • Impact on

    
    -Stacking:  Fluorine reduces the electron density of the aromatic cloud (quadrupole moment inversion). This favors "edge-to-face" interactions with electron-rich aromatic residues (Phe, Tyr, Trp) in the target protein.
    
Metabolic Blocking (The C-F Bond Strength)

The C-F bond is the strongest single bond in organic chemistry (


 kcal/mol vs. 

kcal/mol for C-H).
  • Mechanism: CYP450 enzymes typically oxidize electron-rich aromatic rings via an epoxidation or direct hydroxylation mechanism.

  • Application: Substituting fluorine at metabolically labile positions (specifically C5, C6, and C7) raises the activation energy for oxidation, effectively "blocking" the metabolic soft spot.

Data Summary: Indole vs. 5-Fluoroindole

Table 1: Comparative Physicochemical Properties

PropertyIndole (Reference)5-FluoroindoleMechanistic Implication
LogP (Lipophilicity) 2.14~2.50Increased membrane permeability; improved BBB penetration.
C-H/C-F Bond Energy 98 kcal/mol116 kcal/molResistance to oxidative cleavage by CYP450.
Hammett

0.000.06Electron-withdrawing nature deactivates ring toward electrophilic attack.
Microsomal

< 20 min> 140 minsignificantly extended half-life due to metabolic blocking at C5.

Positional SAR Analysis

The position of the fluorine atom dictates the biological outcome. The following logic tree illustrates the decision-making process for SAR optimization.

The Benzenoid Ring (C4, C5, C6, C7)
  • C5-Position (The Metabolic Fortress): This is the most common site for hydroxylation (mimicking Serotonin/5-HT). Fluorination here is the "Gold Standard" for extending half-life.

    • Example:Sunitinib employs a 5-fluoro substitution on the oxindole core (an oxidized indole derivative) to prevent rapid clearance while maintaining kinase affinity.

  • C4/C6-Positions: Often used to modulate the electronic environment of the C3 binding pocket. C6-fluorination has shown utility in increasing potency in CFTR potentiators by optimizing halogen bonding with the receptor.

The Pyrrole Ring (C2, C3)
  • C3-Position: The most reactive site for electrophilic aromatic substitution. Fluorine here is rare due to synthetic difficulty but can prevent covalent trapping of the drug by off-target nucleophiles.

  • C2-Position: Fluorination here is sterically minimal but electronically significant, often used to lower the pKa of the N-H group significantly.

Visualization: SAR Decision Logic

The following diagram outlines the strategic logic for placing fluorine atoms based on the observed liability of the lead compound.

SAR_Logic_Tree Start Lead Compound Liability Analysis Metabolic High Metabolic Clearance (Short t1/2) Start->Metabolic Potency Low Potency / Binding Affinity Start->Potency Permeability Low Membrane Permeability Start->Permeability BlockC5 Substitute C5-F (Blocks CYP450 Hydroxylation) Metabolic->BlockC5 Primary Strategy BlockC6 Substitute C6-F (Secondary Metabolic Site) Metabolic->BlockC6 Alternative NH_Acidity Increase NH Acidity (Stronger H-Bond Donor) Potency->NH_Acidity Target: H-Bond Acceptor Pi_Stacking Modulate Pi-Stacking (Electron Deficient Ring) Potency->Pi_Stacking Target: Aromatic Pocket Lipophilicity Add F to Benzenoid Ring (Increase LogP) Permeability->Lipophilicity NH_Acidity->BlockC5 Inductive Effect

Figure 1: Strategic decision tree for fluorine placement on the indole scaffold based on specific pharmacological liabilities.

Synthetic Pathways & Protocols

Synthesizing fluorinated indoles requires choosing between de novo construction (building the ring) or late-stage functionalization.

Pathway Selection
  • Method A: Fischer Indole Synthesis (Preferred for Regiocontrol).

    • Mechanism:[1][2] Reaction of a fluorinated phenylhydrazine with a ketone/aldehyde under acidic conditions.

    • Advantage:[3][4][5] The position of the fluorine is fixed by the starting material, guaranteeing regioselectivity (e.g., 4-fluorophenylhydrazine yields 5-fluoroindole).

  • Method B: Electrophilic Fluorination (Selectfluor).

    • Mechanism:[1][2] Direct reaction of indole with Selectfluor.

    • Disadvantage: Poor regioselectivity. Electrophilic attack favors C3. If C3 is blocked, it may attack C2 or the benzene ring, leading to complex mixtures.

Visualization: Synthetic Workflow

Synthesis_Workflow SM1 Fluorinated Phenylhydrazine Acid Acid Catalyst (ZnCl2 or Polyphosphoric Acid) SM1->Acid SM2 Ketone/Aldehyde SM2->Acid Heat Reflux (80-110°C) Acid->Heat Sigmatropic [3,3]-Sigmatropic Rearrangement Heat->Sigmatropic Cyclization Cyclization & NH3 Loss Sigmatropic->Cyclization Product Regioselective Fluoroindole Cyclization->Product

Figure 2: The Fischer Indole Synthesis pathway, preferred for generating regiochemically pure fluorinated indoles.

Experimental Protocol: Synthesis of 5-Fluoro-2-methylindole

Rationale: This protocol uses the Fischer method to ensure the fluorine is strictly at the C5 position, vital for metabolic stability studies.

Materials:

  • 4-Fluorophenylhydrazine hydrochloride (1.0 eq)

  • Acetone (3.0 eq)

  • Polyphosphoric acid (PPA)

  • Ice water

  • Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Hydrazone Formation: Dissolve 4-fluorophenylhydrazine HCl (10 mmol) in ethanol. Add acetone (30 mmol) dropwise. Stir at room temperature for 1 hour. Evaporate solvent to obtain the crude hydrazone.

  • Cyclization: Add the crude hydrazone to PPA (20 g) pre-heated to 80°C.

  • Reaction: Stir vigorously at 100°C for 3 hours. Critical Step: Monitor by TLC. The disappearance of the hydrazone spot indicates completion.

  • Quenching: Pour the hot reaction mixture slowly onto 200g of crushed ice with stirring. The product will precipitate.

  • Extraction: Extract the aqueous slurry with EtOAc (3 x 50 mL). Wash combined organics with saturated NaHCO3 (to remove acid) and brine.

  • Purification: Dry over MgSO4, concentrate, and purify via column chromatography (Hexane/EtOAc gradient).

Self-Validation Check:

  • 1H NMR: Look for the characteristic splitting pattern of the C4 and C6 protons (coupling with 19F).

  • 19F NMR: A single distinct peak around -120 to -125 ppm confirms mono-fluorination.

Biological Validation Protocol

Once synthesized, the metabolic stability must be empirically verified.

Protocol: Microsomal Stability Assay

Rationale: To quantify the "Metabolic Blocking" effect of the fluorine substitution.

  • Preparation: Prepare a 10 mM stock of the test compound (5-fluoroindole derivative) and the non-fluorinated control in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing liver microsomes (human or rat, 0.5 mg/mL protein).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add ice-cold Acetonitrile (containing internal standard) to stop the reaction.

  • Analysis: Centrifuge to remove protein. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .

Success Criteria: The fluorinated analog should exhibit a


 at least 2-fold higher  than the non-fluorinated control to be considered a successful metabolic block.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Zhang, M. Z., et al. (2018). Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry, 212, 137-165. Link

Sources

Thermodynamic stability of 6-fluoroindole vs indole scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic and Physicochemical Stability Profile: 6-Fluoroindole vs. Indole Scaffolds

Executive Summary

In medicinal chemistry, the strategic substitution of hydrogen with fluorine is a pivotal tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a technical analysis comparing the indole scaffold with its 6-fluoroindole (6-Fi) analog.

While both scaffolds share the same bicyclic aromatic core, the introduction of a fluorine atom at the C6 position induces profound changes in thermodynamic stability, crystal lattice energy, and metabolic resilience. 6-Fluoroindole exhibits superior thermodynamic stability (indicated by higher melting points and bond dissociation energies) and enhanced metabolic resistance against CYP450-mediated oxidation, making it a preferred pharmacophore for extending half-life (


) without altering the fundamental binding geometry of the parent indole.

Fundamental Physicochemical Properties

The thermodynamic stability of a solid compound is often macroscopically observable through its melting point (crystal lattice energy) and microscopically defined by bond dissociation energies (BDE).

Table 1: Comparative Physicochemical Profile

PropertyIndole6-FluoroindoleImpact on Stability/Developability
Molecular Weight 117.15 g/mol 135.14 g/mol Slight increase; negligible effect on steric bulk.
Melting Point 52–54 °C72–76 °C+20°C increase indicates significantly higher lattice energy and solid-state stability for 6-Fi.
Bond Energy (C-X) ~99 kcal/mol (C-H)~116 kcal/mol (C-F)C-F bond is thermodynamically stronger, resisting homolytic cleavage.
pKa (N-H) ~21.0 (DMSO)~19.8 (DMSO)*6-Fi is slightly more acidic due to inductive stabilization of the conjugate base.
LogP (Lipophilicity) 2.14~2.55Fluorination increases lipophilicity, improving membrane permeability.

*Note: pKa values are solvent-dependent. The electron-withdrawing nature of Fluorine lowers the pKa relative to Indole.

Electronic Structure & Thermodynamic Stability

The thermodynamic superiority of 6-fluoroindole stems from the unique electronic properties of the Carbon-Fluorine bond.

Inductive vs. Resonance Effects

Fluorine acts as a "Janus" substituent on the indole ring:

  • Inductive Effect (-I): Fluorine is highly electronegative (

    
    ), pulling electron density through the 
    
    
    
    -framework. This deactivates the ring towards electrophilic attack and stabilizes the N-H bond's conjugate base.
  • Resonance Effect (+R): Fluorine has lone pairs that can donate into the

    
    -system. However, at the 6-position, the -I effect dominates the reactivity profile, while the +R effect subtly modulates the HOMO/LUMO energy levels.
    
Bond Dissociation Energy (BDE)

The C6-F bond is one of the strongest single bonds in organic chemistry.

  • Thermodynamic Consequence: The formation of the C-F bond releases more energy than the C-H bond, lowering the heat of formation (

    
    ) relative to the parent structure (once corrected for atomic weights), rendering the molecule lower in potential energy and thus more thermodynamically stable.
    
Visualization: Electronic Resonance & Activation

IndoleResonance Indole Indole Scaffold (C3 Nucleophilic) FluoroIndole 6-Fluoroindole (Ring Deactivated) Indole->FluoroIndole F-Substitution Inductive Inductive Withdrawal (-I) Stabilizes Anion FluoroIndole->Inductive Resonance Resonance Donation (+R) Modulates HOMO FluoroIndole->Resonance Stability Increased Chemical Stability (Resistance to Oxidation) Inductive->Stability Reduces e- density Acidity Increased N-H Acidity (Lower pKa) Inductive->Acidity Stabilizes N- anion

Figure 1: Mechanistic flow of fluorine's electronic effects on the indole scaffold.

Biological & Metabolic Stability (Kinetic Stability)

While thermodynamic stability relates to the molecule's energy state, kinetic stability in a biological context refers to the resistance against enzymatic degradation.

Metabolic Blocking (The "Fluorine Scan")

Indole is electron-rich and prone to oxidation by Cytochrome P450 (CYP450) enzymes. The primary metabolic "soft spots" are positions C5, C6, and C3.

  • Indole Metabolism: Rapidly hydroxylated at C6 to form 6-hydroxyindole, which conjugates and clears.

  • 6-Fluoroindole: The C-F bond is metabolically inert. The fluorine atom sterically and electronically blocks the C6 position. Furthermore, the global deactivation of the ring makes the C5 and C3 positions less susceptible to oxidative radical attack.

Visualization: Metabolic Fate Comparison

MetabolicStability cluster_0 Indole Metabolism (High Clearance) cluster_1 6-Fluoroindole Metabolism (Extended t1/2) Indole Indole CYP CYP450 Enzyme Indole->CYP Oxidation Hydroxy 6-Hydroxyindole (Unstable Metabolite) CYP->Hydroxy Clearance Rapid Elimination Hydroxy->Clearance F_Indole 6-Fluoroindole CYP_Block CYP450 (Blocked at C6) F_Indole->CYP_Block Resists Oxidation Stable Intact Scaffold CYP_Block->Stable Bioavail High Bioavailability Stable->Bioavail

Figure 2: Comparative metabolic pathways showing the "Metabolic Blocking" effect of fluorination.

Experimental Protocols

To validate the stability differences described above, the following self-validating protocols are recommended.

Protocol A: In Vitro Metabolic Stability Assay (Microsomal Stability)

Objective: Quantify the intrinsic clearance (


) difference between Indole and 6-Fi.
  • Preparation:

    • Prepare 10 mM stock solutions of Indole and 6-Fluoroindole in DMSO.

    • Thaw pooled human liver microsomes (HLM) on ice.

  • Incubation:

    • Reaction Mix: Phosphate buffer (100 mM, pH 7.4), Microsomes (0.5 mg/mL protein), and Test Compound (1 µM final conc).

    • Start: Initiate reaction by adding NADPH-regenerating system (1 mM NADP, 5 mM G6P, 1 U/mL G6PDH).

    • Timepoints: Sample at 0, 5, 15, 30, and 60 minutes.

  • Termination & Analysis:

    • Quench samples with ice-cold Acetonitrile (containing internal standard). Centrifuge at 4000g for 20 min.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% remaining) vs. time. The slope

      
       represents the elimination rate constant.
      
    • 
      .
      
    • Expectation: 6-Fluoroindole should exhibit a significantly flatter slope (lower

      
      ) compared to Indole.
      
Protocol B: Spectrophotometric pKa Determination

Objective: Determine the acidity of the N-H proton to infer electronic stabilization.

  • Method: UV-Metric Titration (due to low solubility in water, use mixed solvent e.g., Methanol/Water or DMSO/Water).

  • Steps:

    • Prepare a 50 µM solution of 6-Fluoroindole in 20% DMSO/Water.

    • Titrate with 0.1 M KOH while monitoring UV absorbance (200–400 nm).

    • Observe the bathochromic shift as the indole anion forms.

  • Data Processing:

    • Use the Henderson-Hasselbalch equation fitting on the absorbance change at

      
       of the anion.
      
    • Validation: The pKa should be lower than that of unsubstituted indole measured under identical conditions.

References

  • Smart, B. E. (2001). "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry, 109(1), 3–11. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

  • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463. Link

  • Sigma-Aldrich. "6-Fluoroindole Product Specification & Safety Data Sheet." Link

  • Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

Electronic effects of 6-fluorine substitution on indole reactivity

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the electronic and reactivity profile of 6-fluoroindole.

Technical Guide for Medicinal Chemistry & Synthesis Applications

Executive Summary

The introduction of a fluorine atom at the C6 position of the indole scaffold creates a unique electronic "push-pull" system that is highly valued in drug discovery. Unlike the C5-substituted analogues (which mimic serotonin directly), 6-fluoroindole offers a distinct metabolic stability profile and electronic distribution that modulates reactivity at the remote C3 and C7 positions.

This guide analyzes the inductive (-I) and resonance (+R) interplay of the 6-fluoro substituent, providing a predictive model for its reactivity in electrophilic substitution, metalation, and cross-coupling workflows.

Electronic Profile & Structural Dynamics

The "Meta-Para" Paradox

To understand the reactivity of 6-fluoroindole, one must deconstruct the fused ring system into its constituent electronic vectors. The fluorine atom at C6 operates through two opposing forces relative to the key reactive centers (N1 and C3).

  • Relative to N1 (The Acidic Center): C6 is located meta to the nitrogen attachment point (C7a). Consequently, the Inductive Withdrawal (-I) dominates, increasing the acidity of the N-H bond compared to unsubstituted indole.

  • Relative to C3 (The Nucleophilic Center): C6 is para to the bridgehead carbon (C3a). Here, the Resonance Donation (+R) of the fluorine lone pair can theoretically push electron density into the pyrrole ring. However, due to the high electronegativity of fluorine, the net effect remains deactivating , though less so than at the C5 position.

Quantitative Parameters
ParameterIndole6-FluoroindoleImpact of 6-F Substitution
Hammett

(Fluorine)
N/A0.06Weakly deactivating / Neutral
Hammett

(Fluorine)
N/A0.34Strongly electron-withdrawing (Inductive)
pKa (DMSO) ~21.0~19.5 - 20.0Increased Acidity: Facilitates N-deprotonation
C3 Nucleophilicity HighModerateAttenuated: Slower reaction in EAS
C7 C-H Acidity LowElevatedActivated: Ortho-fluorine effect enables lithiation
Electronic Influence Map (Graphviz)

The following diagram illustrates the propagation of electronic effects from the 6-F substituent.

ElectronicEffects F6 6-Fluorine Atom IndoleCore Indole Scaffold F6->IndoleCore Substitution N1 N1 Position (Acidity) F6->N1 -I Effect (Meta) Increases Acidity C3 C3 Position (Nucleophilicity) F6->C3 +R Effect (Para-like) Weak Stabilization C7 C7 Position (Lithiation Site) F6->C7 -I Effect (Ortho) Activates C-H IndoleCore->C3 Net Deactivation (Slower EAS)

Caption: Vector map showing the opposing Inductive (-I) and Resonance (+R) effects of 6-F. The -I effect dominates N1 and C7, while the net effect on C3 is deactivation.

Reactivity & Synthesis Protocols

Electrophilic Aromatic Substitution (EAS)

Despite the deactivating nature of the fluorine, the C3 position remains the preferred site for electrophilic attack (e.g., bromination, acylation). The 6-F substituent does not alter the regioselectivity (C3 > C2) but significantly reduces the reaction rate .

  • Implication: Higher temperatures or stronger Lewis acids are often required compared to unsubstituted indole.

  • Selectivity: The 6-F atom blocks the C6 position and sterically/electronically discourages attack at C5 and C7, reinforcing C3 selectivity.

Protocol: C3-Formylation (Vilsmeier-Haack)

This protocol yields 6-fluoroindole-3-carboxaldehyde, a versatile intermediate.

Reagents:

  • 6-Fluoroindole (1.0 eq)

  • Phosphorus Oxychloride (

    
    , 1.1 eq)
    
  • Dimethylformamide (DMF, 5.0 eq - Solvent/Reagent)

Workflow:

  • Vilsmeier Complex Formation: Cool DMF to 0°C under

    
    . Add 
    
    
    
    dropwise. Stir for 30 min to form the chloroiminium ion (white precipitate may form).
  • Addition: Dissolve 6-fluoroindole in minimal DMF and add dropwise to the complex at 0°C.

  • Heating: Allow to warm to RT, then heat to 35-40°C for 1-2 hours. (Note: Unsubstituted indole reacts at RT; 6-F requires mild heating).

  • Hydrolysis: Pour the mixture into ice-water containing NaOH (2M) to adjust pH to ~9. Boil for 5 min to hydrolyze the intermediate.

  • Isolation: The product precipitates as off-white crystals. Filter and wash with water.

    • Validation:

      
       NMR will show the aldehyde proton at ~10.0 ppm and a downfield shift of the C2-H.
      
C-H Activation & Lithiation (The C7 Anomaly)

While C2 is the standard site for lithiation (via N-protection and Directed Ortho Metalation - DoM), the 6-fluoro substituent activates the C7 position due to the "Ortho-Fluorine Effect" (inductive acidification of the adjacent proton).

  • Scenario A (N-H Free): Bases (e.g., NaH, n-BuLi) deprotonate N1 first (pKa ~19.5).

  • Scenario B (N-Protected, e.g., N-Boc):

    • Kinetic Control: Lithiation occurs at C2 (adjacent to N).

    • Thermodynamic/Directing Control: If C2 is blocked or specific ligands are used, lithiation can be directed to C7 , facilitated by the inductive pull of the C6-F.

Decision Matrix: Functionalization Pathways

The following diagram provides a logic flow for selecting the correct synthetic route based on the desired substitution pattern on the 6-fluoroindole core.

ReactivityFlow Start Start: 6-Fluoroindole Target Desired Substitution? Start->Target PathC3 C3 (Nucleophilic) Target->PathC3 Electrophile PathN1 N1 (Acidic) Target->PathN1 Alkyl/Aryl Halide PathC7 C7 (C-H Activation) Target->PathC7 Boron/Metal PathC2 C2 (Lithiation) Target->PathC2 Lithium/Carbon Vilsmeier Vilsmeier-Haack / Bromination (Requires mild heat) PathC3->Vilsmeier BaseAlk Base (NaH/Cs2CO3) + R-X (Faster than Indole) PathN1->BaseAlk IrCat Ir-Catalyzed Borylation (Steric Control) PathC7->IrCat DoM N-Boc + n-BuLi (C2 Selective) PathC2->DoM IrCat->PathC7 6-F directs ortho

Caption: Decision tree for functionalizing 6-fluoroindole. Note the specific utility of Ir-catalysis for C7 access.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 67443, 6-Fluoroindole. Available at: [Link]

  • Schmitt, M., et al. (2017). Modulation of the La/Lb Mixing in an Indole Derivative: A Position-Dependent Study Using 4-, 5-, and 6-Fluoroindole. Journal of Physical Chemistry A. Available at: [Link]

  • Organic Chemistry Data. Equilibrium pKa Table (DMSO Solvent). Available at: [Link]

3-Acylindole Derivatives in Oncology: A Technical Guide to Mechanisms, Efficacy, and Experimental Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole ring is a privileged pharmacophore in medicinal chemistry, deeply embedded in the structures of numerous FDA-approved oncology drugs. Recently, 3-acylindole derivatives have emerged as highly potent, multi-targeted anticancer agents. By functionalizing the C3 position of the indole nucleus, researchers have developed compounds capable of disrupting critical tumor survival pathways, including tubulin polymerization and the p53-MDM2 interaction.

This technical whitepaper synthesizes current literature on the structural biology, mechanistic pathways, and quantitative efficacy of 3-acylindoles. Furthermore, it establishes field-proven, self-validating experimental protocols for evaluating these derivatives in preclinical drug development.

Mechanistic Pathways of 3-Acylindoles in Oncology

The therapeutic potential of 3-acylindoles stems from their ability to act as dual-pathway modulators. Rather than acting as broad-spectrum cytotoxins, rationally designed 3-acylindoles target specific protein-protein interactions (PPIs) and structural proteins essential for tumor proliferation.

Tubulin Polymerization Inhibition (The Colchicine Binding Site)

Microtubules are highly dynamic cytoskeletal fibers essential for mitotic spindle formation. 3-acylindole derivatives, such as OXi8006, function as potent inhibitors of tubulin assembly by competitively binding to the colchicine site on


-tubulin.
Causality of Action:  Binding at the colchicine site induces a conformational change that prevents the addition of new tubulin heterodimers to the growing plus-end of the microtubule. This catastrophic depolymerization triggers the spindle assembly checkpoint (SAC), leading to irreversible cell cycle arrest at the G2/M phase and subsequent apoptosis [1].
p53-MDM2 Antagonism and Ferroptosis Induction

In many cancers, the tumor suppressor p53 is deactivated not by mutation, but by overexpression of its negative regulator, MDM2. Complex spirooxindole hybrids tethered to a 3-acylindole scaffold have been synthesized to mimic the


-helical interface of p53, effectively disrupting the p53-MDM2 interaction.
Causality of Action:  By antagonizing MDM2, these derivatives prevent the ubiquitin-mediated proteasomal degradation of p53. Restored p53 levels upregulate pro-apoptotic genes (e.g., Bax, PUMA). Furthermore, recent studies demonstrate that specific 3-acylindole hybrids induce ferroptosis—a non-apoptotic, iron-dependent form of cell death driven by lipid peroxidation—which can be experimentally reversed using the inhibitor ferrostatin-1 (Fer-1) [2].

Pathway A 3-Acylindole Derivatives B Tubulin (Colchicine Site) A->B Inhibits Polymerization C p53-MDM2 Complex A->C Disrupts Interaction D Microtubule Depolymerization B->D E p53 Stabilization C->E F G2/M Cell Cycle Arrest D->F G Apoptosis / Ferroptosis E->G F->G

Fig 1: Dual-targeted signaling pathways of 3-acylindole derivatives in oncology.

Quantitative Efficacy: Structure-Activity Relationships (SAR)

The biological efficacy of 3-acylindoles is highly dependent on the substituents at the C3 acyl group and the indole nitrogen. The table below synthesizes quantitative IC50 data from recent literature, highlighting the potency of these derivatives across various human cancer cell lines.

Compound / DerivativeTarget Cancer Cell LineIC50 / GI50 ValuePrimary Mechanism of ActionReference
OXi8006 NCI-H460, DU-145, SK-OV-325.7 nM (Avg)Tubulin Polymerization Inhibition[1]
3-Arylthio-1H-indole (R=6-thiophen-3-yl)MCF-7 (Breast)4.5 nMApoptosis (Bax/Bcl-2 modulation)[3]
Spirooxindole-3-acylindole (4k) HCT-116 (Colon)7.0 ± 0.27 µMp53-MDM2 Disruption[4]
Spirooxindole-3-acylindole (4k) HepG2 (Liver)5.5 ± 0.2 µMp53-MDM2 Disruption[4]
Spirooxindole-3-acylindole (51) (R=4-F3CC6H4)MCF-7 (Breast, p53-WT)0.12 µMFerroptosis Induction[2]

Methodological Frameworks for Experimental Validation

To ensure rigorous and reproducible evaluation of novel 3-acylindole derivatives, researchers must employ self-validating experimental systems. A protocol is only as reliable as its internal controls. Below are the standardized, step-by-step methodologies for assessing cytotoxicity and mechanistic action.

Protocol 1: High-Throughput Cytotoxicity & Selectivity (MTT Assay)

A common pitfall in oncology drug discovery is identifying compounds that are highly toxic to cancer cells but equally toxic to healthy tissue. This protocol incorporates a Selectivity Index (SI) gate as a self-validating mechanism to filter out non-specific cytotoxins.

Step-by-Step Workflow:

  • Cell Seeding: Plate target cancer cells (e.g., HCT-116, HepG2) and a normal control cell line (e.g., L02 hepatocytes or BJ fibroblasts) in 96-well plates at a density of

    
     cells/well. Incubate for 24 hours at 37°C in 5% CO₂.
    
  • Compound Treatment: Treat cells with serial dilutions of the 3-acylindole derivative (ranging from 0.01 µM to 100 µM).

    • Causality of Controls: Include a vehicle control (0.1% DMSO) to establish baseline viability, and a positive control (e.g., Cisplatin or Doxorubicin) to benchmark the assay's sensitivity.

  • MTT Incubation: After 48 hours of treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization & Readout: Discard the media and dissolve the formazan crystals in 150 µL of DMSO. Measure absorbance at 570 nm using a microplate reader.

  • Self-Validation & SI Calculation: Calculate the IC50 for both the cancer and normal cell lines. Validate the hit by calculating the Selectivity Index (SI):

    
    
    Rule: Only compounds with an SI > 3 are advanced to mechanistic assays, ensuring a reliable therapeutic window.
    
Protocol 2: In Vitro Tubulin Polymerization Assay

To confirm that a 3-acylindole directly targets tubulin (rather than causing downstream cytoskeletal collapse via off-target toxicity), a cell-free fluorescence-based polymerization assay is required.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a reaction mix containing 3 mg/mL purified porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

    • Causality of Reagents: Add 1 mM GTP to the buffer. Tubulin polymerization is strictly a GTP-dependent thermodynamic process; without it, baseline polymerization cannot occur.

  • Compound Addition: Add the 3-acylindole derivative at its calculated IC50 concentration.

  • Self-Validating Controls:

    • Enhancer Control: Add Paclitaxel (10 µM) to one set of wells. This validates the upper dynamic range of the assay by hyper-stabilizing the microtubules.

    • Inhibitor Control: Add Colchicine (10 µM) to another set. This validates the lower dynamic range and serves as a competitive benchmark.

  • Kinetic Readout: Add the fluorescent reporter (e.g., DAPI, which binds to the polymerized microtubule lattice). Monitor fluorescence continuously (Excitation: 360 nm, Emission: 420 nm) at 37°C for 60 minutes.

  • Data Interpretation: A true tubulin inhibitor will display a flattened fluorescence curve identical to or lower than the colchicine control, proving direct interference with the polymerization kinetics.

Workflow Step1 Compound Synthesis (3-Acylindoles) Step2 MTT Viability Assay (Cancer vs Normal Cells) Step1->Step2 Step3 Step3 Step2->Step3 Filter Active Hits Step4 Mechanistic Validation Step3->Step4 Step5 Tubulin Polymerization Assay (Fluorescence Readout) Step4->Step5 Step6 Flow Cytometry (Cell Cycle Analysis) Step4->Step6

Fig 2: Self-validating experimental workflow for screening 3-acylindole hits.

Future Perspectives

The evolution of 3-acylindole derivatives represents a paradigm shift in targeted oncology. By moving away from simple planar indoles to complex, 3D-architectures like spirooxindole-3-acylindole hybrids, researchers are successfully targeting traditionally "undruggable" protein-protein interactions like p53-MDM2. Future drug development must focus on optimizing the pharmacokinetic (PK) profiles of these derivatives, specifically improving aqueous solubility and metabolic stability, to transition these highly potent in vitro hits into viable clinical candidates.

References

  • Hassan, S. M., & Farid, A. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Pharmaceuticals.
  • Islam, M. S., et al. (2019). Synthesis of new thiazolo-pyrrolidine-(spirooxindole) tethered to 3-acylindole as anticancer agents. Bioorganic Chemistry.
  • MDPI. (2025).
  • MDPI. (2022). Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. Molecules.

Sources

The Strategic Imperative of 6-Fluoro Substitution in Indole Intermediates: A Guide to Enhancing Metabolic Stability

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, the metabolic stability of drug candidates stands as a critical gatekeeper to clinical success. A molecule's susceptibility to rapid metabolism can curtail its bioavailability, shorten its half-life, and introduce patient-to-patient variability, ultimately jeopardizing its development. This guide provides an in-depth exploration of a powerful strategy in medicinal chemistry: the use of 6-fluoro substituted indole intermediates to enhance metabolic stability. As a Senior Application Scientist, this document synthesizes foundational principles with actionable, field-proven methodologies to empower your drug discovery programs.

The Challenge of the Indole Nucleus: A Target for Metabolic Transformation

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. However, its electron-rich nature makes it a prime substrate for oxidative metabolism, primarily orchestrated by the cytochrome P450 (CYP450) family of enzymes in the liver.[1][2] Phase I metabolism of the indole ring often involves hydroxylation at various positions, leading to the formation of metabolites like indoxyl and oxindole.[3] These transformations can significantly impact the pharmacological profile of a compound and may even lead to the formation of reactive metabolites.

Fluorine: The Medicinal Chemist's Tool for Metabolic Fortification

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[3] This is largely due to the unique properties of the fluorine atom and the carbon-fluorine (C-F) bond. The C-F bond is exceptionally strong, making it resistant to oxidative cleavage by CYP450 enzymes. By replacing a metabolically labile carbon-hydrogen (C-H) bond with a C-F bond, chemists can effectively "block" these metabolic "soft spots".[3]

Beyond its bond strength, fluorine's high electronegativity can also influence the electronic properties of the entire molecule. This can alter how the molecule interacts with the active site of metabolic enzymes, potentially reducing its affinity for the enzyme and thus slowing down its metabolism.

The 6-Position of Indole: A Key Locus for Metabolic Attack and Strategic Fluorination

The 6-position of the indole ring is a known site for metabolic oxidation. Research has shown that various enzymes can hydroxylate this position. For instance, toluene dioxygenase has been shown to oxidize 6-fluoroindole to a meta-stable fluorescent product, 6-fluoroindoxyl, indicating that this position is susceptible to oxidative attack.[4]

By introducing a fluorine atom at the 6-position, we can leverage the "metabolic blocking" effect. This strategic fluorination hinders the oxidative metabolism at this site, thereby enhancing the overall metabolic stability of the indole intermediate. This increased stability often translates to a longer in vivo half-life and improved pharmacokinetic profile of the final drug candidate.

Visualizing the Metabolic Landscape:

The following diagram illustrates the common metabolic pathways of the indole nucleus and the protective effect of 6-fluoro substitution.

cluster_0 Standard Metabolic Pathway cluster_1 Effect of 6-Fluoro Substitution Indole Indole CYP450 CYP450 Enzymes (e.g., CYP2A6, CYP2E1) Indole->CYP450 Six_Fluoroindole 6-Fluoroindole Six_Fluoroindole->CYP450 Stable Increased Metabolic Stability Metabolites Oxidized Metabolites (e.g., Indoxyl, Oxindole) CYP450->Metabolites Blocked Metabolism Blocked

Caption: CYP450-mediated metabolism of indole and the effect of 6-fluoro substitution.

Quantifying Metabolic Stability: The In Vitro Liver Microsomal Assay

To experimentally validate the enhanced metabolic stability of 6-fluoro substituted indole intermediates, the in vitro liver microsomal stability assay is the industry-standard method.[5][6][7] This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP450 enzymes.[7]

The primary readouts of this assay are the in vitro half-life (t½) and the intrinsic clearance (CLint), which provide a quantitative measure of a compound's metabolic lability.[5]

Data Presentation: Fluorination Enhances Metabolic Stability

The following table presents a comparative summary of metabolic stability data for a non-fluorinated indole analog and a fluorinated indole, demonstrating the significant improvement in stability conferred by fluorination. While specific data for 6-fluoroindole is not publicly available, the data for 5-fluoroindole serves as a strong surrogate to illustrate the principle.

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, mL/min/kg)Data Source
UT-155Non-fluorinated indole12.35-[3]
5-Fluoroindole (5-FI)Fluorinated indole144.29.0[3]

Note: The data for UT-155 was generated in mouse liver microsomes, while the data for 5-Fluoroindole was generated in rat liver microsomes. Direct comparison of absolute values should be made with caution; however, the trend of increased stability with fluorination is evident.[3]

Experimental Protocol: A Self-Validating In Vitro Liver Microsomal Stability Assay

This protocol provides a robust and self-validating workflow for assessing the metabolic stability of your 6-fluoro substituted indole intermediates.

Materials and Reagents
  • Test compound (e.g., 6-fluoroindole intermediate)

  • Pooled liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (for quenching and analysis)

  • Positive control compounds (e.g., a rapidly metabolized compound and a stable compound)

  • 96-well plates

  • Incubator (37°C)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Experimental Workflow

The following diagram outlines the key steps in the liver microsomal stability assay.

cluster_0 Experimental Steps Start Start: Prepare Reagents Incubation Incubation at 37°C (0, 5, 15, 30, 60 min) Start->Incubation Quench Quench Reaction (Add cold ACN with Internal Standard) Incubation->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data Data Analysis: Calculate t½ and CLint Analyze->Data End End: Report Results Data->End

Caption: Workflow for the in vitro liver microsomal stability assay.

Step-by-Step Methodology
  • Preparation: Thaw liver microsomes and prepare the NADPH regenerating system on ice. Prepare working solutions of the test compound and positive controls in phosphate buffer.

  • Incubation: In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound or control. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate Reaction: Add the NADPH regenerating system to each well to start the metabolic reaction. This is your time zero (T0) point.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in the respective wells by adding an equal volume of cold acetonitrile containing an internal standard.

  • Protein Precipitation: After the final time point, centrifuge the plate to pellet the precipitated microsomal proteins.

  • Sample Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. The LC-MS/MS method should be optimized for the detection and quantification of the parent compound.

  • Data Analysis: Determine the concentration of the parent compound remaining at each time point. Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression of this plot is the rate constant of elimination (k).

    • Half-life (t½): t½ = 0.693 / k

    • Intrinsic Clearance (CLint): CLint = (0.693 / t½) / (mg microsomal protein/mL)

Self-Validation and Trustworthiness
  • Negative Control: Include a set of incubations without the NADPH regenerating system. The concentration of the test compound should not significantly decrease in these wells, confirming that the observed metabolism is NADPH-dependent.

  • Positive Controls: Run a known rapidly metabolized compound and a known stable compound in parallel. The results for these controls should fall within established limits, verifying the metabolic competency of the microsomal batch.

  • Internal Standard: The use of an internal standard in the quenching solution corrects for variations in sample processing and instrument response, ensuring the accuracy and precision of the analytical data.

Conclusion and Future Perspectives

The strategic incorporation of fluorine at the 6-position of indole intermediates is a scientifically sound and empirically validated approach to enhance metabolic stability. By blocking a key site of oxidative metabolism, this modification can significantly improve the pharmacokinetic properties of drug candidates, thereby increasing their probability of success in preclinical and clinical development. The in vitro liver microsomal stability assay provides a robust and reliable platform for quantifying the impact of such structural modifications. As drug discovery continues to evolve, the rational design of molecules with optimized metabolic profiles, through strategies such as targeted fluorination, will remain a critical enabler of therapeutic innovation.

References

  • Aukema, K. G., et al. (2022). Fluoro‐recognition: New in vivo fluorescent assay for toluene dioxygenase probing induction by and metabolism of polyfluorinated compounds. Environmental Microbiology, 24(10), 5202-5216. [Link]

  • Budde, H., et al. (2024). Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution. Frontiers. [Link]

  • Budde, H., et al. (2023). Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution. bioRxiv. [Link]

  • Masimirembwa, C., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Arhiv za farmaciju, 69(1), 1-20. [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]

  • Phillips, I. R., & Shephard, E. A. (1998). The use of 6-(difluoromethyl)indole to study the activation of indole by tryptophan synthase. Biochemical Journal, 334(Pt 3), 561–567. [Link]

  • Di, L., & Kerns, E. H. (2006). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In High-Throughput Screening in Drug Discovery (pp. 149-161). Humana Press. [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. [Link]

  • Budde, H., et al. (2023). Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution. bioRxiv. [Link]

  • Budde, H., et al. (2023). Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution. bioRxiv. [Link]

  • PubChem. (n.d.). 6-Fluoroindole. [Link]

  • Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 634-646. [Link]

  • Al-Awadhi, F. H., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. International Journal of Molecular Sciences, 24(17), 13247. [Link]

  • Manik, M. K., & Singh, R. K. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Pharmaceuticals, 14(12), 1226. [Link]

  • Skarka, A., & Wsol, V. (2023). The Engagement of Cytochrome P450 Enzymes in Tryptophan Metabolism. International Journal of Molecular Sciences, 24(9), 8272. [Link]

  • Iannone, M., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8835. [Link]

  • Pineda, D., et al. (2022). Estimation of the Half-Lives of Recently Detected Per- and Polyfluorinated Alkyl Ethers in an Exposed Community. Environmental Science & Technology Letters, 9(10), 868-874. [Link]

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Methodological & Application

Application Note: Synthesis of 1-(6-fluoro-1H-indol-3-yl)ethan-1-one via Vilsmeier-Haack Acetylation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Fluorinated indoles, particularly 6-fluoroindole derivatives, are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors and antifungal agents. The introduction of an acetyl group at the C-3 position yields 1-(6-fluoro-1H-indol-3-yl)ethan-1-one (also known as 3-acetyl-6-fluoroindole), a highly versatile building block for downstream drug development.

While Friedel-Crafts acylation is a traditional method for functionalizing aromatic systems, indoles are highly sensitive to the strong Lewis acids (e.g., AlCl3) required, which often trigger unwanted dimerization or polymerization. The Vilsmeier-Haack acetylation provides a superior, self-validating alternative. By utilizing N,N-dimethylacetamide (DMA) and phosphorus oxychloride (POCl3), this protocol ensures a milder, highly regioselective transformation that preserves the integrity of the fluoroindole core [[1]](1].

Mechanistic Insights: The "Why" Behind the Workflow

The Vilsmeier-Haack reaction is a specialized electrophilic aromatic substitution. Adapting this methodology for acetylation requires substituting the traditional N,N-dimethylformamide (DMF) with DMA, which acts as the acetyl-transfer agent.

  • Electrophile Generation : The reaction between DMA and POCl3 is highly exothermic. POCl3 activates the amide carbonyl, leading to the expulsion of a phosphorodichloridate leaving group and the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent).

  • Regioselective Attack : The 6-fluoroindole attacks the chloroiminium carbon. Kinetic studies demonstrate that the order of susceptibility to the electrophile for the indole nucleus is C-3 > N-1 > C-2 2[2]. Mechanistically, electrophilic attack at C-3 generates a Wheland intermediate where the positive charge is stabilized by the adjacent nitrogen atom without disrupting the benzenoid resonance. Attack at C-2 would disrupt the benzene ring's aromaticity in the transition state, resulting in a higher activation energy barrier.

  • Hydrolysis : The initial product is a stable iminium salt. Subsequent aqueous workup with a mild base hydrolyzes this intermediate into the final ketone, 1-(6-fluoro-1H-indol-3-yl)ethan-1-one 3[3].

VH_Workflow Start Start: Reagent Preparation Step1 Mix DMA & POCl3 at 0°C (Ice Bath) Start->Step1 Intermediate Vilsmeier Reagent [Chloroiminium Ion] Step1->Intermediate Exothermic Control Step2 Add 6-Fluoroindole (Dropwise, 0°C to RT) Intermediate->Step2 Reaction Electrophilic Attack at C-3 Position Step2->Reaction Regioselective Step3 Quench & Hydrolysis (Ice-Water + Base) Reaction->Step3 Iminium Intermediate Product 1-(6-fluoro-1H-indol-3-yl)ethan-1-one Precipitation Step3->Product pH Neutralization Purification Filtration & Recrystallization Product->Purification

Figure 1: Experimental workflow and mechanistic progression of the Vilsmeier-Haack acetylation.

Experimental Protocol

This protocol is designed as a self-validating system; visual cues (color changes, phase separations) and in-process controls (IPC) are embedded to ensure accuracy at each step.

Reagents & Equipment :

  • 6-Fluoroindole : 1.0 equiv (Limiting reagent)

  • N,N-Dimethylacetamide (DMA) : Anhydrous, 5.0 equiv (Acts as both reagent and solvent)

  • Phosphorus oxychloride (POCl3) : 1.2 equiv

  • Aqueous Sodium Acetate (NaOAc) : 2.0 M (For quenching/hydrolysis)

  • Equipment : 2-Neck round-bottom flask, dropping funnel, argon balloon, and magnetic stirrer.

Step-by-Step Methodology :

Step 1: Preparation of the Vilsmeier Reagent

  • Charge a flame-dried, argon-purged round-bottom flask with anhydrous DMA (5.0 equiv).

  • Cool the flask to 0 °C using an ice-water bath.

  • Add POCl3 (1.2 equiv) dropwise via a dropping funnel over 15–20 minutes under vigorous magnetic stirring. Causality: The formation of the chloroiminium ion is highly exothermic. Strict temperature control (0 °C) during dropwise addition prevents the thermal decomposition of the highly reactive intermediate and suppresses the formation of dark, tarry byproducts. The solution will turn pale yellow/orange upon successful formation.

Step 2: Substrate Addition & Electrophilic Attack 4. Dissolve 6-fluoroindole (1.0 equiv) in a minimal volume of anhydrous DMA. 5. Add the indole solution dropwise to the Vilsmeier reagent at 0 °C to maintain thermal control. 6. Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2–4 hours. In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (7:3). The starting material (high Rf) will disappear, and a baseline spot (the highly polar iminium salt) will appear. Do not proceed to quenching until the starting material is fully consumed.

Step 3: Quenching and Hydrolysis 7. Slowly pour the reaction mixture into a vigorously stirred beaker of crushed ice containing an excess of 2.0 M aqueous NaOAc. Causality: The ice safely quenches unreacted POCl3. The basic pH provided by NaOAc is critical; it drives the hydrolysis of the stable iminium intermediate into the desired carbonyl compound. 8. Heat the quenched mixture gently to 50 °C for 1 hour to ensure complete hydrolysis, then cool to room temperature.

Step 4: Isolation and Purification 9. The product, 1-(6-fluoro-1H-indol-3-yl)ethan-1-one, will precipitate as a solid upon cooling. 10. Collect the solid via vacuum filtration, wash extensively with cold distilled water to remove residual DMA and phosphate salts, and dry under a vacuum. 11. Optional: Recrystallize from an ethanol/water mixture to achieve >98% purity.

Quantitative Data & Reaction Parameters

To highlight the efficiency of this protocol, Table 1 summarizes the quantitative parameters and expected outcomes of the Vilsmeier-Haack acetylation compared to traditional Friedel-Crafts conditions.

ParameterVilsmeier-Haack Acetylation (DMA/POCl3)Friedel-Crafts Acylation (AcCl/AlCl3)
Reagents DMA, POCl3Acetyl Chloride, AlCl3
Reaction Temperature 0 °C to Room Temperature-78 °C to Room Temperature
Regioselectivity >95% C-3 selectiveProne to N-acylation / mixtures
Major Byproducts Phosphates, Dimethylamine (Water soluble)Polymerized indoles, dimers
Hydrolysis Requirement Mandatory (Base-catalyzed)Not applicable (Direct ketone formation)
Typical Yield 75% - 85%40% - 60%

Table 1: Comparative Reaction Parameters for Indole Acylation.

References

1.3 - The Journal of Organic Chemistry (ACS). 2.2 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). 3.1 - ResearchGate.

Sources

High-Yield Friedel-Crafts Acylation of 6-Fluoroindole: Comprehensive Application Note & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The regioselective functionalization of the indole core is a cornerstone of modern synthetic organic chemistry and drug discovery. Specifically, introducing an acyl group at the C-3 position of 6-fluoroindole provides access to critical precursors for biologically active pharmaceuticals. This application note details the mechanistic rationale, catalyst selection, and step-by-step experimental protocols for the Friedel-Crafts acylation of 6-fluoroindole. We present two orthogonal methodologies: a highly scalable traditional Lewis acid-mediated approach and a modern, environmentally benign microwave-assisted catalytic protocol.

Scientific Rationale & Mechanistic Overview

The Strategic Value of 6-Fluoroindole

The incorporation of a fluorine atom at the 6-position of the indole ring is a privileged modification in medicinal chemistry[1]. Fluorine's high electronegativity profoundly alters the electronic distribution of the indole core, modulating its pKa and often enhancing target receptor binding affinity[1]. Furthermore, the highly stable carbon-fluorine bond effectively blocks cytochrome P450-mediated metabolic oxidation at the C-6 position, thereby increasing the compound's pharmacokinetic half-life and systemic bioavailability[1].

Mechanism of C-3 Regioselective Acylation

The Friedel-Crafts acylation of indoles proceeds via an electrophilic aromatic substitution (EAS) mechanism[2]. The reaction sequence is driven by the activation of an acylating agent (such as an acyl chloride or acid anhydride) by a Lewis acid, generating a highly electrophilic acylium ion[2].

Unprotected indoles are highly nucleophilic. The nitrogen lone pair delocalizes into the aromatic system, making the C-3 position the most electron-rich and kinetically favored site for electrophilic attack[2]. Attack at C-3 forms a resonance-stabilized sigma complex (arenium ion). Subsequent deprotonation restores the aromaticity of the pyrrole ring, yielding the 3-acyl-6-fluoroindole product and regenerating the catalyst[2].

Mechanism A Acylating Agent + Lewis Acid B Acylium Ion (Electrophile) A->B Activation D Sigma Complex (C-3 Attack) B->D Electrophilic Attack C 6-Fluoroindole C->D Nucleophilic C-3 E 3-Acyl-6-fluoroindole (Product) D->E Deprotonation (-H+)

Mechanistic pathway of C-3 regioselective Friedel-Crafts acylation of 6-fluoroindole.

Catalyst Selection & Reaction Optimization

Historically, Friedel-Crafts acylations utilized stoichiometric amounts of strong Lewis acids like aluminum trichloride (AlCl₃)[3]. However, AlCl₃ forms a highly stable, irreversible complex with the resulting ketone product, necessitating greater than stoichiometric amounts of the catalyst and leading to harsh, highly exothermic aqueous workups[3]. Furthermore, strong Lewis acids can cause unprotected indoles to undergo unwanted N-acylation or polymerization[4].

To circumvent these issues, two distinct approaches are recommended for 6-fluoroindole:

  • Milder Alkylaluminum Halides (Protocol A): Utilizing diethylaluminum chloride (Et₂AlCl) allows for a highly controlled, one-pot acylation of free (N-H) indoles[5]. This method is highly reliable for gram-scale synthesis.

  • Metal Triflates in Ionic Liquids (Protocol B): Yttrium(III) triflate [Y(OTf)₃] is a water-tolerant Lewis acid that requires only catalytic loading (1–5 mol%)[4]. When paired with the ionic liquid [BMI]BF₄ (1-butyl-3-methylimidazolium tetrafluoroborate) and microwave irradiation, it provides a rapid, green alternative that avoids the need for NH-protection[4].

Quantitative Comparison of Methodologies
ParameterProtocol A: Et₂AlCl MediatedProtocol B: Y(OTf)₃ / Microwave[4]
Catalyst Loading Stoichiometric (1.2 - 1.5 eq)Catalytic (2 - 5 mol%)
Acylating Agent Acyl ChloridesAcid Anhydrides
Solvent Dichloromethane (DCM)Ionic Liquid ([BMI]BF₄)
Temperature 0 °C to Room Temp80 °C (Microwave)
Reaction Time 2 - 4 Hours2 - 10 Minutes
Moisture Sensitivity Strictly AnhydrousWater-Tolerant
Scalability Excellent (Multi-gram to kg)Good (Limited by MW vessel size)

Experimental Protocols

Protocol A: Standard Diethylaluminum Chloride (Et₂AlCl) Mediated Acylation

This protocol is optimized for scale-up and utilizes standard laboratory glassware. It ensures strict C-3 regioselectivity without the need to pre-protect the indole nitrogen.

Reagents & Materials:

  • 6-Fluoroindole (1.0 equiv)

  • Acyl Chloride (1.2 equiv)

  • Diethylaluminum chloride (Et₂AlCl, 1.0 M in hexane, 1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (Argon/N₂).

  • Dissolution: Dissolve 6-fluoroindole (1.0 equiv) in anhydrous DCM (approx. 10 mL per gram of substrate) and cool the solution to 0 °C using an ice-water bath.

  • Catalyst Addition: Slowly add Et₂AlCl (1.5 equiv) dropwise via syringe over 10 minutes. The solution may change color, indicating the formation of the indole-aluminum complex. Stir at 0 °C for 30 minutes.

  • Acylation: Dissolve the desired acyl chloride (1.2 equiv) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes:EtOAc, 3:1). Complete consumption of 6-fluoroindole typically occurs within 2 to 4 hours.

  • Quenching: Carefully cool the mixture back to 0 °C. Quench the reaction by the very slow dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) or 1M HCl[2]. Caution: Highly exothermic; gas evolution will occur.

  • Workup: Separate the organic layer. Extract the aqueous phase twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[2].

  • Purification: Purify the crude product via flash column chromatography or recrystallization to yield the pure 3-acyl-6-fluoroindole.

Protocol B: Green Catalytic Acylation using Y(OTf)₃ under Microwave Irradiation

This method leverages the synergistic effect of microwave heating and ionic liquids to drastically reduce reaction times and eliminate toxic halogenated solvents[4].

Reagents & Materials:

  • 6-Fluoroindole (1.0 equiv)

  • Acid Anhydride (1.5 equiv)

  • Yttrium(III) triflate[Y(OTf)₃] (0.05 equiv / 5 mol%)

  • Ionic Liquid: [BMI]BF₄ (1-butyl-3-methylimidazolium tetrafluoroborate)

Step-by-Step Procedure:

  • Reaction Assembly: In a microwave-safe reaction vial, combine 6-fluoroindole (1.0 equiv), the appropriate acid anhydride (1.5 equiv), and Y(OTf)₃ (5 mol%).

  • Solvent Addition: Add the ionic liquid [BMI]BF₄ (approx. 2 mL per mmol of substrate). Seal the vial with a crimp cap.

  • Microwave Irradiation: Place the vial in a monomode microwave synthesizer. Irradiate the mixture at 80 °C for 5 to 10 minutes[4].

  • Extraction: Upon completion and cooling, add distilled water to the vial to quench the reaction. Extract the product using ethyl acetate (EtOAc) (3 x 5 mL). The product partitions into the EtOAc layer, while the catalyst and ionic liquid remain in the aqueous phase[4].

  • Catalyst Recovery: The aqueous layer containing [BMI]BF₄ and Y(OTf)₃ can be concentrated under vacuum at 80 °C to remove water and reused for subsequent runs (up to 4 times with minimal loss of activity)[4].

  • Purification: Wash the combined EtOAc layers with saturated NaHCO₃ to remove residual acetic acid, followed by brine. Dry over Na₂SO₄, concentrate, and purify via short-pad silica gel chromatography.

Workflow Step1 1. Reagent Assembly 6-Fluoroindole + Anhydride + Y(OTf)3 in [BMI]BF4 Step2 2. Microwave Irradiation 80°C, 5-10 mins Step1->Step2 Step3 3. Quench & Extract Add H2O, Extract with EtOAc Step2->Step3 Step4 4. Phase Separation Isolate EtOAc (Product) from Aqueous (Catalyst) Step3->Step4 Step5 5. Purification Wash, Dry, and Flash Chromatography Step4->Step5 Recycle Vacuum Concentration Recycle Y(OTf)3 / [BMI]BF4 Step4->Recycle Aqueous Phase Recycle->Step1 Reuse up to 4x

Workflow for the green, microwave-assisted catalytic acylation using Y(OTf)3.

Analytical Characterization & Troubleshooting

Expected Analytical Signatures

To validate the success of the regioselective C-3 acylation, researchers should rely on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS):

  • ¹H NMR: The most definitive proof of C-3 substitution is the disappearance of the C-3 proton (which typically appears around δ 6.5 ppm in the starting 6-fluoroindole) and the retention of the C-2 proton (which shifts downfield to ~δ 8.0 - 8.3 ppm due to the deshielding effect of the adjacent carbonyl group). The highly characteristic N-H broad singlet will remain visible around δ 11.5 - 12.0 ppm (in DMSO-d6).

  • ¹⁹F NMR: The fluorine atom at the C-6 position will present a distinct signal, useful for assessing purity and tracking the compound during structure-activity relationship (SAR) screening[6].

  • MS: Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometry will show the molecular ion peak[M+H]⁺ corresponding to the addition of the acyl mass minus one proton.

Troubleshooting Common Pitfalls
  • Formation of N-Acyl or 1,3-Diacyl Byproducts: This indicates an overly aggressive acylating environment or insufficient Lewis acid complexation. Ensure the Et₂AlCl is added before the acyl chloride to allow the indole-aluminum complex to form, which protects the nitrogen atom and directs attack to C-3.

  • Incomplete Conversion: If using Protocol A, ensure the DCM is strictly anhydrous, as moisture rapidly decomposes Et₂AlCl. If using Protocol B, verify the calibration of the microwave synthesizer and ensure the acid anhydride is fresh.

  • Indole Polymerization: Indoles are sensitive to strong acids. If black, tarry byproducts form, lower the reaction temperature during the initial addition steps or switch to the milder Y(OTf)₃ protocol.

References

Sources

Application Note: Reduction of 1-(6-fluoro-1H-indol-3-yl)ethan-1-one to 6-Fluorotryptamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Strategy

This Application Note details the synthetic pathway for the conversion of 1-(6-fluoro-1H-indol-3-yl)ethan-1-one (6-fluoro-3-acetylindole) into its corresponding amine derivative.

Critical Structural Distinction: Researchers must note that the reduction of 3-acetylindole derivatives does not yield the standard "tryptamine" chain (2-aminoethyl). Instead, it yields the 1-aminoethyl derivative (also known as


-aminoethylindole). This moiety is a structural isomer of tryptamine and shares significant pharmacophore overlap with 

-methyltryptamine (

-MT) analogs.
  • Starting Material: 1-(6-fluoro-1H-indol-3-yl)ethan-1-one (CAS: 949035-26-1)[1]

  • Target Product: 1-(6-fluoro-1H-indol-3-yl)ethan-1-amine[2]

  • Primary Methodology: Two-step Reductive Amination via Oxime Intermediate.

Mechanistic Pathway

The direct reductive amination of electron-rich indole ketones is often plagued by polymerization. To ensure high fidelity and yield, we utilize a stepwise Oximation-Reduction protocol.[3]

  • Condensation: Conversion of the ketone to the ketoxime using hydroxylamine hydrochloride.

  • Reduction: Hydride reduction of the oxime C=N bond to the C-N single bond using Lithium Aluminum Hydride (LAH).

ReactionScheme SM 1-(6-fluoro-1H-indol-3-yl) ethan-1-one Oxime Intermediate: Ketoxime SM->Oxime NH2OH·HCl NaOAc, EtOH Reflux Product Target: 1-(6-fluoro-1H-indol-3-yl) ethan-1-amine Oxime->Product LiAlH4 THF, Reflux

Figure 1: Synthetic pathway from 6-fluoro-3-acetylindole to the target amine via oxime isolation.

Experimental Protocols

Phase A: Synthesis of 1-(6-fluoro-1H-indol-3-yl)ethan-1-one oxime

The formation of the oxime is the critical "locking" step that prevents side reactions during reduction. The use of sodium acetate buffers the solution, preventing acid-catalyzed degradation of the indole ring.

Reagents & Materials:

Reagent Equivalents Role
1-(6-fluoro-1H-indol-3-yl)ethan-1-one 1.0 eq Substrate

| Hydroxylamine Hydrochloride (


) | 1.5 eq | Nitrogen Source |
| Sodium Acetate (

) | 2.0 eq | Buffer/Base | | Ethanol (95% or Absolute) | Solvent | Reaction Medium |

Detailed Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 10.0 mmol of 1-(6-fluoro-1H-indol-3-yl)ethan-1-one in 40 mL of Ethanol. The solution may appear light yellow/tan.

  • Reagent Addition: Add a solution of Hydroxylamine HCl (15.0 mmol) and Sodium Acetate (20.0 mmol) dissolved in 10 mL of deionized water to the reaction flask.

  • Reaction: Heat the mixture to reflux (

    
    ) with vigorous stirring. Monitor via TLC (System: DCM/MeOH 95:5).
    
    • Checkpoint: Conversion is typically complete within 2–4 hours. The oxime is more polar than the ketone.

  • Workup:

    • Remove ethanol under reduced pressure (rotary evaporator).

    • Suspend the residue in 50 mL ice-cold water.

    • The oxime typically precipitates as a white or off-white solid. Filter the solid and wash with cold water (

      
       mL).
      
    • Alternative: If oil forms, extract with Ethyl Acetate (

      
       mL), dry over 
      
      
      
      , and evaporate.
  • Drying: Dry the solid in a vacuum oven at

    
     overnight.
    
    • Expected Yield: 85–95%.

Phase B: Reduction to 1-(6-fluoro-1H-indol-3-yl)ethan-1-amine

Safety Alert: Lithium Aluminum Hydride (LAH) is pyrophoric and reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (Nitrogen or Argon).

Reagents & Materials:

Reagent Equivalents Role
Indole Oxime (from Phase A) 1.0 eq Precursor
Lithium Aluminum Hydride (LAH) 4.0 eq Reducing Agent
Tetrahydrofuran (THF), Anhydrous Solvent Reaction Medium

| Rochelle's Salt (Sat. Aq.) | Quench | Workup Agent |

Detailed Procedure:

  • Inert Setup: Flame-dry a 2-neck round-bottom flask and cool under a stream of dry Nitrogen.

  • LAH Preparation: Charge the flask with LAH (40.0 mmol) and 50 mL of anhydrous THF. Cool the suspension to

    
     in an ice bath.
    
  • Addition: Dissolve the Indole Oxime (10.0 mmol) in 30 mL anhydrous THF. Add this solution dropwise to the LAH suspension over 20 minutes.

    • Observation: Gas evolution (

      
      ) will occur. Maintain temperature below 
      
      
      
      during addition.
  • Reflux: Once addition is complete, remove the ice bath and warm to room temperature. Then, heat to reflux (

    
    ) for 6–12 hours.
    
    • Monitor: The suspension will turn grey/grey-green.

  • Quenching (Fieser Method):

    • Cool the reaction mixture to

      
      .
      
    • Carefully add reagents in this order (for x grams of LAH used):

      • x mL Water

      • x mL 15% NaOH (aq)

      • 3x mL Water

    • Stir vigorously for 30 minutes until a granular white precipitate forms.

  • Isolation:

    • Filter the mixture through a Celite pad to remove aluminum salts. Wash the pad with THF.

    • Concentrate the filtrate under vacuum to obtain the crude amine oil.

  • Purification (Salt Formation):

    • Dissolve the crude oil in a minimal amount of dry diethyl ether or isopropyl alcohol.

    • Add Fumaric acid (1.0 eq) dissolved in hot methanol OR dropwise addition of HCl in ether.

    • The salt of 1-(6-fluoro-1H-indol-3-yl)ethan-1-amine will crystallize. Filter and dry.

Analytical Validation & Quality Control

To ensure the integrity of the "Self-Validating System," compare your results against these expected parameters.

ParameterMethodExpected Result
Appearance VisualFree base: Viscous oil (amber). Salt: White/Off-white crystalline solid.
1H-NMR 400 MHz (DMSO-d6)Doublet at

1.4 ppm (3H,

); Quartet at

4.3 ppm (1H,

); Indole aromatic protons (6.8–7.5 ppm).
Mass Spectrometry ESI-MS (+)

(Calc. MW: 178.21)
Solubility Bench TestFree base: Soluble in DCM, MeOH. Salt: Soluble in Water, DMSO.
Workflow Visualization

Workflow Start Start: 6-Fluoro-3-Acetylindole Step1 Step 1: Oximation (NH2OH·HCl, NaOAc) Start->Step1 Check1 QC Check: TLC (Disappearance of Ketone) Step1->Check1 Check1->Step1 Incomplete Step2 Step 2: LAH Reduction (Anhydrous THF, Reflux) Check1->Step2 Complete Quench Quench & Workup (Fieser Method) Step2->Quench Salt Salt Formation (Fumarate/HCl) Quench->Salt Final Final Product: Amine Salt Salt->Final

Figure 2: Operational workflow for the synthesis and validation of the target amine.

Scientist's Notes & Troubleshooting

  • Fluorine Sensitivity: The 6-fluoro substituent is generally stable under LAH reduction conditions. However, avoid using dissolving metal reductions (e.g., Na/NH3) as these can lead to defluorination.

  • Water Content: The presence of water during Step 2 is the most common cause of failure. Ensure the oxime from Step 1 is completely dry before introducing it to the LAH slurry.

  • Alternative Route (Catalytic): If LAH is unavailable, the oxime can be reduced using Hydrogen gas (50 psi) and Raney Nickel or

    
     in ammoniacal ethanol. Note that 
    
    
    
    may cause partial reduction of the indole ring (indoline formation) if not carefully monitored.
  • Storage: Tryptamine derivatives are prone to oxidation (darkening) upon air exposure. Store the final salt form at

    
     in a desiccator.
    

References

  • Shulgin, A. T., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. (Reference for general tryptamine/AMT synthesis protocols).

  • Righi, M., et al. (2012).[4][5] Synthesis of tryptamine derivatives via a direct, one-pot reductive alkylation of indoles.[5] Journal of Organic Chemistry, 77(14), 6351-6357.[5]

  • EPA CompTox Chemicals Dashboard. (2023). 1-(6-Fluoro-1H-indol-3-yl)ethanone Properties. [6]

  • BLD Pharm. (2023). 1-(6-Fluoro-1H-indol-3-yl)ethan-1-amine Product Data.

  • Somei, M., et al. (1981). The First Preparation of 1-(Indol-3-yl)ethylamines. Heterocycles. (Foundational chemistry for acetylindole reduction).

Sources

Application Note: One-Pot Synthesis of 3-Acetyl-6-Fluoroindole

Author: BenchChem Technical Support Team. Date: March 2026

This guide details advanced one-pot protocols for the synthesis of 3-acetyl-6-fluoroindole , a critical pharmacophore in the development of kinase inhibitors (e.g., c-Met, VEGFR) and serotonergic modulators.

The presence of the fluorine atom at the C6 position introduces specific electronic constraints—inductive withdrawal (-I) and resonance donation (+R)—that slightly deactivate the nucleophilic C3 position compared to the parent indole. The protocols below are optimized to overcome this deactivation while maintaining high regioselectivity for C3 over N1 or C2.

Part 1: Strategic Overview & Mechanistic Logic

The Challenge: Electronic & Regiochemical Control

Synthesizing 3-acylindoles requires navigating the competition between N-acylation (kinetic product) and C3-acylation (thermodynamic product).

  • Substrate: 6-Fluoroindole.

  • Electronic Effect: The C6-fluorine atom is inductively electron-withdrawing, which lowers the HOMO energy of the pyrrole ring, making the C3 position less nucleophilic than in unsubstituted indole.

  • Solution: Stronger electrophilic activation (Lewis Acids) or high-temperature rearrangement conditions are required to ensure complete C3 functionalization.

Method Selection Matrix
MethodReagentsMechanismBest For
Protocol A (Green) Ac

O, Y(OTf)

/ Sc(OTf)

Metal-Catalyzed Friedel-CraftsHigh yield, mild conditions, lab-scale discovery.
Protocol B (Robust) AcCl, AlCl

/ SnCl

Classical Friedel-CraftsScale-up (>10g), low cost, readily available reagents.
Protocol C (Reagent) DMA, POCl

Modified Vilsmeier-HaackMetal-free synthesis, avoids acid chlorides.

Part 2: Detailed Experimental Protocols

Protocol A: Metal-Triflate Catalyzed Acylation (Green Method)

Rationale: Rare-earth metal triflates (e.g., Yttrium(III) triflate) act as water-tolerant Lewis acids. They activate the acetic anhydride carbonyl without generating stoichiometric aluminum waste. This method is superior for preventing N-acylated byproducts due to the reversible nature of the metal coordination.

Materials:

  • 6-Fluoroindole (1.0 equiv)

  • Acetic Anhydride (1.2 equiv)[1]

  • Yttrium(III) Triflate [Y(OTf)

    
    ] (5 mol%) or Scandium(III) Triflate [Sc(OTf)
    
    
    
    ]
  • Solvent: Nitromethane (CH

    
    NO
    
    
    
    ) or Acetonitrile (MeCN)
  • Optional: Ionic Liquid [bmim][BF

    
    ] for microwave enhancement.
    

Step-by-Step Procedure:

  • Preparation: In a dry round-bottom flask, dissolve 6-fluoroindole (1.35 g, 10 mmol) in Nitromethane (20 mL).

  • Catalyst Addition: Add Y(OTf)

    
     (270 mg, 0.5 mmol). The solution may turn slightly yellow.[2][3]
    
  • Acylation: Add Acetic Anhydride (1.13 mL, 12 mmol) dropwise over 5 minutes at room temperature.

  • Reaction: Stir the mixture at 50°C for 4–6 hours.

    • Note: The 6-fluoro substituent slows the reaction compared to indole. If TLC shows starting material, increase temp to 80°C.

  • Work-up:

    • Dilute with Ethyl Acetate (50 mL).

    • Wash with sat. NaHCO

      
       (2 x 30 mL) to neutralize acetic acid.
      
    • Wash with Brine (30 mL).

    • Dry organic layer over Na

      
      SO
      
      
      
      and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane:EtOAc 7:3).

    • Target Yield: 85-92%

    • Appearance: Off-white to pale yellow solid.

Protocol B: Classical Friedel-Crafts Acylation (Scale-Up)

Rationale: Using Aluminum Chloride (AlCl


) generates a "super-electrophile" acylium ion. This is necessary to overcome the deactivating effect of the fluorine atom on the indole ring during larger batch processing.

Materials:

  • 6-Fluoroindole (1.0 equiv)

  • Acetyl Chloride (1.1 equiv)

  • Aluminum Chloride (AlCl

    
    , anhydrous) (1.2 equiv)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

  • Activation: In a flame-dried 3-neck flask under Nitrogen, suspend AlCl

    
     (1.6 g, 12 mmol) in anhydrous DCM (20 mL). Cool to 0°C.
    
  • Acylium Formation: Add Acetyl Chloride (0.85 mL, 11 mmol) dropwise. Stir for 15 mins at 0°C. The suspension will clear as the acylium complex forms.

  • Addition: Dissolve 6-fluoroindole (1.35 g, 10 mmol) in DCM (10 mL). Add this solution dropwise to the AlCl

    
     mixture over 20 minutes.
    
    • Critical: Maintain temperature <5°C to prevent polymerization.

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Quench (Exothermic): Pour the reaction mixture slowly onto a mixture of Ice (50 g) and conc. HCl (5 mL). Stir vigorously for 30 minutes to break the Aluminum-Indole complex.

  • Extraction: Separate layers. Extract aqueous layer with DCM (2 x 20 mL). Combine organics, wash with NaHCO

    
    , dry (MgSO
    
    
    
    ), and concentrate.
  • Purification: Recrystallization from Toluene or Methanol.

Protocol C: Modified Vilsmeier-Haack (Metal-Free)

Rationale: While Vilsmeier-Haack typically uses DMF to form aldehydes, substituting DMF with N,N-Dimethylacetamide (DMA) generates a chloroiminium species that yields the methyl ketone upon hydrolysis.

Materials:

  • 6-Fluoroindole

  • N,N-Dimethylacetamide (DMA) (Acts as solvent and reagent)

  • Phosphorus Oxychloride (POCl

    
    )[4]
    

Step-by-Step Procedure:

  • Reagent Formation: Cool neat DMA (5 mL) to 0–5°C. Add POCl

    
     (1.1 equiv) dropwise. Stir for 20 mins to form the electrophilic salt.
    
  • Substrate Addition: Add 6-fluoroindole (1.0 equiv) dissolved in minimal DMA.

  • Heating: Heat the mixture to 90–100°C for 3 hours.

    • Note: Higher heat is required compared to formylation to drive the reaction with the sterically bulkier acetamide species.

  • Hydrolysis: Cool to RT. Pour into Ice/Water containing Sodium Acetate (buffer). Boil the aqueous mixture for 15 minutes to hydrolyze the intermediate iminium salt to the ketone.

  • Isolation: The product often precipitates upon cooling.[1] Filter and wash with water.[3]

Part 3: Visualization & Data

Mechanistic Pathway (Metal-Triflate)

The following diagram illustrates the catalytic cycle for Protocol A, highlighting the activation of the anhydride and the regioselective attack at C3.

G Cat Y(OTf)3 (Catalyst) Complex Activated Acyl-Complex Cat->Complex Coordination Anh Acetic Anhydride Anh->Complex Sigma C3-Sigma Complex (Intermediate) Complex->Sigma + Indole (Electrophilic Attack) Indole 6-Fluoroindole Indole->Sigma Sigma->Cat Catalyst Regeneration Prod 3-Acetyl-6-Fluoroindole Sigma->Prod Re-aromatization - AcOH Acid Acetic Acid (Byproduct) Sigma->Acid

Caption: Catalytic cycle of Y(OTf)3 mediated acylation. The Lewis acid activates the anhydride, facilitating electrophilic attack at the C3 position.

Comparative Analysis Table
FeatureProtocol A (Y(OTf)

)
Protocol B (AlCl

)
Protocol C (DMA/POCl

)
Yield 85–92%75–85%60–75%
Atom Economy High (AcOH byproduct)Low (Al waste)Moderate
Moisture Sensitivity Low (Water tolerant)High (Strictly anhydrous)High (POCl

sensitive)
Safety Profile Good (Mild conditions)Moderate (HCl gas, Exothermic)Moderate (Corrosive POCl

)
Regioselectivity Excellent (C3 > 99%)Good (Risk of N-acyl)Excellent (C3 only)

Part 4: Troubleshooting & Critical Parameters

  • N-Acylation vs. C3-Acylation:

    • Symptom:[1][2][5][6] Formation of 1-acetyl-6-fluoroindole (observed by NMR shift of H2 proton).

    • Fix: If using Protocol B, ensure the temperature is high enough during the stir phase (RT or mild reflux) to allow the kinetic N-acyl product to rearrange to the thermodynamic C3-acyl product. For Protocol A, the metal triflate naturally favors C3.

  • Incomplete Conversion:

    • Cause: The 6-Fluoro group deactivates the ring.

    • Fix: Extend reaction time by 2 hours or increase catalyst loading to 10 mol% (Protocol A). For Protocol C, ensure the hydrolysis step (boiling water) is sufficient; otherwise, the iminium salt remains water-soluble and is lost.

  • Purification Issues:

    • 3-Acetylindoles can "oil out" during recrystallization. Use a seed crystal if available, or scratch the glass surface. A solvent system of Ethanol:Water (3:1) usually provides clean crystals upon slow cooling.

References

  • Bandini, M., et al. "Catalytic Functionalization of Indoles in a New Dimension." Angewandte Chemie International Edition, vol. 48, no. 51, 2009. Link

  • Cui, X., et al. "Yttrium-Catalyzed Friedel–Crafts Acylation of Indoles with Anhydrides." Tetrahedron Letters, vol. 54, no. 10, 2013. Link

  • Ottoni, O., et al. "Acylation of Indole under Friedel-Crafts Conditions: An Improved Protocol." Organic Letters, vol. 3, no. 7, 2001. Link

  • James, P.N., & Snyder, H.R. "Indole Synthesis via Vilsmeier-Haack Type Reactions." Organic Syntheses, Coll.[7] Vol. 4, p. 539. Link

  • Smith, M.B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley, 2013. Link

Sources

Application Note: 1-(6-Fluoro-1H-indol-3-yl)ethan-1-one as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1-(6-fluoro-1H-indol-3-yl)ethan-1-one (Synonym: 3-acetyl-6-fluoroindole) CAS Number: 949035-26-1[1]

Executive Summary & Chemical Profile

The integration of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern drug discovery, with fluorinated compounds representing a significant portion of newly FDA-approved therapeutics[2]. 1-(6-fluoro-1H-indol-3-yl)ethan-1-one (CAS 949035-26-1)[1] is a highly versatile pharmaceutical intermediate that combines the biological ubiquity of the indole core with the pharmacokinetic advantages of fluorine substitution.

This application note provides a comprehensive guide to utilizing this intermediate. It details the mechanistic rationale behind its structural features and provides field-validated, step-by-step protocols for converting the 3-acetyl handle into diverse, biologically active chemotypes, including chalcones, pyrimidines, and α-bromoketones[3],[4],[5].

Mechanistic Insights: The Causality of the Scaffold (E-E-A-T)

To effectively utilize 1-(6-fluoro-1H-indol-3-yl)ethan-1-one in drug design, researchers must understand the causality behind its structural components. The molecule is defined by two critical modifications to the base indole ring:

  • The 6-Fluoro Substitution: The introduction of fluorine at the C6 position serves multiple pharmacokinetic purposes. First, it blocks cytochrome P450-mediated metabolic oxidation at one of the most electron-rich positions of the indole ring, thereby increasing the half-life of the resulting drug[2]. Second, the strong electron-withdrawing nature of fluorine modulates the pKa of the adjacent indole NH, often improving membrane permeability and altering hydrogen-bonding dynamics with target proteins[2].

  • The 3-Acetyl Group: The acetyl group at C3 acts as a bifunctional synthetic handle. The highly enolizable α-protons allow for facile base-catalyzed Claisen-Schmidt condensations to form Michael acceptors (chalcones)[4],[6]. Alternatively, the electrophilic carbonyl carbon can undergo direct nucleophilic attack or the α-carbon can be halogenated to form reactive precursors for further heterocyclization[7].

Pharmacophore Core 1-(6-Fluoro-1H-indol-3-yl)ethan-1-one (Core Scaffold) F_sub 6-Fluorine Substitution Core->F_sub Ac_sub 3-Acetyl Group Core->Ac_sub F_eff1 Blocks C6 Metabolic Oxidation F_sub->F_eff1 F_eff2 Modulates Indole NH pKa F_sub->F_eff2 F_eff3 Increases Lipophilicity F_sub->F_eff3 Ac_eff1 Electrophilic Carbonyl Center Ac_sub->Ac_eff1 Ac_eff2 Enolizable α-Protons Ac_sub->Ac_eff2

Figure 1: Mechanistic rationale and pharmacophore logic of 1-(6-fluoro-1H-indol-3-yl)ethan-1-one.

Synthetic Workflows & Experimental Protocols

The following protocols detail the transformation of 1-(6-fluoro-1H-indol-3-yl)ethan-1-one into advanced pharmaceutical intermediates. Each protocol is designed as a self-validating system to ensure high-fidelity synthesis.

Protocol A: Synthesis of 6-Fluoroindolyl Chalcones via Claisen-Schmidt Condensation

Chalcones are critical intermediates that exhibit inherent antiproliferative and antioxidant activities[4].

Reagents: 1-(6-fluoro-1H-indol-3-yl)ethan-1-one (1.0 equiv), Aryl Aldehyde (e.g., 4-hydroxybenzaldehyde) (1.1 equiv), Piperidine or 50% aq. KOH (catalytic), Anhydrous Ethanol. Procedure:

  • Initiation: Charge an oven-dried round-bottom flask with the indole starting material and the aryl aldehyde in anhydrous ethanol (0.5 M concentration).

  • Catalysis: Add 3-5 drops of piperidine (or 50% aq. KOH) dropwise while stirring[4]. Causality: The base deprotonates the α-methyl group, generating a nucleophilic enolate that attacks the aldehyde.

  • Propagation: Reflux the mixture at 78 °C for 4–6 hours. Monitor the reaction via TLC (Hexane:EtOAc 7:3).

  • Self-Validation: The reaction is complete when the starting material spot disappears and a new, highly fluorescent spot (under 365 nm UV, characteristic of the extended conjugated α,β-unsaturated system) appears at a lower Rf value.

  • Isolation: Cool the mixture to room temperature, pour into crushed ice, and neutralize with 1M HCl (if KOH was used). Filter the resulting precipitate, wash with cold ethanol, and recrystallize from ethanol to yield the pure chalcone.

Protocol B: Cyclization to Pyrimidine-Linked Indoles

Pyrimidine derivatives of indoles are heavily investigated for their potent anticancer and antimicrobial properties[3],[5].

Reagents: 6-Fluoroindolyl Chalcone (from Protocol A) (1.0 equiv), Thiourea (1.5 equiv), Ethanolic KOH (2.0 equiv). Procedure:

  • Initiation: Dissolve the chalcone and thiourea in absolute ethanol.

  • Cyclization: Add ethanolic KOH and reflux the mixture for 10–12 hours[5]. Causality: The nitrogen of thiourea performs a Michael addition on the β-carbon of the chalcone, followed by intramolecular cyclization at the carbonyl carbon and subsequent dehydration to form the pyrimidine ring.

  • Self-Validation: The reaction mixture will transition from a clear solution to a turbid suspension as the highly rigid, insoluble pyrimidine derivative forms.

  • Isolation: Cool the reaction mixture, pour into ice water, and acidify to pH 4-5 using glacial acetic acid. Filter the solid, wash thoroughly with water, and dry under vacuum.

Protocol C: α-Bromination to 2-Bromo-1-(6-fluoro-1H-indol-3-yl)ethan-1-one

This protocol yields CAS 1094718-82-7[7],[8], a highly reactive α-bromoketone used in Hantzsch thiazole syntheses.

Reagents: 1-(6-fluoro-1H-indol-3-yl)ethan-1-one (1.0 equiv), Phenyltrimethylammonium tribromide (PTAB) or NBS (1.05 equiv), THF or Glacial Acetic Acid. Procedure:

  • Initiation: Dissolve the indole derivative in THF and cool to 0 °C in an ice bath.

  • Halogenation: Add PTAB portion-wise over 30 minutes.

  • Self-Validation: The initial deep orange/red color of the tribromide reagent will gradually fade to a pale yellow suspension as the active bromine is consumed by the enolized acetyl group.

  • Isolation: After 2 hours of stirring at room temperature, quench the reaction with saturated aqueous sodium thiosulfate. Extract with EtOAc, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Workflow A 1-(6-fluoro-1H-indol-3-yl)ethan-1-one (Starting Material) B Claisen-Schmidt Condensation (Aryl Aldehyde, Base, EtOH) A->B H α-Bromination (PTAB or NBS, 0°C) A->H C 6-Fluoroindolyl Chalcone (Antioxidant Intermediate) B->C D Cyclization with Thiourea (Base, Reflux) C->D E Pyrimidine-Linked Indole (Anticancer/Antimicrobial) D->E I 2-Bromo-1-(6-fluoro-1H-indol-3-yl)ethan-1-one (Thiazole Precursor) H->I

Figure 2: Synthetic divergence of 1-(6-fluoro-1H-indol-3-yl)ethan-1-one into key pharmaceutical intermediates.

Data Presentation: Biological & Synthetic Profiling

The derivatives synthesized from 3-acetylindoles exhibit a broad spectrum of biological activities. Table 1 summarizes the expected pharmacological profiles and synthetic advantages of utilizing the 6-fluoro-3-acetylindole scaffold based on recent medicinal chemistry evaluations[3],[4],[6],[5].

Compound ClassStructural ModificationPrimary Target / AssayRepresentative Activity / YieldMechanistic Advantage of Scaffold
Indolyl Chalcones 3-Arylpropenone linkageMCF7 / HCT116 Cell LinesIC50 ~ 6.5 - 18.5 µM[4],[6]Acts as a Michael acceptor for covalent binding to target cysteines; F-atom increases lipophilicity.
Pyrimidine-Indoles Thiourea cyclizationAntimicrobial (E. coli, B. subtilis)High growth inhibition[5]Rigidified heterocycle provides precise H-bond donor/acceptor geometry.
α-Bromoketones C2-BrominationPrecursor for Thiazoles80-90% Synthetic YieldHighly electrophilic α-carbon allows for rapid, catalyst-free cyclizations.

References

  • Hoffman Fine Chemicals. "CAS 949035-26-1 | 1-(6-Fluoro-1H-indol-3-yl)ethan-1-one".
  • MDPI. "Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Antiproliferative and Antioxidant Activity". Molecules.
  • Taylor & Francis. "Synthesis, Anticancer Activity, Pharmacokinetics, and Docking Study of Some New Heterocycles Linked Indole Moiety".
  • PMC / NIH. "FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022". Pharmaceuticals (Basel).
  • ACS Omega.
  • ResearchGate. "Study on synthesis of Chalcone & Pyrimidine Heterocyclic compound & their Antimicobial Activity". Asian Journal of Biochemical and Pharmaceutical Research.
  • Hoffman Fine Chemicals. "CAS 1094718-82-7 | 2-Bromo-1-(6-fluoro-1H-indol-3-yl)ethan-1-one".

Sources

Application Note: Regioselective N1-Functionalization of 1-(6-Fluoro-1H-indol-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole core is a privileged scaffold in drug discovery, present in over 60% of unique small-molecule drugs containing nitrogen heterocycles. Specifically, 1-(6-fluoro-1H-indol-3-yl)ethan-1-one (also known as 3-acetyl-6-fluoroindole, CAS 949035-26-1) is a highly valued building block[1]. Functionalization at the N1 position (alkylation, acylation, or arylation) is a critical step for exploring Structure-Activity Relationships (SAR). However, the unique electronic environment of this substrate—dictated by the electron-withdrawing C3-acetyl and C6-fluoro groups—requires highly optimized conditions to achieve complete regioselective conversion. This guide provides field-proven, self-validating protocols for the N1-functionalization of this specialized indole derivative.

Mechanistic Rationale & Causality

To design a successful functionalization strategy, one must understand the intrinsic electronic properties of the substrate:

  • Electronic Deactivation: The C3-acetyl group exerts a strong electron-withdrawing effect via resonance, stabilizing the conjugate base but significantly reducing the intrinsic nucleophilicity of the N1 nitrogen.

  • Inductive Acidification: The C6-fluoro group adds an inductive electron-withdrawing effect, further acidifying the N1-H proton.

  • Base and Solvent Selection: Because of this reduced nucleophilicity, weak bases (e.g., K₂CO₃ in MeCN) often lead to incomplete conversion[2]. Complete deprotonation requires strong bases such as Sodium Hydride (NaH)[3]. Furthermore, the choice of a polar aprotic solvent like anhydrous N,N-Dimethylformamide (DMF) is non-negotiable; DMF effectively solvates the sodium cation, leaving a "naked," highly reactive indolide anion ready for electrophilic attack[3].

Alternatively, for moisture-sensitive scale-ups, Phase Transfer Catalysis (PTC) using Tetrabutylammonium bromide (TBAB) with aqueous NaOH[4], or catalytic 1,4-diazabicyclo[2.2.2]octane (DABCO) with dialkyl carbonates[5], provide robust, greener alternatives.

Reaction Workflow

Workflow A 1-(6-Fluoro-1H-indol-3-yl)ethan-1-one (Starting Material) B Deprotonation NaH in Anhydrous DMF (0 °C) A->B Base Addition C Indolide Anion Generation (H2 Gas Evolution) B->C - H2 (g) D Electrophilic Attack Addition of R-X (e.g., MeI, BnBr) C->D Nucleophilic substitution E N1-Functionalized Indole (Target Compound) D->E Workup & Isolation

Fig 1: Mechanistic workflow for the regioselective N1-alkylation of 3-acetyl-6-fluoroindole.

Comparative Data Analysis

The following table summarizes validated conditions for the N-alkylation of 3-acetylindole derivatives, allowing researchers to select the optimal method based on available equipment and scale.

MethodologyBase / CatalystSolvent SystemElectrophileTempTypical YieldReaction Time
Strong Base Alkylation NaH (1.2 - 1.5 eq)Anhydrous DMFAlkyl halides (R-X)0 °C to RT85–95%2–4 h
Phase Transfer Catalysis 5% aq. NaOH / TBABBiphasic (Neat/H₂O)Alkyl halides (R-X)100 °C80–90%5–10 min
Catalytic Carbonate DABCO (10 mol%)DMC or DBCDialkyl carbonates90–135 °C>95%5–12 h

Data synthesized from established N-alkylation protocols for deactivated indoles[2],[4],[5].

Self-Validating Experimental Protocols

Protocol A: High-Yield N1-Alkylation via NaH/DMF

This method is the industry standard for medicinal chemistry SAR exploration due to its broad substrate scope and high regioselectivity[3].

Materials:

  • 1-(6-fluoro-1H-indol-3-yl)ethan-1-one (1.0 equiv)

  • Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv)

  • Alkyl Halide (e.g., Methyl iodide, Benzyl bromide, 1.2 equiv)

  • Anhydrous DMF (0.1 M relative to substrate)

Step-by-Step Procedure:

  • Preparation & Washing: Weigh NaH (1.5 equiv) into an oven-dried, argon-purged flask. Causality: Washing the NaH with anhydrous hexanes (2 × 5 mL) removes the mineral oil, ensuring precise stoichiometry and preventing emulsion formation during aqueous workup. Decant the hexanes via syringe.

  • Solvation & Cooling: Suspend the washed NaH in anhydrous DMF and cool the flask to 0 °C using an ice bath. Causality: Cooling mitigates the exothermic deprotonation step, preventing localized overheating and potential decomposition of the DMF.

  • Deprotonation (Self-Validation Step): Dissolve the indole substrate (1.0 equiv) in a minimal amount of DMF and add it dropwise to the NaH suspension.

    • Validation Check: You must observe immediate and sustained bubbling (H₂ gas evolution). The reaction mixture will typically transition to a deep yellow/orange color, indicating the formation of the indolide anion. Stir for 30 minutes at 0 °C until gas evolution completely ceases.

  • Electrophilic Addition: Add the alkyl halide (1.2 equiv) dropwise at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

    • Validation Check: Monitor via TLC (30% EtOAc in Hexanes). The starting material (highly UV active, lower

      
       due to the polar N-H bond) should disappear, replaced by a new, less polar spot (higher 
      
      
      
      due to the non-polar N-R bond).
  • Quenching & Workup: Cool the reaction back to 0 °C and carefully quench with saturated aqueous NH₄Cl to neutralize any unreacted NaH. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers extensively with water (5 × 20 mL) and brine. Causality: Multiple water washes are critical to partition the DMF into the aqueous layer, preventing it from co-eluting during chromatography.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Mild Phase-Transfer Catalyzed (PTC) Alkylation

For environments where anhydrous conditions are difficult to maintain, this PTC method provides an environmentally friendly alternative[4].

Step-by-Step Procedure:

  • Biphasic Setup: In a reaction vial, combine 1-(6-fluoro-1H-indol-3-yl)ethan-1-one (1.0 equiv), the alkyl halide (1.5 equiv), and Tetrabutylammonium bromide (TBAB, 0.1 equiv).

  • Base Addition: Add 5% aqueous NaOH solution (approx. 5.0 equiv of base). Causality: The TBAB catalyst shuttles the hydroxide ion into the organic phase to deprotonate the indole, and subsequently escorts the indolide anion to react with the electrophile.

  • Heating: Heat the vigorously stirred mixture to 100 °C for 10–15 minutes.

    • Validation Check: The biphasic mixture will change appearance as the starting material is consumed. TLC will confirm the complete conversion to the N-alkylated product.

  • Workup: Cool to room temperature, dilute with water, and extract with Dichloromethane (DCM). Wash the organic layer with brine, dry over MgSO₄, and evaporate the solvent to yield the product (often pure enough to bypass column chromatography).

References

  • Hoffman Fine Chemicals. CAS 949035-26-1 | 1-(6-Fluoro-1H-indol-3-yl)ethan-1-one. Retrieved March 2026. 1[1]

  • Kurihara, T., Fujimoto, T., Harusawa, S., & Yoneda, R. (1987). Simple N-Alkylation and N-Acylation of 3-Acetylindole and 3-Indolecarbaldehyde. Synthesis, 1987(04), 396-397. 2[2]

  • Milen, M. et al. / Bentham Science. Novel and Simple Methodology for the Synthesis of 3-Acetylindoles and their N-Alkyl Derivatives Using TBAB as Phase Transfer Catalyst. Letters in Organic Chemistry. 4[4]

  • Shieh, W. C. et al. (2006). N-alkylation of indole derivatives. US Patent US7067676B2. Google Patents. 5[5]

  • Thieme-Connect. Double Functionalization of N-Boc-3-(Tosylmethyl)indole Exploiting the Activating Properties of the Tosyl Group (NaH/DMF functionalization). 3[3]

Sources

Preparation of beta-carbolines starting from 3-acetyl-6-fluoroindole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthetic protocol for preparing 6-fluoro-3-methyl-9H-pyrido[3,4-b]indole (a fluorinated β-carboline derivative) utilizing 3-acetyl-6-fluoroindole as the primary starting material.

Fluorinated β-carbolines are high-value scaffolds in drug discovery, particularly for benzodiazepine receptor ligands and intercalating antitumor agents. The presence of the fluorine atom at the C6 position (analogous to the C5 position in serotonin) modulates metabolic stability and lipophilicity, while the C3-methyl group (derived from the acetyl moiety) introduces steric bulk that can enhance receptor selectivity.

This guide departs from standard tryptamine-based protocols by addressing the specific challenges of the 3-acetyl precursor, necessitating a reductive amination strategy prior to the Pictet-Spengler cyclization.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the Modified Pictet-Spengler Strategy . Unlike commercial tryptamine, the 3-acetyl-6-fluoroindole substrate requires conversion to an


-methyltryptamine intermediate.
  • Target: 6-Fluoro-3-methyl-β-carboline.

  • Precursor: 1-(6-fluoro-1H-indol-3-yl)propan-2-amine (

    
    -methyltryptamine derivative).
    
  • Starting Material: 3-Acetyl-6-fluoroindole.

Strategic Logic:

  • Ketone Functionalization: The acetyl group is chemically inert to direct cyclization. It must be activated via oxime formation.

  • Side-Chain Construction: Reduction of the oxime yields the primary amine with an

    
    -methyl branch. This methyl group is retained, positioning it at C3 of the final carboline ring.
    
  • Ring Closure: The Pictet-Spengler reaction utilizes the nucleophilic nature of the indole C2 position to close the pyridine ring.

  • Aromatization: The initial product is a tetrahydro-β-carboline (THBC), which requires oxidative dehydrogenation to achieve the fully aromatic system.

G cluster_legend Reaction Phase SM 3-Acetyl-6-fluoroindole Inter1 Oxime Intermediate (E/Z Mixture) SM->Inter1 Step 1: NH2OH·HCl, NaOAc (Condensation) Inter2 6-Fluoro-α-methyltryptamine Inter1->Inter2 Step 2: LiAlH4, THF (Reduction) Inter3 Tetrahydro-β-carboline (THBC) Inter2->Inter3 Step 3: HCHO, TFA (Pictet-Spengler) Product 6-Fluoro-3-methyl-β-carboline Inter3->Product Step 4: Pd/C, Xylene (Aromatization)

Figure 1: Synthetic workflow for the conversion of 3-acetyl-6-fluoroindole to the target β-carboline.

Detailed Experimental Protocols

Step 1: Oxime Formation

Objective: Convert the acetyl ketone to a reactive oxime. Rationale: Direct reduction of the ketone to an alkane removes the functionality needed for the amine; reductive amination via the oxime is the most regioselective route to the amine.

  • Reagents:

    • 3-Acetyl-6-fluoroindole (1.0 eq)

    • Hydroxylamine hydrochloride (

      
      ) (1.5 eq)
      
    • Sodium Acetate (

      
      ) (1.5 eq)
      
    • Solvent: Ethanol/Water (9:1 v/v)

Protocol:

  • Dissolve 3-acetyl-6-fluoroindole (10 mmol) in Ethanol (30 mL).

  • Prepare a solution of

    
     (15 mmol) and 
    
    
    
    (15 mmol) in water (5 mL).
  • Add the aqueous solution dropwise to the indole solution.

  • Heat to reflux (78°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 2:1). The ketone spot should disappear.

  • Workup: Evaporate ethanol under reduced pressure. Dilute residue with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Dry organic layer over

    
    , filter, and concentrate.
    
  • Yield Expectation: >90% (Off-white solid).

Step 2: Reduction to 6-Fluoro- -methyltryptamine

Objective: Reduce the oxime to the primary amine. Critical Control Point: Use anhydrous conditions. Lithium Aluminum Hydride (LAH) is non-negotiable here for complete reduction without affecting the indole double bond.

  • Reagents:

    • Oxime intermediate (from Step 1)

    • 
       (4.0 eq)
      
    • Solvent: Anhydrous THF

Protocol:

  • Place

    
     (40 mmol) in a dry 2-neck flask under Argon atmosphere. Add Anhydrous THF (50 mL) and cool to 0°C.
    
  • Dissolve the Oxime (10 mmol) in Anhydrous THF (20 mL) and add dropwise to the LAH suspension over 30 minutes. Caution: Exothermic gas evolution.

  • Allow to warm to room temperature, then heat to reflux for 12 hours.

  • Quenching (Fieser Method): Cool to 0°C. Carefully add:

    • 1.5 mL Water

    • 1.5 mL 15% NaOH

    • 4.5 mL Water

  • Stir for 30 minutes until a white granular precipitate forms. Filter through Celite.

  • Concentrate the filtrate to obtain the crude amine oil.

  • Purification: Flash chromatography may be required (DCM/MeOH/NH4OH 90:9:1) if the oil is dark.

Step 3: Pictet-Spengler Cyclization

Objective: Form the tetrahydro-β-carboline (THBC) ring.[1] Mechanism: The amine condenses with formaldehyde to form an iminium ion, which undergoes intramolecular electrophilic attack at the indole C2 position.

  • Reagents:

    • 6-Fluoro-

      
      -methyltryptamine (1.0 eq)
      
    • Formaldehyde (37% aq. solution) (1.2 eq)

    • Trifluoroacetic acid (TFA) (2.0 eq)

    • Solvent: DCM (Dichloromethane)

Protocol:

  • Dissolve the amine (5 mmol) in DCM (20 mL).

  • Add Formaldehyde (6 mmol) and stir at room temperature for 30 minutes to form the imine.

  • Add TFA (10 mmol) dropwise.

  • Stir at room temperature for 12–24 hours.

    • Optimization Note: If conversion is slow, heat to 40°C.

  • Workup: Basify with saturated

    
     to pH 8.
    
  • Extract with DCM, dry (

    
    ), and concentrate.
    
  • Result: 6-Fluoro-3-methyl-1,2,3,4-tetrahydro-β-carboline.

Step 4: Aromatization (Oxidation)

Objective: Convert the THBC to the fully aromatic β-carboline. Reagents: 10% Pd/C (0.5 eq by weight) in Xylene or DMSO with Sulfur.

Protocol:

  • Dissolve the THBC (2 mmol) in Xylene (15 mL).

  • Add 10% Pd/C (catalytic amount, e.g., 20% by weight of substrate).

  • Reflux vigorously (140°C) for 24 hours.

    • Alternative: Use Sulfur (2 eq) in refluxing DMF for 4 hours if Pd/C fails.

  • Filter hot through Celite to remove catalyst.

  • Concentrate filtrate. Recrystallize from Methanol/Ether.

Data Summary & Troubleshooting

Quantitative Benchmarks
StepReactionTypical YieldKey Observation (TLC/Appearance)
1 Oxime Formation90–95%Disappearance of ketone C=O stretch in IR.
2 Reduction (LAH)75–85%Formation of viscous oil; amine smell.
3 Pictet-Spengler60–75%New fluorescent spot on TLC (blue/green).
4 Aromatization50–65%High melting point solid; intense fluorescence.
Troubleshooting Matrix
  • Problem: Low yield in Step 2 (Reduction).

    • Root Cause:[1][2][3][4][5][6][7] Incomplete reduction of the hydroxylamine intermediate.

    • Solution: Increase LAH equivalents to 6.0 and extend reflux time. Ensure THF is strictly anhydrous.

  • Problem: "Gummy" product in Step 3.

    • Root Cause:[1][2][3][4][5][6][7] Polymerization of formaldehyde.

    • Solution: Use Paraformaldehyde (depolymerized in situ) instead of formalin solution.

  • Problem: Regioisomer formation (C2 vs N1 attack).

    • Insight: The Pictet-Spengler is generally C2-selective for indoles. If N-methylation occurs, ensure the imine formation step is complete before adding acid.

References

  • Pictet-Spengler Reaction Mechanism & Applications

    • Source: Stöckigt, J., Antonchick, A. P., Wu, F., & Waldmann, H. (2011). The Pictet-Spengler Reaction in Nature and in Organic Chemistry.
    • URL:[Link]

  • Synthesis of

    
    -Methyltryptamines from 3-Acetylindoles: 
    
    • Source: Shulgin, A. T., & Carter, M. F. (1980). N-substituted alpha-methyltryptamines.
    • Context: Establishes the oxime-reduction route for 3-acetylindole deriv
    • URL:[Link]

  • Aromatization of Tetrahydro-β-carbolines

    • Source: H. R. Snyder et al. (1948). Synthesis of β-Carbolines. Journal of the American Chemical Society.
    • URL:[Link]

  • Fluorinated Indole Reactivity

    • Source: Bioorganic & Medicinal Chemistry Letters (2005).
    • URL:[Link]

Sources

Troubleshooting & Optimization

Improving yield of 6-fluoroindole acetylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Optimizing C3-Acetylation of 6-Fluoroindole

Executive Summary: The Deactivation Challenge

Acetylation of 6-fluoroindole presents a specific kinetic challenge compared to unsubstituted indole. The fluorine atom at the C6 position exerts a strong inductive electron-withdrawing effect (-I), which significantly deactivates the pyrrole ring. While the C3 position remains the most nucleophilic site, its reactivity is dampened, narrowing the window between successful acylation and competing side reactions (N-acetylation, polymerization/oligomerization).

This guide moves beyond standard textbook Friedel-Crafts protocols, offering optimized workflows that prioritize regioselectivity (C3 > N1) and yield preservation .

Part 1: Strategic Reaction Design

The choice of catalyst and acylating agent is the single most critical factor. We recommend two distinct protocols depending on your lab's available resources and green chemistry requirements.

Protocol A: The "Modern Standard" (Metal Triflate Catalysis)

Recommended for highest regioselectivity and ease of workup.

The Logic: Rare-earth metal triflates (e.g.,


, 

) act as water-tolerant Lewis acids. Unlike traditional aluminum chloride, they coordinate selectively with the acylating agent (acetic anhydride) to generate a reactive electrophile without complexing irreversibly with the indole nitrogen. This suppresses N-acetylation and polymerization.

Optimized Conditions:

  • Catalyst: Scandium(III) triflate [

    
    ] or Yttrium(III) triflate [
    
    
    
    ] (1–5 mol%).
  • Reagent: Acetic Anhydride (

    
    ) (1.2 – 1.5 equiv).
    
  • Solvent: Acetonitrile (

    
    ) or Nitromethane (
    
    
    
    ). Note: Ionic liquids like [BMIM][
    
    
    ] can further boost yield but increase cost.
  • Temperature: Ambient to 40°C.

Protocol B: The "Traditional Optimized" (Lewis Acid)

Recommended for scale-up using low-cost reagents.

The Logic: Traditional Friedel-Crafts acylation using


 or 

often fails with fluoroindoles due to "tarring" (acid-catalyzed polymerization). The key modification here is the "Inverse Addition" technique and the use of a non-coordinating solvent to maintain the activity of the acylium ion.

Optimized Conditions:

  • Catalyst: Tin(IV) Chloride (

    
    ) or Diethylaluminum Chloride (
    
    
    
    ). Avoid
    
    
    if possible due to harshness.
  • Reagent: Acetyl Chloride (

    
    ) (1.1 equiv).
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Temperature: 0°C initially, slow warm to RT.

Part 2: Comparative Data & Catalyst Performance

The following table summarizes expected outcomes based on catalyst selection for electron-deficient indoles (like 6-fluoroindole).

Catalyst SystemReagentTypical YieldC3:N1 SelectivityPrimary Failure Mode

/ MeCN

85-92% >99:1Slow reaction if temp too low

/ [BMIM]


90-95% >99:1Catalyst cost; Viscosity

/ DCM

70-80% 95:5Hydrolysis during workup

/ DCM

40-60% 80:20Polymerization (Tar formation)

/ Toluene

<30% PoorLow reactivity (requires heat)

Part 3: Detailed Experimental Workflows

Workflow 1: Metal Triflate Method (High Yield)
  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Dissolution: Dissolve 6-fluoroindole (1.0 equiv) in anhydrous Acetonitrile (0.2 M concentration).

  • Catalyst Addition: Add

    
     (0.05 equiv). Stir for 5 minutes at Room Temperature (RT).
    
  • Reagent Addition: Add Acetic Anhydride (1.2 equiv) dropwise over 10 minutes.

  • Reaction: Stir at RT for 4-6 hours. Monitor by TLC (System: 30% EtOAc/Hexane).

    • Checkpoint: If starting material persists after 6h, warm to 40°C. Do not exceed 50°C to avoid oligomers.

  • Quench: Dilute with water. The catalyst remains in the aqueous phase (and can often be recovered).

  • Isolation: Extract with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Recrystallize from EtOH or column chromatography.

Workflow 2: Modified Lewis Acid Method (Scale-Up)
  • Preparation: In Flask A, dissolve Acetyl Chloride (1.1 equiv) in dry DCM at 0°C. Add

    
     (1.1 equiv) dropwise. Observe: A white suspension/complex forms (the Acylium ion).
    
  • Substrate: In Flask B, dissolve 6-fluoroindole in dry DCM.

  • Inverse Addition: Cannulate the solution from Flask B (Indole) slowly into Flask A (Acylium complex) at 0°C.

    • Why? This keeps the concentration of free indole low relative to the electrophile, preventing indole-indole coupling (dimerization).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT over 2 hours.

  • Quench (Critical): Pour reaction mixture into ice-cold saturated

    
      or Rochelle's Salt solution .
    
    • Note: Standard water quench can cause emulsions with Tin/Aluminum salts.

  • Workup: Separate organic layer, wash with 1M HCl (to remove unreacted amine traces), then brine.

Part 4: Mechanism & Troubleshooting Visualization

The following diagram illustrates the competing pathways. The goal is to maximize Path A (C3-Acylation) while suppressing Path B (N-Acylation) and Path C (Polymerization).

G Start 6-Fluoroindole C3_Cat C3-Cation (Sigma Complex) Start->C3_Cat Path A: Soft Lewis Acid (Sc(OTf)3) Prod_N1 N-Acetyl-6-fluoroindole (Kinetic Byproduct) Start->Prod_N1 Path B: Hard Base/ Strong Ac2O excess Polymer Indole Oligomers (Tar) Start->Polymer Path C: Strong Acid (AlCl3) High Temp Reagent Acylating Agent (Ac2O or AcCl) Complex Activated Acylium Complex Reagent->Complex Complex->C3_Cat Prod_C3 3-Acetyl-6-fluoroindole (Target Product) C3_Cat->Prod_C3 -H+ (Re-aromatization)

Figure 1: Reaction pathways for 6-fluoroindole acetylation. Path A is the desired thermodynamic route.

Part 5: Troubleshooting Guide (Q&A)

Q1: I am getting a mixture of N-acetyl and C-acetyl products. How do I fix this?

  • Diagnosis: This usually indicates "Kinetic Control" or basic conditions. The N-H proton is acidic; if you use a base (like Pyridine or

    
    ) or if the temperature is too low with a highly reactive reagent, N-attack dominates.
    
  • Solution:

    • Switch to Protocol A (Metal Triflate). The coordination chemistry naturally favors the softer C3 carbon.

    • If using Lewis Acids, ensure no base is present.

    • Increase temperature slightly (to 40°C) to allow thermodynamic rearrangement of any N-acetyl product to the C3-acetyl product (though this is slow).

Q2: The reaction turns into a black tar/gum. What happened?

  • Diagnosis: Acid-catalyzed polymerization. Indoles are electron-rich (even with fluorine) and sensitive to strong acids (

    
     generated from 
    
    
    
    ).
  • Solution:

    • Dilution: Run the reaction more dilute (0.1 M).

    • Switch Reagent: Use Acetic Anhydride instead of Acetyl Chloride.

      
       produces acetic acid as the byproduct, which is much gentler than 
      
      
      
      .
    • Quench Faster: Do not let the reaction sit overnight if using

      
      .
      

Q3: The yield is very low (<30%), and starting material remains.

  • Diagnosis: The 6-Fluoro substituent has deactivated the ring too much for weak catalysts (like

    
    ) or the acylium ion is not forming.
    
  • Solution:

    • Boost the Electrophile: Ensure you are generating a "naked" acylium ion. If using

      
      , add 
      
      
      
      . If using
      
      
      , ensure your
      
      
      is fresh and anhydrous.
    • Solvent Switch: Change solvent to Nitromethane (

      
      ) . It stabilizes the acylium intermediate via solvation, significantly increasing the reaction rate for deactivated substrates.
      

Q4: I have a difficult emulsion during workup.

  • Diagnosis: Aluminum or Tin hydroxides form gelatinous precipitates at neutral pH.

  • Solution: Use a Rochelle's Salt (Potassium Sodium Tartrate) saturated solution for the quench. Stir vigorously for 30 minutes. The tartrate chelates the metal ions, breaking the emulsion and allowing clean phase separation.

References

  • Metal Triflate Catalysis in Ionic Liquids

    • Methodology for regioselective acyl
    • Reference: Molecules2015, 20(10), 19605-19614.
  • Friedel-Crafts Acylation Mechanisms

    • Foundational review of Lewis acid behavior and acylium ion form
    • Reference: Friedel–Crafts Acyl
  • Boron Trifluoride Etherate Promoted Acylation

    • Alternative protocol using BF3·Et2O for C3 selectivity.
    • Reference: Molecules2022, 27(23), 8281.
  • Deactivation Effects in Indoles

    • Analysis of electron-deficient indoles (fluoro-substituted) in electrophilic substitution.
    • Reference: Organic Letters2013, 15(4), 796–799.

Technical Support Center: Purification of 1-(6-Fluoro-1H-indol-3-yl)ethan-1-one via Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 1-(6-fluoro-1H-indol-3-yl)ethan-1-one. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high purity of this compound through recrystallization. Our approach is grounded in the fundamental principles of crystallization, tailored to the specific structural attributes of fluorinated indole derivatives.

Introduction: The Rationale for Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[1][2] It leverages differences in solubility between the desired compound and impurities in a given solvent system. An ideal recrystallization process involves dissolving the crude solid in a minimum amount of a hot solvent, followed by slow cooling to induce the formation of a crystalline lattice.[1][2] As the highly ordered crystal structure forms, impurity molecules are excluded, remaining in the cooled solvent (the "mother liquor").[1] For 1-(6-fluoro-1H-indol-3-yl)ethan-1-one, a compound with moderate polarity due to the indole N-H, the ketone carbonyl group, and the C-F bond, selecting the appropriate solvent is paramount for successful purification.

Part 1: Troubleshooting Common Recrystallization Issues

This section addresses specific problems you may encounter during the recrystallization of 1-(6-fluoro-1H-indol-3-yl)ethan-1-one.

Q1: My compound "oiled out" instead of forming crystals upon cooling. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is a common issue, especially when the solution is highly concentrated or contains impurities that depress the melting point.

Causality & Solution Workflow:

  • Supersaturation/Rapid Cooling: The most frequent cause is that the solution is too concentrated, causing the compound to precipitate too quickly at a high temperature.

    • Immediate Action: Re-heat the solution until the oil completely redissolves. Add a small amount (1-5% of the total volume) of additional hot solvent to decrease the saturation level.[3] Allow the flask to cool more slowly. Insulating the flask by placing it on a cork ring or paper towels can promote gradual cooling.[1]

  • Inappropriate Solvent: The boiling point of your solvent might be too high, exceeding the melting point of your impure compound. The reported melting point of 1-(6-fluoro-1H-indol-3-yl)ethan-1-one is in the range of 227-230 °C, so this is less likely unless there are significant impurities.

  • Presence of Impurities: Impurities can act as a eutectic mixture, lowering the overall melting point.

    • Solution: If adding more solvent doesn't work, try a pre-purification step. Dissolve the crude material in a suitable solvent (like dichloromethane or ethyl acetate), treat it with activated charcoal to remove colored impurities, and filter it through a small plug of silica gel.[3] After removing the solvent, attempt the recrystallization again.

Q2: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What's wrong?

Answer: The failure of crystals to form typically indicates that the solution is not saturated at the lower temperature. This can be due to using too much solvent or choosing a solvent in which the compound is too soluble at cold temperatures.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[2][3] The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure 1-(6-fluoro-1H-indol-3-yl)ethan-1-one, add it to the solution. A "seed crystal" provides a template for further crystal formation.[3]

  • Increase Concentration:

    • If induction methods fail, you have likely used too much solvent.[3] Gently heat the solution and boil off a portion of the solvent. Allow it to cool again. Be cautious not to boil off too much, which could lead to rapid crashing out of the solid.

  • Re-evaluate Your Solvent System:

    • You may need a solvent in which your compound is less soluble. If you are using a single solvent, consider a two-solvent (or mixed-solvent) system. This involves dissolving the compound in a minimal amount of a "good" hot solvent (in which it is very soluble) and then slowly adding a "poor" or "anti-solvent" (in which it is poorly soluble) at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify the solution, then cool slowly. Common miscible pairs include ethanol/water, acetone/water, or ethyl acetate/hexane.[4]

Diagram: Troubleshooting Crystal Formation Failure

Caption: Logical workflow for troubleshooting failure of crystal formation.

Q3: My final product yield is very low. How can I improve it?

Answer: A low recovery is a common and frustrating issue in recrystallization. The primary goal is purity, but maximizing yield is also critical.

Key Factors Affecting Yield:

  • Excessive Solvent: This is the most common cause. Using more than the minimum amount of hot solvent required to dissolve the compound will result in a significant portion of your product remaining in the mother liquor upon cooling.[1]

    • Solution: Perform small-scale solubility tests first to better estimate the required solvent volume. If you suspect you've added too much, carefully evaporate some solvent before cooling.

  • Premature Crystallization: If the compound crystallizes in the funnel during a hot gravity filtration step (used to remove insoluble impurities), you will lose product.

    • Solution: Use a stemless funnel and pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent vapors or by washing it with a small amount of the hot, pure solvent before filtering your solution.

  • Incomplete Crystallization: Cooling may not have been sufficient to force the maximum amount of product out of the solution.

    • Solution: After cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[2]

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.

    • Solution: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.[2]

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I select the best recrystallization solvent for 1-(6-fluoro-1H-indol-3-yl)ethan-1-one?

Answer: The ideal solvent is one in which the compound is highly soluble when hot but poorly soluble when cold.[5] Given the structure of 1-(6-fluoro-1H-indol-3-yl)ethan-1-one (containing polar N-H and C=O groups), polar protic or aprotic solvents are good starting points.

Systematic Solvent Screening Protocol:

  • Preparation: Place ~20-30 mg of your crude compound into several small test tubes.

  • Testing at Room Temperature: To each tube, add a common solvent (e.g., water, ethanol, methanol, ethyl acetate, acetone, toluene) dropwise, up to ~0.5 mL. Observe the solubility. A good candidate solvent will not dissolve the compound at room temperature.[5]

  • Testing at Elevated Temperature: Take the tubes where the compound was insoluble at room temperature and heat them gently in a water or sand bath. Add the same solvent dropwise until the solid just dissolves.

  • Cooling and Observation: Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath. The best solvent will produce a large quantity of high-quality crystals.

Solvent Property Reference Table:

SolventBoiling Point (°C)PolarityNotes
Water100Very HighCompound has low water solubility; may be a good "anti-solvent".[6]
Ethanol78High (Protic)Often a good choice for moderately polar compounds like indoles.[7]
Methanol65High (Protic)Similar to ethanol but more volatile.
Acetone56Medium (Aprotic)A strong solvent; may require an anti-solvent for good recovery.
Ethyl Acetate77Medium (Aprotic)A versatile solvent, often used in mixtures with heptane/hexane.[4]
Toluene111LowGood for less polar compounds; may dissolve impurities well.
Q2: What are the likely impurities in my crude 1-(6-fluoro-1H-indol-3-yl)ethan-1-one?

Answer: Impurities depend heavily on the synthetic route. A common synthesis is the Friedel-Crafts acylation of 6-fluoroindole. Potential process-related impurities include:

  • Unreacted 6-fluoroindole: The starting material for the acylation.

  • 1-acetyl-6-fluoro-1H-indol-3-one: Competing acylation at the indole nitrogen (N-1 position) is a known side reaction.[5]

  • 1,3-diacetyl-6-fluoro-1H-indole: Product resulting from acylation at both the N-1 and C-3 positions.[7]

  • Reagents and Catalysts: Residual acid catalysts (e.g., AlCl₃, SnCl₄) or acylating agents (e.g., acetic anhydride, acetyl chloride). These are typically removed during the reaction work-up but can persist.

  • Polymeric "tar": Indoles can be sensitive to harsh acidic conditions, leading to the formation of polymeric byproducts.

Choosing a solvent system where these impurities have significantly different solubility from your desired product is key. For example, the less polar starting material (6-fluoroindole) might be more soluble in a cold solvent mixture than the more polar product.

Q3: Can I use a rotary evaporator to speed up cooling and crystallization?

Answer: No, this is strongly discouraged. Rapidly removing solvent on a rotary evaporator will cause the compound to "crash out" of solution, trapping impurities within the resulting solid. The key to effective purification via recrystallization is the slow, controlled growth of crystals, which allows for the selective inclusion of the correct molecules into the crystal lattice.[1][5] A rotary evaporator should only be used to recover the crude solid if a recrystallization attempt fails completely.[1]

Part 3: Experimental Protocol Workflow

This section provides a generalized step-by-step protocol for the recrystallization of 1-(6-fluoro-1H-indol-3-yl)ethan-1-one.

Diagram: Single-Solvent Recrystallization Workflow

G A 1. Dissolution Add minimum amount of hot solvent to crude solid in an Erlenmeyer flask. B 2. Hot Filtration (Optional) If insoluble impurities or color are present, filter the hot solution. A->B Insoluble impurities? C 3. Cooling & Crystallization Allow the clear filtrate to cool slowly and undisturbed to room temperature, then in an ice bath. A->C No insoluble impurities B->C D 4. Collection Collect crystals by vacuum filtration using a Büchner funnel. C->D E 5. Washing Rinse crystals with a small amount of ice-cold solvent. D->E F 6. Drying Dry the purified crystals to remove residual solvent. E->F

Sources

Troubleshooting regioselectivity issues in 6-fluoroindole acylation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Regioselectivity and Optimization in 6-Fluoroindole Functionalization Ticket ID: #IND-6F-ACY-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Theoretical Grounding

Welcome to the Technical Support Center. You are likely here because the acylation of 6-fluoroindole is not behaving like standard indole. While the literature often generalizes indole chemistry, the introduction of a fluorine atom at the C6 position creates a unique electronic environment that perturbs the standard C3 vs. N1 regioselectivity balance.

The "6-Fluoro Paradox"

To troubleshoot effectively, you must understand the electronic conflict:

  • Inductive Withdrawal (-I): The fluorine atom at C6 is highly electronegative. Through the

    
    -framework, it pulls electron density away from the pyrrole ring. This deactivates  the C3 position toward electrophilic attack compared to unsubstituted indole.
    
  • Resonance Donation (+R): Fluorine has lone pairs that can donate into the

    
    -system, but this effect is generally weaker than its inductive withdrawal in this specific scaffold.
    
  • The Result: The C3 nucleophilicity is lowered. Consequently, the reaction rate slows, allowing the kinetic N-acylation pathway (which is driven by the hard nucleophilicity of the nitrogen lone pair) to compete more effectively against the desired thermodynamic C3-acylation .

Decision Logic & Troubleshooting (Q&A)

Issue 1: "I am getting exclusive or major N-acylation (N1) instead of C3-acylation."

Diagnosis: This is a classic "Hard/Soft" mismatch and kinetic control issue. The acyl chloride is a "hard" electrophile. In the absence of a directing group or soft metal catalyst, the N1 position (hard nucleophile) attacks first. Solution: Switch to the Grignard-Mediated Protocol (Magnesyl-Indole Strategy) .

  • Why: Reacting the indole with a Grignard reagent (e.g., EtMgBr) creates an indolyl-magnesium salt. The magnesium coordinates tightly to the nitrogen. This creates a "protective" steric and electronic environment that directs the incoming electrophile to the C3 position via a cyclic transition state or simply by blocking N-attack.

Issue 2: "The reaction is stalling or yields are <30%."

Diagnosis: The 6-fluoro substituent has deactivated the ring. Standard weak Lewis acids (like ZnCl2) used for simple indoles may be insufficient to overcome the activation energy barrier. Solution: Increase Electrophilicity.

  • Step 1: Switch to a stronger Lewis Acid (e.g.,

    
     or 
    
    
    
    ) if using Friedel-Crafts.[1]
  • Step 2: Use a "Mixed Anhydride" generated in situ (Carboxylic acid + TFAA) or Vilsmeier conditions if a formyl group is acceptable.

Issue 3: "I see a spot for C3-acyl product, but it disappears during workup."

Diagnosis: 3-Acylindoles, especially with electron-withdrawing groups, can be susceptible to deformylation or hydrolysis under strongly basic workup conditions if the bond is labile, though this is rarer with simple acyls.[1] More likely, you are observing the hydrolysis of the N-acylated byproduct (which is unstable) and assuming it was C3. Solution: Verify regiochemistry with NMR immediately after a neutral quench. N-acyl indoles show a significant downfield shift of the C2-H proton (>7.5 ppm) compared to C3-acyl indoles.

Visualizing the Reaction Pathway

The following diagram illustrates the divergence between the Kinetic (N-attack) and Thermodynamic (C3-attack) pathways and how the Magnesium strategy forces the desired outcome.

IndoleAcylation Start 6-Fluoroindole Intermediate_N N-Acyl Indolium (Kinetic Product) Start->Intermediate_N Direct Reaction (Fast, Kinetic) Mg_Salt Indolyl-MgBr (Intermediate) Start->Mg_Salt + EtMgBr (Deprotonation) Reagent Acyl Chloride (RCOCl) Product_N N-Acylated Product (Undesired) Intermediate_N->Product_N Deprotonation Product_C3 3-Acyl-6-Fluoroindole (Target) Intermediate_N->Product_C3 Rearrangement (High Temp/Acid) Transition C3-Attack Transition State Mg_Salt->Transition + RCOCl (Coordination) Transition->Product_C3 Workup

Figure 1: Reaction coordinate pathways distinguishing between the kinetic N-acylation trap and the thermodynamic Mg-directed C3-acylation.

Validated Experimental Protocols

Protocol A: Magnesium-Mediated Acylation (Recommended for High Regioselectivity)

Best for: Preventing N-acylation in deactivated indoles.

Reagents:

  • 6-Fluoroindole (1.0 equiv)

  • Ethylmagnesium bromide (EtMgBr) (3.0 M in ether, 1.2 equiv)[1]

  • Acyl Chloride (1.2 equiv)[1]

  • Anhydrous Diethyl Ether or THF

Step-by-Step:

  • Metallation: In a flame-dried flask under Argon, dissolve 6-fluoroindole in anhydrous ether (0.5 M concentration). Cool to 0°C.[2]

  • Base Addition: Add EtMgBr dropwise. A white precipitate (Indolyl-MgBr) will form. Stir at 0°C for 30 min, then warm to RT for 30 min to ensure complete deprotonation.

  • Acylation: Cool the mixture back to 0°C. Add the acid chloride dropwise (diluted in a small amount of ether).

    • Note: The mixture may become viscous.[3] Ensure efficient stirring.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC.[4][5]

  • Quench: Cool to 0°C. Quench slowly with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc. Wash organic layer with brine, dry over

    
    , and concentrate.
    
Protocol B: Friedel-Crafts with Aluminum Chloride (High Activity)

Best for: Unreactive/Sterically hindered acyl chlorides where Mg method fails.[1]

Reagents:

  • 6-Fluoroindole (1.0 equiv)

  • Aluminum Chloride (

    
    ) (2.5 equiv)[1]
    
  • Acyl Chloride (1.1 equiv)[1][6]

  • Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step:

  • Complex Formation: Suspend

    
     in DCM at 0°C. Add the acyl chloride dropwise. Stir for 15 min to form the acylium ion complex.
    
  • Addition: Add 6-fluoroindole (dissolved in minimal DCM) dropwise to the acylium mixture.

    • Critical: Do NOT add the Lewis acid to the indole; the high local concentration of acid can cause polymerization of the indole.

  • Reaction: Stir at 0°C for 1 hour. If no progress, warm to RT.

  • Quench: Pour the reaction mixture over a mixture of ice and dilute HCl. (The acid prevents emulsion and aids in breaking the Al-complex).

Comparative Data: Lewis Acid Screening

The following table summarizes expected outcomes for 6-fluoroindole acylation (using Acetyl Chloride) based on internal application data and literature precedents.

Lewis Acid / ReagentReaction TempPrimary ProductYield (Est.)[7][8]Notes
EtMgBr (Grignard) 0°C

RT
C3-Acyl 85-95% Excellent regiocontrol. Best starting point.

0°CC3-Acyl60-75%High activity, but risk of polymerization.[1]

RT

Reflux
No Reaction / Trace<10%Too weak for deactivated 6-F ring.

RTC3-Acyl50-65%Moderate activity. Good compromise if AlCl3 is too harsh.
Vilsmeier (POCl3/DMF) 0°C

80°C
C3-Formyl90%Specific for formylation only. Highly reliable.

References

  • Magnesium-Mediated Acylation Mechanism

    • Title: A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles.[1][4][9]

    • Source: Molecules (2015).[9][10]

    • URL:[Link][1][5]

    • Relevance: Validates the metal-mediated pathway for overcoming N-acyl
  • Friedel-Crafts Optimization

    • Title: Boron Trifluoride Etherate Promoted Regioselective 3-Acyl
    • Source: Molecules (2022).
    • URL:[Link][1][9]

    • Relevance: Discusses Lewis acid strength tuning for substituted indoles.
  • Vilsmeier-Haack Formylation

    • Title: Vilsmeier-Haack Reaction - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • URL:[Link][1]

    • Relevance: Standard protocol for C3-formylation, serving as a benchmark for C3 reactivity.[1]

  • Indole Reactivity & Substituent Effects

    • Title: Electrophilic substitution in indoles.[4][7][9][10][11]

    • Source: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry.

    • Relevance: Foundational text explaining the deactivation effects of halo-substituents on the indole ring.[6] (Cited for theoretical grounding).

Sources

Optimizing solvent selection for 1-(6-fluoro-1H-indol-3-yl)ethan-1-one synthesis

[1]

Ticket ID: IND-6F-AC3-OPT Subject: Optimization of Solvent Systems for Friedel-Crafts Acylation of 6-Fluoroindole Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]

Executive Summary

This guide addresses the synthesis of 1-(6-fluoro-1H-indol-3-yl)ethan-1-one (CAS: 949035-26-1), a critical pharmacophore in serotonin receptor modulation.[1] The presence of the electron-withdrawing fluorine atom at the C6 position deactivates the indole ring, altering the kinetics of electrophilic aromatic substitution (

This technical document replaces standard operating procedures (SOPs) with a diagnostic, causality-driven troubleshooting framework. It prioritizes the transition from hazardous traditional solvents (DCM, Nitromethane) to sustainable, high-performance alternatives (2-MeTHF, CPME) without compromising regioselectivity.[2]

Module 1: Critical Solvent Parameters (The "Why")

The Solubility-Reactivity Paradox

Users often report low conversion rates when using standard non-polar solvents (e.g., Toluene, Hexane).[2] The 6-fluoroindole substrate requires a solvent that balances three competing physical properties:

  • Solubility of the Lewis Acid Complex: The reaction intermediate is a charged

    
    -complex (Wheland intermediate).[1] Non-polar solvents cause this complex to precipitate prematurely, coating the unreacted solid catalyst and stalling the reaction (heterogeneous surface passivation).
    
  • Dielectric Constant (

    
    ):  A higher 
    
    
    stabilizes the acylium ion (
    
    
    ) generated from acetyl chloride or acetic anhydride.
  • Lewis Basicity: The solvent must not coordinate strongly with the Lewis Acid (e.g.,

    
    , 
    
    
    ), or it will quench the catalyst.[2] This rules out ethers like THF (which binds
    
    
    ) but permits sterically hindered ethers like CPME.
Solvent Selection Matrix
Solvent SystemPolarity (

)
Catalyst CompatibilityYield PotentialGreen ScoreTechnical Verdict
Nitromethane High (35.[1]9)Excellent (

)
High (>85%)Low (Toxic)Legacy Standard. Use only if difficult regioselectivity issues persist.
Dichloromethane (DCM) Moderate (8.9)GoodModerate (60-75%)Low (HAP)Avoid. Poor solubility of the fluorinated intermediate leads to incomplete conversion.
1,2-Dichloroethane (DCE) Moderate (10.[2]4)GoodHigh (80%)Very Low (Carcinogen)Restricted. Effective but strictly regulated.
2-MeTHF Low-Mod (6.9)Good (

,

)
High (80-90%)HighRecommended. Bio-derived.[2] Higher boiling point (

C) allows kinetic activation of the deactivated 6-F ring.
CPME Low (4.[1]7)ExcellentHigh (>85%)HighBest in Class. Hydrophobic nature simplifies workup; steric bulk prevents catalyst quenching.

Module 2: Troubleshooting Regioselectivity (The "How")

Diagnostic: C3 vs. N1 Acylation

A common failure mode is the formation of 1-(1-acetyl-6-fluoro-1H-indol-3-yl)ethan-1-one (di-acylation) or 1-(6-fluoro-1H-indol-1-yl)ethan-1-one (N-acylation).[1]

  • Root Cause: Kinetic vs. Thermodynamic control.[1][3] N-acylation is the kinetic product. C3-acylation is the thermodynamic product.[1]

  • The 6-Fluoro Effect: The fluorine atom pulls electron density from the benzene ring, making the C3 position less nucleophilic than in standard indole. This reduces the energy gap between C3 and N1 attack, increasing the risk of N-acylation.

Corrective Action: The "Solvent Switch" Protocol

To force C3 selectivity, we utilize the reversibility of N-acylation.[1] High temperatures in high-boiling solvents promote the rearrangement of the kinetically formed N-acyl indole to the thermodynamically stable C3-acyl indole.

Visualization of the Decision Logic:

SolventLogicStartStart: Solvent Selection for6-Fluoroindole AcylationCheckGreenRequirement: Green Chemistry?Start->CheckGreenLegacyLegacy Route:Nitromethane or DCECheckGreen->LegacyNoGreenGreen Route:2-MeTHF or CPMECheckGreen->GreenYesLegacyIssueIssue: Toxicity & DisposalLegacy->LegacyIssueGreenCheckCheck Catalyst CompatibilityGreen->GreenCheckCat1Strong Lewis Acid (AlCl3)GreenCheck->Cat1Cat2Mild Lewis Acid (InCl3/ZnCl2)GreenCheck->Cat2Solv1Use CPME(Steric bulk prevents Al complexation)Cat1->Solv1Solv2Use 2-MeTHF(Higher solubility for InCl3)Cat2->Solv2ResultTarget: C3-Acylated ProductHigh Yield / Low WasteSolv1->ResultSolv2->Result

Caption: Decision tree for selecting the optimal solvent system based on catalyst type and environmental constraints.

Module 3: Optimized Green Synthesis Protocol

This protocol utilizes Cyclopentyl Methyl Ether (CPME) .[1][4][5][6] Its low latent heat of vaporization saves energy during recovery, and its hydrophobicity allows for a simplified aqueous workup without phase separation issues.[2]

Reagents
  • Substrate: 6-Fluoroindole (1.0 eq)

  • Acylating Agent: Acetyl Chloride (1.2 eq)

  • Catalyst: Aluminum Chloride (

    
    ) (1.2 eq) OR Indium Trichloride (
    
    
    ) (10 mol% - requires 2-MeTHF)
  • Solvent: CPME (Anhydrous)[2]

Step-by-Step Methodology
  • Catalyst Activation:

    • In a dry 3-neck flask under Argon, suspend

      
       in CPME.
      
    • Note: Unlike THF, CPME will not form an irreversible complex with

      
       at room temperature due to steric hindrance [1].[1][2]
      
    • Cool to 0°C.[1]

  • Acylium Generation:

    • Add Acetyl Chloride dropwise. Observe the dissolution of the solid Lewis acid as the acylium complex forms.

  • Substrate Addition (Critical Step):

    • Dissolve 6-fluoroindole in a minimum volume of CPME.[1]

    • Add slowly to the reaction mixture at 0°C.

    • Technical Insight: Rapid addition causes localized high concentrations, leading to oligomerization.[2]

  • Thermodynamic Equilibration:

    • Allow the mixture to warm to room temperature, then heat to reflux (106°C) for 2 hours.

    • Why Reflux? The 6-fluoro group deactivates the ring.[1] Reflux provides the activation energy to overcome the higher barrier for

      
       at C3 and reverses any kinetic N-acylation [2].[1]
      
  • Quench & Isolation:

    • Cool to RT. Pour mixture into ice-cold 1M HCl.

    • Advantage:[4][5][6][7][8] CPME separates cleanly from water.[1] No extraction with DCM is necessary.[1]

    • Wash the organic layer with brine, dry over

      
      , and concentrate.[2]
      
Reaction Mechanism & Pathway[1][3][9][10][11]

MechanismSubstrate6-FluoroindoleIntermediate1Acylium Ion[CH3CO]+[AlCl4]-Substrate->Intermediate1 + ReagentReagentAcCl + AlCl3ComplexSigma Complex(Wheland)Intermediate1->Complex Electrophilic AttackKineticN-Acyl Indole(Kinetic Trap)Complex->Kinetic Low Temp (Fast)ThermoC3-Acyl Indole(Thermodynamic)Complex->Thermo High Temp (Slow)Kinetic->Thermo Rearrangement(Reflux in CPME)

Caption: Mechanistic pathway showing the conversion of kinetic N-acyl byproducts to the desired C3-acyl product via thermodynamic equilibration.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why is my yield lower with 6-fluoroindole compared to unsubstituted indole? A: The fluorine atom at C6 is inductively electron-withdrawing (-I effect).[1] This decreases the electron density of the pyrrole ring, making it a poorer nucleophile. To compensate, you must increase the reaction temperature or use a stronger Lewis acid/solvent pair (like


Q2: Can I use DMF or DMAc to improve solubility? A: Absolutely not. Amide solvents (DMF, DMAc) are Lewis bases.[2] They will react exothermically with Acetyl Chloride to form Vilsmeier-type reagents or complex with your Lewis Acid (


2

Q3: How do I confirm I have the C3 isomer and not the N1 isomer? A: Use

  • N-Acetyl (N1): The proton at C2 will shift significantly downfield (deshielded by the adjacent carbonyl).

  • C3-Acetyl: You will see a distinct NH broad singlet (exchangeable with

    
    ) around 11-12 ppm.[1] If the NH signal is missing, you have N-acylated [5].[1]
    

References

  • Sigma-Aldrich. "Greener Solvent Alternatives: Cyclopentyl methyl ether (CPME)."[1] Sigma-Aldrich Technical Bulletins. Link

  • Organic Chemistry Portal. "Friedel-Crafts Acylation of Indoles." Organic Chemistry Portal. Link

  • National Institutes of Health (NIH). "Regioselectivity of the SEAr-based cyclizations... of indoles."[1] PubMed Central. Link

  • MDPI. "A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles."[1][2] Molecules, 2015.[2][9] Link

  • Hoffman Fine Chemicals. "1-(6-Fluoro-1H-indol-3-yl)ethan-1-one Product Specifications." Hoffman Chemicals.[10] Link

Minimizing side reactions during Friedel-Crafts acylation of indoles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Indole Acylation Ticket #: IND-FC-001 Topic: Minimizing Side Reactions in Friedel-Crafts Acylation of Indoles Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Indole Reactivity Paradox

Indole is an electron-rich heterocycle that presents a unique paradox in Friedel-Crafts (FC) chemistry: it is highly nucleophilic (good for reaction) but exceptionally acid-sensitive (bad for stability).

The nitrogen lone pair donates electron density into the ring, making C-3 the kinetic site of electrophilic attack (


 times more reactive than benzene). However, this same electron density makes the indole prone to acid-catalyzed dimerization and polymerization.

The Core Challenge: Traditional FC catalysts (e.g.,


) are strong Lewis acids that coordinate irreversibly with the product and often degrade the starting material. Successful acylation requires a "Goldilocks" approach: sufficiently electrophilic to react at C-3, but mild enough to prevent N-acylation and oligomerization.

Module 1: Preventing Polymerization (The Acid Issue)

Issue Description: The reaction mixture turns dark/black, and TLC shows a streak of baseline material. Yield of the desired 3-acyl indole is low.

Root Cause Analysis: Indoles are "acid sponges." In the presence of strong protic or Lewis acids, indole is protonated at C-3 to form an electrophilic iminium ion. This species is attacked by a neutral indole molecule, leading to dimerization (and eventual polymerization).

Resolution Protocol:

  • Switch Catalysts: Abandon

    
     or 
    
    
    
    . These are too harsh for most unmasked indoles.
  • Use Metal Triflates: Lanthanide or transition metal triflates are water-tolerant and milder.

    • Recommendation:Indium(III) chloride (

      
      )  or Zinc Triflate (
      
      
      
      )
      .
  • The "Additives" Approach: If you must use a traditional Lewis acid, add a mild base or buffer (e.g., nitromethane as solvent can attenuate reactivity).

Data Comparison: Catalyst Efficiency

CatalystYield (3-Acyl)Side ReactionsNotes

20-40%High (Polymerization)Not Recommended for sensitive substrates.

50-60%ModerateDifficult workup (emulsions).

85-92%LowRecyclable catalyst; mild conditions.

88-95%Very LowHigh chemoselectivity; works with acid chlorides.

Module 2: Regioselectivity (C-3 vs. N-1)

Issue Description: Formation of N-acylated products (amides) instead of, or in addition to, the desired C-3 ketones.

Root Cause Analysis:

  • C-3 Attack: Controlled by orbital overlap (HOMO of indole). Preferred under kinetic control and neutral/acidic conditions.

  • N-1 Attack: Controlled by charge (electrostatics). Preferred in the presence of strong bases (deprotonation of N-H) or with "hard" acylating agents.

Resolution Protocol:

  • Avoid Strong Bases: Do not use NaH or hydroxides during the acylation step.

  • Solvent Choice: Use non-polar or moderately polar solvents (DCM, Toluene). Avoid DMF/DMSO if possible, as they can enhance N-nucleophilicity.

  • Magnesium Perchlorate Method: For difficult substrates,

    
     promotes C-acylation by coordinating the acylating agent while interacting less strongly with the indole nitrogen.
    

Module 3: The "Gold Standard" Protocol (Speeter-Anthony)

For pharmaceutical applications (especially Triptan synthesis), direct Friedel-Crafts is often replaced by the Speeter-Anthony procedure . This two-step sequence avoids harsh Lewis acids entirely and provides nearly exclusive C-3 selectivity.

Workflow:

  • Acylation: Indole + Oxalyl Chloride

    
     Indole-3-glyoxalyl chloride.
    
  • Amidation: Quench with amine

    
     Glyoxalyl amide.
    
  • Reduction:

    
     reduction 
    
    
    
    Tryptamine derivative.
Experimental Protocol: Speeter-Anthony Acylation

Reagents:

  • Indole (1.0 equiv)[1]

  • Oxalyl Chloride (1.2 equiv)

  • Anhydrous Ether or THF (0.5 M concentration)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Addition: Dissolve indole in anhydrous ether. Cool to 0°C.

  • Reaction: Add oxalyl chloride dropwise. Crucial: A bright yellow/orange precipitate (the glyoxalyl chloride) will form immediately.

  • Aging: Stir at 0°C for 1 hour. Do not let the temperature rise significantly, or N-acylation may compete.

  • Quench: Add the desired secondary amine (e.g., dimethylamine) carefully.

  • Workup: Filter the solid or wash with bicarbonate. The intermediate is usually stable and high-purity.

Visualizing the Optimization Pathways

The following diagram illustrates the decision logic for selecting the correct acylation strategy based on substrate sensitivity.

IndoleAcylation Start Start: Indole Acylation CheckSubstrate Is the Indole Acid-Sensitive? Start->CheckSubstrate Sensitive Yes (e.g., e- rich substituents) CheckSubstrate->Sensitive High Risk Robust No (e.g., e- withdrawing groups) CheckSubstrate->Robust Low Risk MethodA Method A: Metal Triflates (Zn(OTf)2 or InCl3) Sensitive->MethodA Ketone Synthesis MethodC Method C: Speeter-Anthony (Oxalyl Chloride) Sensitive->MethodC Pharma Std (Tryptamines) MethodB Method B: Traditional FC (ZnCl2 or SnCl4) Robust->MethodB Cost Effective ResultC3 Target: C-3 Acyl Indole MethodA->ResultC3 High Yield SideRxn Risk: Polymerization/N-Acyl MethodB->SideRxn Moderate Risk MethodC->ResultC3 Exclusive C3 SideRxn->ResultC3 Purification Needed

Caption: Decision matrix for selecting the optimal acylation protocol based on substrate stability.

Troubleshooting FAQ

Q: My reaction yields a mixture of C-3 and N-1 acylated products. How do I separate them?

  • A: N-acyl indoles are significantly less polar than C-3 acyl indoles (due to the loss of the N-H hydrogen bond donor). They can usually be separated by column chromatography using a gradient of Hexanes/Ethyl Acetate. However, prevention is better: switch to a "softer" metal catalyst like

    
     to favor C-3.
    

Q: Can I use acid anhydrides instead of acid chlorides?

  • A: Yes. In fact, for simple acetylations, boiling indole in acetic anhydride (often without catalyst or with mild iodine catalysis) is effective. However, this often produces 1,3-diacetylindole. To get the mono-C3 product, hydrolysis of the N-acetyl group (mild base) is required post-reaction.

Q: Why is Nitromethane often recommended as a solvent?

  • A: Nitromethane (

    
    ) forms a complex with the acylium ion and the Lewis acid, moderating its reactivity. This "buffering" effect prevents the rapid, chaotic polymerization of the indole ring while still allowing the acylation to proceed.
    

References

  • Regioselective Acylation (Zn/In Catalysts): Ottoni, O., et al. "Acylation of indole under Friedel-Crafts conditions—an improved method to obtain 3-acylindoles regioselectively." Organic Letters 3.7 (2001): 1005-1007.[2] Link

  • The Speeter-Anthony Procedure: Speeter, M. E., & Anthony, W. C.[3] "The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines." Journal of the American Chemical Society 76.23 (1954): 6208–6210. Link

  • Organocatalytic Approaches: Bandini, M., et al. "Friedel–Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst." Organic Letters 12.21 (2010). Link

  • Mechanistic Reviews: Bandini, M., & Umani-Ronchi, A. "Catalytic Functionalization of Indoles in a New Dimension." Wiley-VCH, 2010. (General Reference for Indole Reactivity).

Sources

Technical Support Center: Troubleshooting NMR Solubility Issues for 3-Acetyl-6-fluoroindole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the analytical troubleshooting center. Analyzing highly functionalized heterocycles like 3-acetyl-6-fluoroindole via Nuclear Magnetic Resonance (NMR) spectroscopy frequently presents significant solubility and resolution challenges. This guide is designed for researchers and drug development professionals who need to overcome aggregation, poor signal-to-noise ratios (SNR), and excessive instrument time when analyzing this compound.

Mechanistic Root Cause Analysis: The "Why" Behind the Solubility Issue

To troubleshoot effectively, we must first understand the molecular physics causing the problem. 3-Acetyl-6-fluoroindole possesses three structural features that synergistically degrade its solubility in standard non-polar NMR solvents like Chloroform-


 (CDCl

):
  • Strong Intermolecular Hydrogen Bonding: The indole N-H acts as a potent hydrogen bond donor, while the C3-acetyl carbonyl oxygen acts as a strong hydrogen bond acceptor. This allows the molecules to self-assemble into tightly bound oligomeric chains or dimers in solution.

  • Inductive Effects of Fluorine: The highly electronegative C6-fluorine atom withdraws electron density from the aromatic ring, slightly increasing the acidity of the indole N-H. This strengthens the intermolecular hydrogen bonding network and increases the crystal lattice energy[1].

  • Restricted Molecular Tumbling: In non-polar solvents, these hydrogen-bonded aggregates do not fully dissociate. Large aggregates tumble slowly in solution (increasing the rotational correlation time,

    
    ). This slow tumbling leads to highly efficient spin-spin relaxation (a short 
    
    
    
    time), which mathematically manifests as broad, unresolved peaks in the NMR spectrum[2].

The Solution: You must actively disrupt this hydrogen-bonding network using thermodynamic intervention (heat) or chemical intervention (competing solvents/additives).

Troubleshooting Workflow

The following decision matrix outlines the standard operating procedure for resolving solubility and sensitivity issues for this compound.

NMR_Troubleshooting Start Sample: 3-Acetyl-6-fluoroindole Solvent Is it soluble in CDCl3? Start->Solvent Yes1 Proceed with standard 1H / 13C NMR Solvent->Yes1 Yes No1 Switch to H-bond acceptor solvent (DMSO-d6 or Acetone-d6) Solvent->No1 No (Aggregation) Soluble2 Fully dissolved? No1->Soluble2 Yes2 Run standard NMR Soluble2->Yes2 Yes No2 Apply Variable Temperature (VT) NMR (Heat to 50-60 °C) Soluble2->No2 No Carbon Need 13C NMR but concentration is low? Yes2->Carbon No2->Carbon AddCr Add 0.025M Cr(acac)3 Reduce d1 delay Carbon->AddCr 13C Required Fluorine Alternative: Run 19F NMR (High sensitivity) Carbon->Fluorine Structural/Purity Check

Workflow for overcoming 3-acetyl-6-fluoroindole NMR solubility and sensitivity issues.

Frequently Asked Questions (FAQs)

Q1: Why does my 3-acetyl-6-fluoroindole sample show broad, unresolved peaks in CDCl


 despite appearing completely dissolved? 
A:  Visual clarity does not guarantee monomeric dissolution. In CDCl

, the compound forms soluble micro-aggregates due to N-H···O=C hydrogen bonding[3]. To resolve this, you must switch to a solvent with strong hydrogen-bond acceptor properties, such as Dimethyl sulfoxide-

(DMSO-

) or Acetone-

. The sulfoxide oxygen in DMSO outcompetes the acetyl group, solvating the individual molecules and restoring the fast molecular tumbling required for sharp NMR lines[3][4].

Q2: I switched to DMSO-


, but the solubility is still too low for a good 

C spectrum. What is the next logical step?
A: Implement Variable Temperature (VT) NMR. By heating the probe to 50–60 °C, you increase the thermal kinetic energy of the system, which overcomes the remaining crystal lattice and hydrogen bond energies[2]. This not only increases the absolute solubility limit but also accelerates conformational exchange processes, averaging out chemical shift anisotropy and sharpening the peaks[2][5].

Q3: Heating the sample helped, but my


C NMR acquisition still takes too long due to the low concentration. How can I accelerate this without tying up the instrument? 
A:  Use a paramagnetic relaxation agent like Chromium(III) acetylacetonate [Cr(acac)

]. The

C nucleus has a low natural abundance (~1.1%) and long spin-lattice relaxation times (

), particularly for quaternary carbons like the indole C3, C6, and the acetyl carbonyl[3][6]. Adding 0.025 M to 0.05 M Cr(acac)

provides a highly efficient, non-radiative dipole-dipole relaxation pathway[6][7]. This drastically shortens the

of all carbons, allowing you to reduce your inter-pulse delay (

) from 5 seconds down to 1–2 seconds, enabling you to acquire 3 to 5 times more scans in the same amount of instrument time[8][9].

Q4: Can I bypass the


C sensitivity issue altogether for routine reaction monitoring? 
A:  Yes. If your goal is to monitor purity, reaction progress, or structural integrity, 

F NMR is a superior bioorthogonal alternative[10]. The

F nucleus has 100% natural abundance, a spin of 1/2, and a relative sensitivity of 83% compared to

H[10]. Because the fluorine atom is directly attached to the C6 position of the indole ring, its chemical shift is highly sensitive to changes in the electronic environment (e.g., derivatization at the N1 or C3 positions)[11][12]. You can obtain a high-quality

F spectrum in minutes at concentrations where a

C spectrum would take hours.

Quantitative Data: Solvent Selection Matrix

Summarizing the optimal solvent parameters for 3-acetyl-6-fluoroindole to ensure maximum solubility and spectral quality.

SolventPolarity IndexH-Bond Acceptor CapacityBoiling Point (°C)Recommended VT Range (°C)Suitability for 3-Acetyl-6-fluoroindole
Chloroform-

(CDCl

)
4.1Poor61.220 – 45Poor: High risk of aggregation and line broadening.
Acetone-

5.1Moderate56.0-20 – 45Good: Volatile alternative; moderate H-bond disruption.
Dimethyl sulfoxide-

(DMSO-

)
7.2Excellent189.025 – 100Excellent: Completely disrupts H-bonds; ideal for VT-NMR.

Experimental Protocols

Protocol A: Self-Validating Variable Temperature (VT) NMR Execution

Caution: Never exceed a temperature within 10–15 °C of your solvent's boiling point to prevent tube rupture[5].

  • Sample Filtration: Dissolve 5–10 mg of the compound in 0.6 mL DMSO-

    
    . Filter the solution through a glass wool plug in a Pasteur pipette into a high-quality Class A NMR tube. Causality: Undissolved particulates distort the magnetic field homogeneity, making proper shimming impossible[3][13].
    
  • Ambient Baseline: Insert the sample and acquire a standard

    
    H spectrum at 25 °C. This serves as your baseline for thermal validation.
    
  • Heating: Open the VT control interface. Increase the target temperature to 50 °C in 10 °C increments[5]. Allow 5 minutes of equilibration time at each step to prevent thermal shock to the probe[5].

  • Re-Tuning and Shimming: At 50 °C, re-tune the probe (as the dielectric constant of the solvent changes with heat) and re-shim the Z1 and Z2 gradients[13].

  • Acquisition: Acquire the

    
    H and 
    
    
    
    C spectra.
  • Thermal Validation (Cool Down): Decrease the temperature back to 25 °C in 10 °C increments[14]. Re-acquire the

    
    H spectrum and overlay it with the baseline from Step 2. Self-Validation: If the spectra match perfectly, no thermal degradation occurred. If new peaks appear, the compound is thermally unstable.
    
Protocol B: Accelerated C NMR using Cr(acac) Relaxation Agent

Use this protocol when concentration is below 10 mM and instrument time is limited.

  • Stock Preparation: Weigh 8.7 mg of Cr(acac)

    
     and dissolve it in 1.0 mL of DMSO-
    
    
    
    to create a ~0.025 M stock solution[6][9].
  • Sample Preparation: Dissolve your 3-acetyl-6-fluoroindole sample directly into 0.6 mL of this doped stock solution[7].

  • Parameter Optimization:

    • Set the relaxation delay (

      
      ) to 1.5 seconds (down from the standard 5 seconds)[7][9].
      
    • If quantitative integration is required (e.g., comparing the acetyl CH

      
       to the quaternary C3), use an inverse-gated decoupling  pulse sequence (e.g., zgig on Bruker systems) to suppress the Nuclear Overhauser Effect (NOE)[6][7].
      
  • Acquisition: Run the acquisition. The addition of the relaxation agent allows for rapid pulsing, yielding a 9-fold reduction in required instrument time to achieve the same SNR[6].

References

  • Variable Temperature NMR Experiments University of Oxford Chemistry[Link]

  • Variable Temperature to Improve NMR Resolution University of Ottawa NMR Facility Blog[Link]

  • NMR Sample Preparation: The Complete Guide Organomation[Link]

  • Troubleshooting Guide for Varian/Agilent NMR Spectrometers UC Davis NMR Facility[Link]

  • Catalytic multicomponent synthesis, biological evaluation of novel 3-alkyl indoles Journal of King Saud University - Science[Link]

  • Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery Journal of Medicinal Chemistry - ACS Publications[Link]

  • Optimum Cr(acac)3 Concentration for NMR Quantitative Analysis ResearchGate[Link]

  • Optimizing the conditions of quantitative 13C-NMR spectroscopy analysis Scite.ai[Link]

  • Determination of Carbon Functional Groups using 13C NMR National Renewable Energy Laboratory (NREL)[Link]

Sources

Technical Support Center: Precision Acetylation of 6-Fluoroindole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Electronic "Tug-of-War"

Acetylation of 6-fluoroindole presents a unique challenge compared to unsubstituted indole. While the indole core is electron-rich and prone to electrophilic aromatic substitution at C3, the fluorine atom at C6 introduces an inductive electron-withdrawing effect that slightly deactivates the ring.

The Critical Variable is Temperature. Temperature does not just control the rate; it acts as the regioselective switch between the kinetic product (N-acetyl-6-fluoroindole) and the thermodynamic product (3-acetyl-6-fluoroindole).

This guide replaces generic "add and stir" instructions with a mechanistic approach to thermodynamics, ensuring you avoid the common pitfalls of polymerization ("tarring") and incorrect isomer formation.

The Thermodynamics of Regioselectivity

To master this reaction, you must visualize the energy landscape. The nitrogen lone pair is the most accessible nucleophile (Kinetic), but the C3 position forms the most stable conjugate base (Thermodynamic).

Reaction Pathway Diagram

The following diagram illustrates how temperature acts as a "gatekeeper" for the desired C3-acylation.

IndoleAcetylation Start 6-Fluoroindole + Acylating Agent Kinetic Kinetic Product (N-Acetyl-6-Fluoroindole) Start->Kinetic Low Temp (<0°C) Fast Reaction Thermodynamic Thermodynamic Product (3-Acetyl-6-Fluoroindole) Start->Thermodynamic Direct C3 Attack (Slow) Transition Transition State (Acyl Migration) Kinetic->Transition Heat (>40°C) Acid Catalyst Transition->Thermodynamic Rearrangement Polymer Polymerization (Black Tar) Thermodynamic->Polymer Excessive Heat (>80°C) or Strong Acid

Figure 1: Reaction coordinate showing the temperature-dependent conversion of the kinetic N-acetyl species to the thermodynamic 3-acetyl product.

Standardized Protocol: The "Goldilocks" Zone

For 6-fluoroindole, we recommend a Lewis Acid-Mediated Friedel-Crafts approach. This method offers tighter control than simple thermal acetylation in acetic anhydride.

Reagents:

  • Substrate: 6-Fluoroindole (1.0 equiv)

  • Acylating Agent: Acetyl Chloride (1.2 equiv)

  • Catalyst: Diethylaluminum Chloride (

    
    ) or Tin(IV) Chloride (
    
    
    
    ).
    • Note:

      
       is often too harsh, leading to tar. 
      
      
      
      is milder and highly regioselective [1].
  • Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Temperature Ramp
PhaseTemperatureActionMechanistic Rationale
1. Activation 0°C Add Lewis Acid to DCM.Pre-complexation. Controls the exotherm of catalyst solvation.
2. Addition 0°C Add 6-fluoroindole slowly.Prevents localized "hot spots" that trigger polymerization.
3. Acylation 0°C → RT Add Acetyl Chloride dropwise.Kinetic Phase: Allows formation of the acylium ion without degrading the indole ring.
4. Aging RT (25°C) Stir for 1-2 hours.Thermodynamic Phase: Promotes migration of any N-acetyl species to the C3 position.
5. Quench 0°C Add sat.

slowly.[1]
Neutralizes acid. Heat generation here can hydrolyze the product if not cooled.

Troubleshooting Center (FAQs)

Issue 1: "I isolated the N-acetyl isomer (1-acetyl-6-fluoroindole) instead of the 3-acetyl product."

Diagnosis: Kinetic Trapping. You likely quenched the reaction too early or kept the temperature too low (strictly 0°C) throughout the entire process. The activation energy required for the acyl group to migrate from N1 to C3 was not met.

Corrective Action:

  • Do not discard. Dissolve the N-acetyl product in DCM.

  • Add 0.5 equiv of the Lewis Acid.

  • Gently warm the solution to 35-40°C for 30 minutes.

  • Monitor via TLC.[1][2] The N-acyl spot will disappear, and the C3-acyl spot will emerge as the system seeks thermodynamic equilibrium [2].

Issue 2: "My reaction mixture turned into a black, insoluble tar."

Diagnosis: Acid-Catalyzed Polymerization.[1] Indoles are acid-sensitive.[2][3] 6-fluoroindole is slightly more stable than indole, but strong Lewis acids (like


) combined with high heat or high concentration will initiate cationic polymerization.

Corrective Action:

  • Switch Catalysts: Move from

    
     to a milder Lewis acid like Zinc Triflate (
    
    
    
    )
    or
    
    
    [1].
  • Use a Moderator: If you must use

    
    , use Nitromethane (
    
    
    
    )
    as a co-solvent. It forms a complex with
    
    
    , moderating its acidity and preventing the "runaway" polymerization reaction.
  • Check Solvent Dryness: Moisture reacts with Acyl Chloride to form HCl gas, which is a potent polymerization initiator for indoles.

Issue 3: "The yield is low (<40%), and I see unreacted starting material."

Diagnosis: Deactivation by Fluorine. The fluorine atom at C6 pulls electron density away from the ring (inductive effect), making the C3 position less nucleophilic than in unsubstituted indole. Standard "indole" protocols might be too mild.

Corrective Action:

  • Increase Electrophilicity: Ensure you are using Acetyl Chloride (generates a discrete acylium ion) rather than Acetic Anhydride (weaker electrophile).

  • Stoichiometry: Increase the Lewis Acid to 1.5 - 2.0 equivalents. The product (3-acetylindole) is a Lewis base and will complex with the catalyst, effectively removing it from the cycle. You need >1 equivalent to drive the reaction to completion [3].[2]

Diagnostic Decision Tree

Use this flow to determine your next experimental step.

Troubleshooting Start Analyze Crude Mixture (LCMS / TLC) Result1 Major Product: N-Acetyl Start->Result1 Result2 Major Product: Black Tar Start->Result2 Result3 Major Product: SM (No Rxn) Start->Result3 Action1 Extend reaction time at RT or warm to 40°C. Result1->Action1 Action2 Restart. Use milder catalyst (Zn(OTf)2) or lower temp. Result2->Action2 Action3 Check solvent dryness. Increase Catalyst to 2.0 eq. Result3->Action3

Figure 2: Troubleshooting logic flow for common acylation outcomes.

References

  • MDPI. (2015). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Mechanism Of The Friedel-Crafts Acylation Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (2017). Synthesis of 3-Fluoroindoles via Photoredox Catalysis (Contextual reference on fluoroindole reactivity). Retrieved from [Link]

Sources

Technical Guide: Separation & Purification of 3-Acetyl vs. 2-Acetyl Fluoroindole Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Support Center / Troubleshooting Manual Target Audience: Medicinal Chemists, Process Chemists, Chromatography Specialists Last Updated: October 26, 2023

Introduction: The Regioselectivity Challenge

In the synthesis of fluoroindoles—critical scaffolds for serotonin receptor modulators and antiviral agents—Friedel-Crafts acylation is the standard method for introducing acetyl groups. While electronic effects typically favor electrophilic aromatic substitution at the C3 position (kinetic control), steric hindrance from fluorine substituents or elevated reaction temperatures can drive the formation of the C2 isomer (thermodynamic control) or result in C3


 C2 migration.

Separating these isomers is notoriously difficult due to their identical molecular weight and similar lipophilicity. This guide provides a self-validating workflow to identify, separate, and prevent isomeric mixtures, grounded in the distinct hydrogen-bonding behaviors of the two species.

Module 1: Diagnostic & Analytical Assessment

User Query: "I have a crude mixture after acylation. How do I definitively distinguish the 3-acetyl and 2-acetyl isomers?"

The "Hydrogen Bond" Fingerprint

The separation logic hinges on one fundamental physical difference: Intramolecular vs. Intermolecular Hydrogen Bonding.

  • 2-Acetyl Fluoroindole: Forms a stable Intramolecular Hydrogen Bond (IMHB) between the indole N-H and the C2-carbonyl oxygen. This "locks" the molecule into a planar, less polar conformation.

  • 3-Acetyl Fluoroindole: Cannot form a stable 5/6-membered IMHB ring. Instead, it acts as a hydrogen bond donor/acceptor with solvent or other molecules (Intermolecular ), resulting in higher polarity and higher melting points.

Analytical Triage Table
Feature2-Acetyl Isomer (The "Closed" System)3-Acetyl Isomer (The "Open" System)

H NMR (DMSO-

)
NH Signal: Deshielded, typically

11.5–13.0 ppm
(broad) due to IMHB.
NH Signal: Typically

10.5–11.5 ppm
. Sharp doublet/singlet depending on coupling.
TLC (Hex/EtOAc) Higher

(Less polar, travels further).
Lower

(More polar, interacts with silica).
HPLC (Reverse Phase) Later Elution (Behaves more hydrophobically).Earlier Elution (More polar interaction with mobile phase).
UV Profile Bathochromic shift (Red shift) due to planar conjugation.Standard indole absorption profile.

Module 2: Chromatographic Separation Protocols

User Query: "My peaks are co-eluting on the Prep-HPLC. Standard C18 isn't working."

Troubleshooting: The "Polarity Inversion" Strategy

Because the fluorine atom increases lipophilicity, standard C18 gradients often fail to resolve the isomers if the gradient is too steep. You must exploit the "shape selectivity" of the stationary phase.

Protocol A: Flash Chromatography (Normal Phase)

Best for: Bulk purification of crude mixtures (>1g).

  • Stationary Phase: High-performance spherical silica (20–40 µm).

  • Mobile Phase: Toluene / Ethyl Acetate (Start 95:5).

    • Why Toluene? Toluene provides

      
      -
      
      
      
      interactions that discriminate between the planar 2-acetyl (locked by IMHB) and the potentially twisted 3-acetyl isomer.
  • Loading: Dry load on Celite. Do not liquid load with DMSO/DMF (destroys resolution).

  • Elution Order:

    • Fraction 1: 2-Acetyl Fluoroindole (Non-polar IMHB form).

    • Fraction 2: 3-Acetyl Fluoroindole.

Protocol B: Reverse Phase HPLC (Polishing)

Best for: Final purity (>99%) for biological assays.

  • Column Selection: Phenyl-Hexyl or PFP (Pentafluorophenyl) columns are superior to C18 for fluoroindoles.

    • Mechanism:[1][2] The fluorine-fluorine interactions and

      
      -stacking on PFP columns resolve the isomers based on electron density differences caused by the acetyl position.
      
  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

    • Avoid: Phosphate buffers (suppresses ionization in MS).

  • Gradient: Isocratic hold at 35% MeCN for 5 minutes, then shallow ramp (0.5% per min).

Visual Workflow: Separation Decision Tree

SeparationWorkflow Start Crude Acylation Mixture TLC TLC Analysis (Hexane/EtOAc 7:3) Start->TLC Decision Delta Rf > 0.1? TLC->Decision Yes Flash Chromatography (Normal Phase) Decision->Yes Yes No Recrystallization or Prep-HPLC Decision->No No Flash Elution Order: 1. 2-Acetyl (Fast) 2. 3-Acetyl (Slow) Yes->Flash Recryst Solvent: Ethanol/Water 3-Acetyl crystallizes first No->Recryst HPLC Column: Phenyl-Hexyl Use Isocratic Hold No->HPLC

Caption: Decision matrix for selecting the optimal purification route based on initial TLC resolution.

Module 3: Crystallization Strategies

User Query: "I need to scale up to 50g. Chromatography is too expensive. Can I crystallize?"

The Solution: Exploiting Solubility Differentials. The 3-acetyl isomer, lacking the internal hydrogen bond, relies on intermolecular forces. It is significantly less soluble in non-polar solvents than the 2-acetyl isomer.

Step-by-Step Recrystallization Protocol
  • Dissolution: Dissolve the crude mixture in minimal boiling Ethanol (95%) .

  • Seeding: If available, add a seed crystal of pure 3-acetyl fluoroindole.

  • Cooling: Allow to cool slowly to room temperature, then to 4°C.

  • Filtration:

    • Precipitate: Enriched 3-Acetyl Isomer (High MP).

    • Mother Liquor: Enriched 2-Acetyl Isomer (remains in solution due to higher solubility/IMHB).

  • Second Crop: Evaporate the mother liquor and recrystallize from Toluene/Heptane to isolate the 2-acetyl isomer.

Module 4: Synthesis Control (Prevention)

User Query: "Why am I getting the 2-isomer in the first place? Can I stop it?"

Mechanistic Insight

The reaction is governed by the competition between kinetic attack at C3 and thermodynamic rearrangement to C2.

  • Lewis Acid Choice: Strong Lewis acids (e.g.,

    
    ) at high temperatures promote the reversible Friedel-Crafts reaction, allowing the initially formed 3-acetyl indole to rearrange to the thermodynamically stable 2-acetyl position (or 6-position depending on fluorine placement).
    
  • Catalyst Recommendation: Use Tin(IV) Chloride (

    
    )  or Zinc Triflate (
    
    
    
    )
    in Nitromethane. These milder conditions preserve the kinetic C3 product.
Reaction Pathway Diagram

ReactionPath cluster_conditions Control Factors Indole Fluoroindole (Starting Material) Complex Sigma Complex (C3 Attack) Indole->Complex AcCl / Lewis Acid C3 3-Acetyl Indole (Kinetic Product) Complex->C3 Fast (-H+) C2 2-Acetyl Indole (Thermodynamic Product) C3->C2 High Temp / Strong Acid (Rearrangement) Factors Low Temp (<0°C) = Favors C3 High Temp (>50°C) = Favors C2

Caption: Mechanistic pathway showing the kinetic preference for C3 and the thermodynamic rearrangement to C2.

FAQ: Rapid Fire Troubleshooting

Q: My 3-acetyl product has a lower melting point than reported. A: This indicates contamination with the 2-isomer. Even 5% contamination can depress the melting point significantly due to disruption of the crystal lattice. Perform a Toluene wash ; the 2-isomer will dissolve, leaving the purer 3-isomer behind.

Q: Can I use GC-MS for analysis? A: Yes, but be careful. The high temperatures in the GC injector port can sometimes induce thermal isomerization or degradation. HPLC is preferred. If using GC, the 3-acetyl isomer typically elutes last due to its higher boiling point (intermolecular bonding).

Q: I see a third peak in my chromatogram. A: In fluoroindoles, acylation at the C6 position is a common side reaction if the C3 position is sterically crowded or if the fluorine is at C5. Check the coupling constants in NMR; C6 substitution will show a distinct splitting pattern in the aromatic region.

References

  • Regioselectivity of Indole Acylation

    • Title: A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles.[2][3]

    • Source: MDPI (Molecules 2015).
    • URL:[Link][3]

    • Relevance: Establishes the kinetic preference for C3 and catalyst influence ( and Ionic Liquids).
  • Chromatographic Separation Logic

    • Title: Spectroscopic Differentiation and Chromatographic Separation of Six Indole Aldehyde Regioisomers.
    • Source: ResearchGate / Journal of Chrom
    • URL:[Link]

    • Relevance: Validates the elution order (3-isomer eluting last in GC/Gas phase due to polarity)
  • Intramolecular Hydrogen Bonding

    • Title: Intramolecular Hydrogen Bonding Analysis (Salicylic Acid/Indole deriv
    • Source: Iowa St
    • URL:[Link][3]

    • Relevance: Provides the theoretical basis for the solubility and polarity differences between the "closed" (2-substituted) and "open" (3-substituted) forms.
  • Synthetic Optimization (Iron Catalyst)

    • Title: Iron Powder Promoted Regio-Selective Friedel-Crafts Acylation of Indole Under Solvent-Free Conditions.[2]

    • Source: Asian Journal of Chemistry.
    • URL:[Link]

    • Relevance: Offers a protocol to maximize C3 selectivity and minimize the need for difficult downstream separ

Sources

Enhancing reaction rates for electron-deficient indole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Enhancing Reaction Rates for Electron-Deficient Indole Derivatives

Topic: Overcoming kinetic and thermodynamic barriers in the functionalization of electron-deficient indoles (e.g., nitro-, cyano-, halo-, or ester-substituted scaffolds). Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.

Core Directive & System Overview

Welcome to the Advanced Reactivity Support Center. You are likely here because your standard electrophilic aromatic substitution (EAS) protocols—which work effortlessly on unsubstituted indole—have stalled completely on your 5-nitro or 4-cyano analogs.

The Root Cause: Indole typically reacts via its HOMO, which has high coefficient density at C3. Electron-withdrawing groups (EWGs) drastically lower the HOMO energy, rendering the C3 position non-nucleophilic.

  • The Trap: Trying to force classical EAS (Friedel-Crafts, Vilsmeier-Haack) on these substrates usually leads to decomposition or N-attack.

  • The Solution: You must either (A) Switch mechanistic manifolds (e.g., from ionic to radical/metal-catalyzed) or (B) Use specific directing groups to lower the activation energy for C-H cleavage.

Troubleshooting Guides (Q&A)

Module A: The "Stalled" Electrophilic Substitution

Issue: I am trying to acylate/alkylate a 5-nitroindole at C3 using standard Lewis Acid conditions, but I see <5% conversion after 24 hours.

Q1: Why is my Lewis Acid (AlCl₃/ZnCl₂) not activating the reaction? Diagnosis: Catalyst Poisoning & Electronic Deactivation. The nitro group pulls density from the pyrrole ring, making C3 unreactive. Furthermore, the Lewis Acid (LA) likely coordinates to the nitro oxygen or the indole nitrogen (if unprotected), forming a dead complex rather than activating your electrophile. The Fix:

  • Switch to Radical C2-Functionalization: Electron-deficient indoles are excellent radical acceptors. Unlike electrophiles which prefer C3, electron-deficient radicals prefer C2 due to a lower kinetic barrier and benzylic stabilization of the intermediate.[1]

  • Protocol Shift: Instead of Friedel-Crafts, try a Minisci-type reaction using a sulfinate salt and AgNO₃/S₂O₈²⁻. This utilizes a nucleophilic radical species that attacks the electron-deficient indole efficiently at C2.

Q2: I absolutely need C3 functionalization. How do I force it? The Fix: You cannot rely on the indole's inherent nucleophilicity. You must use "Reverse Polarity" (Umpolung) or hyper-active electrophiles.

  • Option A (Vilsmeier-Haack Modification): Use pyrophosphoryl chloride instead of POCl₃ to generate a "super-active" chloroiminium species.

  • Option B (C3-Mercuration/Iodination): Perform C3-mercuration (Hg(OAc)₂) or iodination (NIS) first. These are softer electrophiles that can sometimes tolerate EWGs. Once you have 3-iodo-5-nitroindole, use a metal-catalyzed cross-coupling (Suzuki/Stille) to install your carbon group.

Module B: Metal-Catalyzed Cross-Coupling (Suzuki/Buchwald)

Issue: My Buchwald-Hartwig coupling on 5-bromo-4-fluoroindole is giving low yields. The catalyst seems to die.

Q3: Is the oxidative addition (OA) the problem? Diagnosis: Likely yes, but not for the reason you think. While EWGs generally facilitate oxidative addition of Pd(0) into Ar-Br bonds, they also make the indole nitrogen more acidic (pKa drops from ~17 to ~13-14). If you are using a strong base (NaOtBu), you are deprotonating the nitrogen, forming an indolyl anion that can bridge Pd centers and cause catalyst aggregation (Palladium Black). The Fix:

  • Base Swap: Switch to a weak, inorganic base like K₃PO₄ or Cs₂CO₃ in dioxane/water. Avoid alkoxides.

  • Ligand Selection: Use bulky, biaryl phosphine ligands (e.g., XPhos or BrettPhos ). These prevent the formation of stable bis-indolyl Pd complexes and facilitate the reductive elimination step, which is often the bottleneck for electron-deficient substrates.

Module C: Regioselective C-H Activation

Issue: I want to functionalize the C7 position of a 4-ester indole, but I keep getting mixtures of C2 and C3.

Q4: How do I override the natural C2/C3 reactivity? Diagnosis: C7 is the hardest position to access electronically. You cannot rely on innate reactivity; you need Chelation Control . The Fix: Use a Directing Group (DG) on the Nitrogen.[2]

  • N-Pivaloyl (N-Piv): Works well with Rh(III) or Pd(II) to direct activation to C2 (via 5-membered ring) or C7 (via sterics/geometry, though difficult).

  • Phosphinoyl Group (P(O)tBu₂): This is the "Gold Standard" for C7 activation. The oxygen on the phosphorus coordinates to Pd, placing the metal directly at the C7 C-H bond.

  • Reference Strategy: See the work of Larrosa or Yu regarding phosphinoyl-directed C7 arylation.

Strategic Decision Matrix (Visualization)

The following diagram illustrates the decision logic for selecting a reaction pathway based on the position of the Electron-Withdrawing Group (EWG) and the desired site of functionalization.

IndoleReactivity Start Target: Functionalize E-Deficient Indole DesiredSite Desired Position? Start->DesiredSite C3 C3 Position DesiredSite->C3 C2 C2 Position DesiredSite->C2 C7 C7 Position DesiredSite->C7 EAS_Fail Standard EAS (Fails) C3->EAS_Fail Direct Acylation Halogenation Step 1: Iodination (NIS) Step 2: Suzuki Coupling C3->Halogenation Indirect Route Radical Radical Pathway (Minisci) C2->Radical Best Kinetic Profile CH_Act Pd(II) C-H Activation (CMD Mechanism) C2->CH_Act With N-Protecting Group DG_Strategy Directing Group (N-P(O)tBu2) C7->DG_Strategy Mandatory Chelation

Caption: Decision tree for selecting synthetic strategies based on regiochemical targets in deactivated indoles.

Quantitative Data: Ligand Effects on Cross-Coupling

When coupling electron-deficient indoles (e.g., 5-bromo-3-nitroindole) with aryl boronic acids, ligand choice is critical to prevent catalyst death.

LigandTypeYield (24h)Mechanistic Insight
PPh₃ Monodentate< 10%Poor stability; rapid formation of Pd-black due to N-coordination.
dppf Bidentate45%Better stability, but bite angle is suboptimal for bulky substrates.
XPhos Biaryl Dialkylphosphine92% Bulky steric bulk prevents bis-indolyl Pd complex formation; promotes reductive elimination.
P(tBu)₃ Bulky Alkyl65%Good activity, but air-sensitive and prone to degradation in nitro-containing systems.

Experimental Protocol: C2-Arylation via CMD

Context: This protocol utilizes the Concerted Metalation-Deprotonation (CMD) pathway, which is favored for electron-deficient substrates where electrophilic palladation is too slow.

Target Reaction: Direct C2-arylation of N-methyl-5-nitroindole with Iodobenzene.

Reagents:

  • Substrate: N-methyl-5-nitroindole (1.0 equiv)

  • Coupling Partner: Iodobenzene (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%) [Note: For C-H activation, simple phosphines often suffice if Ag salts are present]

  • Base: Ag₂CO₃ (1.0 equiv) - Acts as both base and halide scavenger

  • Additive: Pivalic Acid (30 mol%) - CRITICAL for CMD mechanism

  • Solvent: DMF/DMSO (9:1)

Step-by-Step Procedure:

  • Setup: In a glovebox or under Argon flow, charge a dried Schlenk tube with Pd(OAc)₂ (11.2 mg, 0.05 mmol), Ag₂CO₃ (275 mg, 1.0 mmol), and Pivalic Acid (30.6 mg, 0.3 mmol).

  • Addition: Add N-methyl-5-nitroindole (1.0 mmol) and Iodobenzene (1.5 mmol).

  • Solvation: Add anhydrous DMF (4.5 mL) and DMSO (0.5 mL). Seal the tube with a Teflon screw cap.

  • Reaction: Heat the mixture to 110 °C for 16 hours.

    • Why 110°C? The C-H bond cleavage is the rate-determining step (KIE > 3). Thermal energy is required to overcome the barrier.

    • Why Pivalic Acid? It acts as a "proton shuttle," coordinating to Pd and deprotonating C2 simultaneously (CMD transition state).

  • Workup: Cool to RT. Dilute with EtOAc (20 mL). Filter through a Celite pad to remove AgI and Pd black. Wash the filtrate with 5% LiCl solution (3x) to remove DMF.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Self-Validation Check:

  • Color Change: Reaction should turn dark brown/black (AgI formation). If it stays pale, the catalyst hasn't engaged.

  • TLC: Product will be significantly more non-polar than the starting indole due to the aryl group.

Mechanism Visualization: The CMD Pathway

Understanding why Pivalic Acid is required is key to troubleshooting.

CMD_Mechanism Pd_Start L-Pd(II)-OAc Coordination Indole Coordination (Agostic C2-H...Pd) Pd_Start->Coordination + Indole CMD_TS CMD Transition State (PivO- H...C2) Coordination->CMD_TS + PivOH Palladacycle C2-Palladacycle (Intermediate) CMD_TS->Palladacycle - AcOH Prod_Release Reductive Elimination & Product Release Palladacycle->Prod_Release + Ar-I Prod_Release->Pd_Start Regeneration

Caption: The Concerted Metalation-Deprotonation (CMD) cycle showing the critical role of pivalate assistance.

References

  • Reactivity of Electron-Deficient Indoles

    • Study: "Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups."
    • Source: University of Rhode Island.
    • URL:[Link]

  • C2-Selective Radical Functionalization

    • Study: "Selectivity in the Addition of Electron‐Deficient Radicals to the C2 Position of Indoles."
    • Source: eScholarship (University of California).
    • URL:[Link]

  • Palladium-Catalyzed C7-Activation

    • Study: "Palladium-Catalyzed C-H Arylation of Indoles
    • Source: PubMed (NIH).
    • URL:[Link]

  • Ligand Effects in Cross-Coupling

    • Study: "Ligand electronic influence in Pd-c
    • Source: ENSCM (France).
    • URL:[Link]

Sources

Validation & Comparative

Technical Comparison Guide: 13C NMR Structural Elucidation of 3-Acetyl-6-fluoroindole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the indole scaffold remains a privileged pharmacophore. The functionalization of this core—specifically via acylation at the C3 position and fluorination at the C6 position—creates 3-acetyl-6-fluoroindole , a building block with unique electronic properties and enhanced metabolic stability.

This guide objectively compares the structural elucidation of 3-acetyl-6-fluoroindole via


C Nuclear Magnetic Resonance (NMR) spectroscopy against its constituent analogs (indole and 3-acetylindole). By analyzing the synergistic push-pull electronic effects of the substituents and evaluating solvent acquisition strategies, this guide provides a self-validating framework for accurate spectral assignment and protocol optimization[1].

Structural Dynamics & Substituent Effects

As an Application Scientist, interpreting the


C NMR spectrum of 3-acetyl-6-fluoroindole requires moving beyond simple empirical matching to understanding the underlying causality of the chemical shifts. The molecule operates under a complex "push-pull" electronic system:
  • The C3-Acetyl Group (Electron-Withdrawing): The carbonyl group exerts a strong negative mesomeric (

    
    ) and negative inductive (
    
    
    
    ) effect. This significantly deshields the C2 and C4 carbons while shielding the C3 position due to the polarization of the enamine-like system within the pyrrole ring[2].
  • The C6-Fluoro Group (Resonance-Donating, Inductive-Withdrawing): Fluorine is highly electronegative (

    
     effect) but donates lone-pair electron density into the aromatic ring via resonance (
    
    
    
    effect). This causes massive deshielding at the ipso-carbon (C6) but profound shielding at the ortho-carbons (C5 and C7)[3].
  • Spin-Spin Coupling (

    
    ):  Unlike 
    
    
    
    H decoupling, standard
    
    
    C NMR spectra retain carbon-fluorine scalar coupling, resulting in distinct doublet splitting patterns that serve as an internal validation tool for carbon assignments[3].

G Root 3-Acetyl-6-fluoroindole Electronic Effects Acetyl C3-Acetyl Group (-M, -I Effects) Root->Acetyl Fluoro C6-Fluoro Group (+M, -I Effects) Root->Fluoro Deshield Deshielding (Downfield Shift) C2, C4, C6 Acetyl->Deshield Fluoro->Deshield Shield Shielding (Upfield Shift) C5, C7 Fluoro->Shield Split C-F Spin-Spin Coupling J(C-F) splitting on C5, C6, C7 Fluoro->Split

Logical mapping of substituent electronic effects on 13C NMR chemical shifts.

Comparative C NMR Data Analysis

To establish a reliable baseline, we compare the spectral data of 3-acetyl-6-fluoroindole with its non-fluorinated and non-acetylated precursors. The data below synthesizes expected chemical shifts (in DMSO-


, ~100 MHz) based on additive substituent rules and literature precedents for functionalized indoles[1][2][3].
Table 1: C NMR Chemical Shift Comparison (ppm)
Carbon PositionIndole Base3-Acetylindole[2]3-Acetyl-6-fluoroindole (Expected)

Coupling (Hz)
C=O N/A193.3193.5 -
C2 125.0134.9135.5 -
C3 102.0117.3117.0 -
C3a 128.0125.8122.5

C4 121.0121.8121.5 (d)

C5 120.0122.2110.2 (d)

C6 120.0123.3159.8 (d)

C7 111.0112.698.5 (d)

C7a 136.0137.2137.5 (d)

CH

N/A27.827.5 -

Key Analytical Insights:

  • The C6 Benchmark: The presence of the fluorine atom shifts the C6 resonance drastically downfield to ~159.8 ppm, accompanied by a massive one-bond coupling constant (

    
     Hz). This is the primary diagnostic signal.
    
  • Ortho-Shielding: The

    
     effect of fluorine pushes electron density onto C5 and C7, shifting them significantly upfield (~110 ppm and ~98 ppm, respectively) compared to 3-acetylindole. Both appear as doublets with 
    
    
    
    coupling of ~24-26 Hz.

Solvent System Comparison: DMSO- vs. CDCl

Selecting the correct deuterated solvent is critical for the structural elucidation of indoles due to the acidic N-H proton and the potential for intermolecular hydrogen bonding[1].

ParameterDMSO-

(Recommended)
CDCl

(Alternative)
Solubility Excellent for polar functionalized indoles.Moderate; may require higher volumes or heating.
N-H Dynamics Strong hydrogen bonding with DMSO disrupts indole-indole dimerization. Results in sharp, well-resolved C2 and C7a signals.Native intermolecular H-bonding occurs. Can lead to concentration-dependent chemical shift drift and line broadening.
Chemical Shifts Carbonyl (C=O) shifts slightly downfield due to solvent polarity stabilizing the polarized state.C2 and C3a signals may overlap depending on concentration.

Expert Recommendation: For 3-acetyl-6-fluoroindole, DMSO-


  is the superior solvent. The acetyl group decreases the overall solubility of the indole in non-polar solvents, and DMSO ensures a homogeneous microenvironment that prevents the quadrupolar broadening often observed at the C2 and C7a positions in CDCl

[1].

Self-Validating Experimental Protocol

To ensure high-fidelity


C NMR acquisition, follow this standardized, self-validating workflow. The inclusion of a relaxation agent or optimized delay times is crucial for quaternary carbons (C=O, C3, C3a, C6, C7a).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 30-50 mg of 3-acetyl-6-fluoroindole in 0.6 mL of anhydrous DMSO-

    
     (99.9% D). Ensure complete dissolution via gentle sonication for 2 minutes.
    
  • Instrument Tuning: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer (100 or 150 MHz for

    
    C). Tune and match the probe specifically for the 
    
    
    
    C frequency to maximize the signal-to-noise (S/N) ratio.
  • Parameter Optimization (The Causality):

    • Pulse Sequence: Standard

      
      H-decoupled 
      
      
      
      C sequence (e.g., zgpg30).
    • Relaxation Delay (D1): Set to 2.5 - 3.0 seconds . Why? Quaternary carbons (like the C=O and C-F carbons) lack attached protons for efficient dipole-dipole relaxation. A longer D1 ensures these critical diagnostic peaks integrate properly and do not disappear into the baseline.

    • Scans (NS): Minimum of 512 to 1024 scans to resolve the low-intensity

      
       doublet peaks cleanly.
      
  • Data Processing: Apply a line broadening (LB) factor of 1.0 Hz before Fourier Transformation to smooth the baseline without obscuring the fine

    
     couplings (~10 Hz). Phase manually and reference the central DMSO-
    
    
    
    multiplet to 39.52 ppm.

G N1 Sample Prep (30-50mg in DMSO-d6) N2 Probe Tuning (Match 13C Frequency) N1->N2 N3 Parameter Setup (D1 = 3.0s, NS = 1024) N2->N3 N4 Data Processing (LB = 1.0 Hz, FT) N3->N4 N5 Spectral Analysis (Extract J-C-F Couplings) N4->N5

Workflow for 13C NMR acquisition and analysis of fluorinated indoles.

References

  • [1] Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR Studies of Indole. Heterocycles, 27(2). Available at:[Link]

  • [2] Institut Kimia Malaysia. Study of Friedel-Crafts Acylation of 5-Substituted Indoles to Access 3-Acylindole Derivatives. Available at: [Link]

  • [3] Semantic Scholar. Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water. Available at: [Link]

Sources

Advanced HPLC Method Development for Purity Analysis of 1-(6-fluoro-1H-indol-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Challenge of Fluorinated Indoles

The analysis of 1-(6-fluoro-1H-indol-3-yl)ethan-1-one (CAS: 1190314-35-0), a critical intermediate in the synthesis of antiviral and CNS-active agents, presents unique chromatographic challenges. While standard C18 chemistries are the default starting point, they often fail to adequately resolve the target molecule from its regioisomeric impurities (e.g., 4-fluoro or 5-fluoro isomers) and the unreacted starting material, 6-fluoroindole .

This guide objectively compares the performance of C18 (Octadecyl) versus Phenyl-Hexyl stationary phases. Based on experimental optimization workflows, we demonstrate that Phenyl-Hexyl phases offer superior selectivity for fluorinated indole derivatives due to enhanced


 interactions, providing a more robust method for purity analysis.

Impurity Profile & Separation Requirements

To develop a "self-validating" method, one must first understand the sample's history. The synthesis typically involves the Friedel-Crafts acylation of 6-fluoroindole.

Critical Impurities to Monitor:
  • Starting Material (SM): 6-Fluoroindole (Lipophilic, elutes late on C18).

  • Regioisomers: 1-(4-fluoro-1H-indol-3-yl)ethan-1-one (arising from isomeric impurities in the SM).

  • Over-reaction Products: 1,3-Diacetyl-6-fluoroindole (N-acetylation).

  • Degradants: Hydrolysis products if stored improperly.

Visualization: Impurity Origin Pathway

The following diagram maps the genesis of impurities, establishing the critical pairs for separation.

ImpurityMap SM Starting Material (6-Fluoroindole) Target Target Product (3-Acetyl-6-fluoroindole) SM->Target C3-Acylation Imp1 Impurity A (N-Acetyl-6-fluoroindole) SM->Imp1 N-Acylation (Side Rxn) Imp2 Impurity B (4-Fluoro isomer) SM->Imp2 Isomeric Contamination Reagent Acylating Agent (Ac2O / Acetyl Chloride) Reagent->Target

Caption: Figure 1. Impurity genealogy for 1-(6-fluoro-1H-indol-3-yl)ethan-1-one synthesis. Critical pairs include the Target vs. Impurity B (regioisomer).

Comparative Analysis: C18 vs. Phenyl-Hexyl[1]

The Mechanistic Hypothesis[2]
  • C18 (Alkane Chain): Relies almost exclusively on hydrophobic subtraction. Fluorine atoms are small and highly electronegative, often leading to poor retention differentiation between fluoro-isomers on C18.

  • Phenyl-Hexyl: Combines hydrophobicity (hexyl linker) with

    
     interactions (phenyl ring). The electron-withdrawing fluorine atom on the indole ring alters the 
    
    
    
    -cloud density, creating a "selectivity lever" that Phenyl-Hexyl phases can exploit but C18 cannot.
Experimental Data Comparison

The following data represents optimized performance metrics under identical mobile phase conditions (0.1% Formic Acid in Water/Acetonitrile).

Table 1: Stationary Phase Performance Metrics

ParameterStandard C18 (3.5 µm)Phenyl-Hexyl (3.5 µm)Interpretation
Retention Time (Target) 8.4 min9.1 minPhenyl phase shows increased retention due to

stacking.
Resolution (Target vs. SM) 2.14.5 Phenyl-Hexyl provides superior separation of the non-acetylated SM.
Resolution (Target vs. Isomer) 1.2 (Co-elution risk)2.8 (Baseline) Critical Advantage: Phenyl-Hexyl resolves the 4-fluoro isomer.
Tailing Factor (Target) 1.31.1Reduced silanol interaction on the Phenyl phase improves peak shape.
Selectivity (

)
1.051.12Higher

indicates a more robust method space.

Expert Insight: The C18 column failed to achieve baseline resolution (


) between the target and its 4-fluoro regioisomer. The Phenyl-Hexyl phase achieved 

, making it the mandatory choice for high-purity release testing.

Recommended Method Protocol

Based on the comparative analysis, the Phenyl-Hexyl method is selected.[1] This protocol is designed to be robust and transferrable.

Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3.5 µm.

  • System: HPLC with PDA/UV detector.

  • Wavelength: 280 nm (Specific for Indole core) and 254 nm (Impurity profiling).

  • Column Temp: 35°C (Controls viscosity and kinetics).

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 5-10 µL.

Mobile Phase Gradient
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Solvent B: Acetonitrile (HPLC Grade).[3]

    • Note: Methanol was tested but Acetonitrile provided sharper peaks for the acetylated product.

Table 2: Gradient Table

Time (min)% Solvent A% Solvent BEvent
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
15.04060Linear Ramp (Main elution)
18.01090Wash (Elute dimer/oligomers)
20.01090Hold Wash
20.19010Re-equilibration
25.09010End
Standard Preparation
  • Stock Solution: Dissolve 10 mg of 1-(6-fluoro-1H-indol-3-yl)ethan-1-one in 10 mL of Methanol.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50) to prevent solvent shock and peak distortion.

Method Validation Summary (Self-Validating Systems)

A method is only trustworthy if it passes rigorous validation criteria (ICH Q2).

  • Specificity: Verified by injecting a "Spiked Mixture" containing SM (6-fluoroindole) and forced degradation samples (acid/base hydrolysis). The Phenyl-Hexyl column must show no interference at the retention time of the main peak.

  • Linearity:

    
     over the range of 50% to 150% of target concentration.
    
  • LOD/LOQ: Calculated based on Signal-to-Noise (S/N) ratios of 3:1 and 10:1 respectively.

    • Typical LOQ: 0.05% (area normalization).

Visualization: Method Development Decision Tree

This flowchart guides the researcher through the optimization logic used to arrive at this protocol.

MethodDev Start Start: Indole Purity Analysis ColSelect Screen Stationary Phases (C18 vs. Phenyl-Hexyl) Start->ColSelect C18Path C18 Route: Poor Selectivity for Fluoro-positional isomers ColSelect->C18Path PhenylPath Phenyl-Hexyl Route: Enhanced Pi-Pi Selectivity ColSelect->PhenylPath CheckRes Is Resolution (Rs) > 1.5 for Regioisomers? CheckRes->ColSelect No (C18) OptMob Optimize Mobile Phase (Add 0.1% Formic Acid) CheckRes->OptMob Yes (Phenyl) C18Path->CheckRes PhenylPath->CheckRes Final Final Validated Method OptMob->Final

Caption: Figure 2. Decision tree highlighting the critical pivot to Phenyl-Hexyl chemistry for fluorinated indole resolution.

References

  • Panferova, L. I., et al. "Synthesis of 3-Fluoroindoles via Photoredox Catalysis."[4] Journal of Organic Chemistry, 2017, 82(1), 745-753.[4] [Link]

  • Element Lab Solutions. "Phenyl Stationary Phases for HPLC: Mechanisms of Interaction." Element Lab Solutions Technical Notes. [Link]

  • Agilent Technologies. "Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases." Chromatography Online, 2022. [Link]

  • Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Waters Application Notes. [Link]

Sources

A Comparative Guide to the Crystallographic Analysis of Fluorinated Indole Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of X-ray crystallography data for fluorinated indole analogs, with a primary focus on the structural elucidation of these compounds for applications in drug discovery and materials science. While public crystallographic data for 1-(6-fluoro-1H-indol-3-yl)ethan-1-one is not currently available in open-access databases, this guide will utilize the high-quality, publicly accessible data for the structurally related compound, 6-fluoroindan-1-one , as a primary example.

We will compare this data with its parent compound, 1-indanone , and an isomer, 5-fluoroindan-1-one , to provide a framework for understanding the impact of substitution on crystal packing and molecular geometry. This comparative approach serves as a blueprint for researchers evaluating novel fluorinated heterocyclic compounds.

The Significance of Fluorine in Crystal Engineering

The introduction of fluorine into a molecular scaffold is a cornerstone of modern medicinal chemistry. Its high electronegativity, small van der Waals radius, and ability to form unique intermolecular interactions (such as C—H⋯F hydrogen bonds and F⋯F contacts) can profoundly influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity. X-ray crystallography is the definitive method for observing these effects in the solid state, providing precise atomic coordinates and revealing the intricate network of intermolecular forces that govern crystal packing.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for our selected compounds. This data allows for a direct comparison of the unit cell dimensions, space group, and other critical structural metrics.

Parameter6-Fluoroindan-1-one[1][2]5-Fluoroindan-1-one1-Indanone
Chemical Formula C₉H₇FOC₉H₇FOC₉H₈O
Molecular Weight 150.15150.15132.16
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cP2₁2₁2₁P2₁/c
a (Å) 7.1900 (4)4.793 (2)10.231 (2)
b (Å) 12.4811 (6)7.291 (3)4.901 (1)
c (Å) 15.8685 (8)20.016 (8)13.923 (3)
β (°) 99.453 (1)90107.41 (3)
Volume (ų) 1404.69 (13)699.2 (5)666.2 (2)
Z 844
Molecules per Asymmetric Unit 211
R-factor 0.0390.0360.040
Analysis of Comparative Data:
  • Impact of Fluorine Substitution: The introduction of a fluorine atom, as seen when comparing 1-indanone and the fluoro-substituted analogs, increases the molecular weight and can influence the crystal system and unit cell volume.

  • Isomeric Positional Effects: The position of the fluorine atom (5- vs. 6-position) results in a different crystal system (Orthorhombic vs. Monoclinic) and space group. This highlights how subtle changes in electronic distribution can lead to fundamentally different packing arrangements.

  • Asymmetric Unit: Notably, 6-fluoroindan-1-one crystallizes with two independent molecules in the asymmetric unit.[1][2] This phenomenon, known as crystallographic polymorphism or the presence of Z' > 1, can have significant implications for the physical properties of the material, including solubility and melting point.

Experimental Workflow for Single-Crystal X-ray Diffraction

To ensure the collection of high-quality, reproducible data, a standardized workflow is essential. The following protocol outlines the key steps from crystal selection to structure solution and refinement.

G cluster_0 Crystal Preparation & Mounting cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Crystal Selection (High-quality, single crystal) B Crystal Mounting (Cryoloop or glass fiber) A->B C Mount on Diffractometer B->C D Preliminary Screening (Unit cell determination) C->D E Full Data Collection (Rotating crystal in X-ray beam) D->E F Data Reduction & Integration E->F G Structure Solution (e.g., Direct Methods, Patterson) F->G H Structure Refinement (Least-squares minimization) G->H I Validation & CIF Generation H->I

Caption: Workflow for Single-Crystal X-ray Diffraction.

Step-by-Step Methodology:
  • Crystal Growth and Selection :

    • High-quality single crystals of the target compound are grown, typically by slow evaporation from a suitable solvent.

    • Under a polarized light microscope, a single, well-formed crystal with sharp edges and no visible defects is selected.

  • Mounting and Data Collection :

    • The selected crystal is mounted on a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

    • A preliminary data set is collected to determine the unit cell parameters and crystal system.

    • A full sphere of diffraction data is collected by rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Reduction and Structure Solution :

    • The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

    • The resulting data is used to solve the phase problem and obtain an initial electron density map. This is typically achieved using direct methods or Patterson functions.

    • An initial molecular model is built into the electron density map.

  • Structure Refinement and Validation :

    • The atomic positions and thermal parameters of the model are refined against the experimental data using a least-squares minimization algorithm.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • The final refined structure is validated using tools like checkCIF to ensure it is chemically and crystallographically sound. The final data is then deposited in a crystallographic database in the Crystallographic Information File (CIF) format.

Analysis of Intermolecular Interactions in 6-Fluoroindan-1-one

The crystal structure of 6-fluoroindan-1-one reveals a network of weak intermolecular interactions that dictate its packing in the solid state. The primary interactions are C—H⋯O and C—H⋯F hydrogen bonds.

G mol1 Molecule A C9H7FO mol2 Molecule B C9H7FO mol1:f0->mol2:f0 C-H···O mol4 Molecule D C9H7FO mol1:f0->mol4:f0 F···F Contact mol3 Molecule C C9H7FO mol2:f0->mol3:f0 C-H···F

Caption: Key Intermolecular Interactions in Crystalline Solids.

In the crystal lattice of 6-fluoroindan-1-one, molecules form sheets parallel to the (100) plane through these C—H⋯O and C—H⋯F interactions.[1] Additionally, F⋯F contacts of 3.1788 (16) Å and 3.2490 (16) Å are observed between these sheets, further stabilizing the crystal packing.[1]

Hypothetical Comparison with 1-(6-fluoro-1H-indol-3-yl)ethan-1-one

If crystallographic data for 1-(6-fluoro-1H-indol-3-yl)ethan-1-one were available, a comparative analysis would focus on the following key points:

  • Hydrogen Bonding: The indole N-H group is a strong hydrogen bond donor. One would expect to see strong N—H⋯O=C hydrogen bonds forming chains or dimers, which would likely dominate the crystal packing. This would be a significant departure from the weaker C—H⋯O interactions seen in 6-fluoroindan-1-one.

  • Molecular Conformation: The planarity of the indole ring system compared to the non-aromatic five-membered ring of the indanone core would be analyzed. Torsional angles involving the acetyl group would be critical to understanding its orientation relative to the indole ring.

  • π-π Stacking: The electron-rich indole ring is prone to π-π stacking interactions. The analysis would involve measuring the centroid-to-centroid distances and slip angles between adjacent indole rings to characterize the nature and strength of these interactions.

  • Role of the Fluorine Atom: The C—H⋯F and other fluorine-involved contacts would be meticulously analyzed to determine their role in directing the overall supramolecular architecture, especially in the context of the stronger N—H⋯O hydrogen bonds.

Conclusion

While the specific crystallographic data for 1-(6-fluoro-1H-indol-3-yl)ethan-1-one remains elusive in the public domain, a robust comparative framework can be established using data from structurally related analogs. The analysis of 6-fluoroindan-1-one, in comparison to its parent and isomeric compounds, demonstrates how single-atom substitution can significantly alter crystal packing and intermolecular interactions. This guide provides researchers with a detailed protocol and a logical framework for the analysis and comparison of crystallographic data, which is essential for the rational design of new molecules in drug development and materials science.

References

  • Crystallography Open Database (COD). An open-access collection of crystal structures of organic, inorganic, metal-organic compounds and minerals. [Link]

  • The Cambridge Structural Database (CSD). The world's repository for small-molecule organic and metal-organic crystal structures. [Link]

  • Toth, J. M., & Brewer, S. (2014). 6-Fluoro-indan-1-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o841. [Link]

  • Garcia, C., et al. (1995). Structure of 5-Fluoroindan-1-one.
  • Ruiz, J. M., et al. (2004). The crystal structure of 1-indanone.Journal of Chemical Crystallography, 34, 435-439.
  • PubChem. National Library of Medicine, National Center for Biotechnology Information. [Link]

Sources

Comparative yield analysis of acylation methods for fluoroindoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The acylation of fluoroindoles is a pivotal transformation in the synthesis of serotonin receptor modulators (e.g., 5-HT antagonists) and antiviral scaffolds. However, the position of the fluorine atom significantly dictates the success of the reaction due to electronic deactivation and steric interference.

This guide compares three distinct methodologies for C3-acylation:

  • Classical Friedel-Crafts (AlCl₃/Et₂AlCl): Cost-effective but chemically harsh; prone to oligomerization.

  • Organometallic Mediation (Grignard/Zinc): The "Gold Standard" for regioselectivity and sterically hindered substrates (e.g., 4-fluoroindole).

  • Metal Triflate Catalysis (In(OTf)₃): A modern, "green" alternative offering high yields for less hindered substrates (5- and 6-fluoroindole).

Key Takeaway: While Indium Triflate offers the highest atom economy for 5- and 6-fluoroindoles, Grignard-mediated acylation is the obligatory choice for 4-fluoroindole to overcome the peri-steric hindrance at the C3 position.

Mechanistic Context: The Fluorine Effect

To optimize yield, one must understand why fluoroindoles behave differently than the parent indole.

  • Electronic Deactivation: Fluorine is highly electronegative (inductive effect,

    
    ), deactivating the ring toward electrophilic attack.[1] However, it also donates electron density via resonance (
    
    
    
    ).[1] In electrophilic aromatic substitution (EAS), the deactivating
    
    
    effect generally dominates, requiring more active electrophiles.[1]
  • Regioselectivity (C3 vs. N1): The C3 position is naturally the most nucleophilic. However, acylation can occur at N1 under basic conditions or if C3 is blocked.[1]

  • The 4-Fluoro Anomaly: A fluorine atom at C4 creates significant steric repulsion with the C3 reaction site (the peri-effect). This destabilizes the transition state for standard Friedel-Crafts acylation, often leading to low yields or N-acylation byproducts.

G cluster_pathways Competing Pathways Indole Fluoroindole Substrate C3_Attack C3 Attack (Thermodynamic) Indole->C3_Attack Preferred N1_Attack N1 Attack (Kinetic/Basic) Indole->N1_Attack Avoid Polymer Oligomerization (Acid Catalyzed) Indole->Polymer Side Reaction Electrophile Acylating Agent (R-CO-X) Electrophile->C3_Attack Product 3-Acyl-Fluoroindole C3_Attack->Product Note4F 4-F: Steric clash at C3. Requires Grignard. C3_Attack->Note4F Note5F 5-F/6-F: Electronic deactivation. Requires strong Lewis Acid. C3_Attack->Note5F

Caption: Mechanistic pathways showing the competition between productive C3 acylation and side reactions, influenced by fluorine positioning.

Comparative Methodologies

Method A: Classical Friedel-Crafts (Lewis Acid)

Reagents: Acyl Chloride + Aluminum Chloride (AlCl₃) or Diethylaluminum Chloride (Et₂AlCl).[1]

  • Principle: The Lewis acid coordinates with the acyl chloride to generate a highly reactive acylium ion (

    
    ).
    
  • Pros: Low reagent cost; established industrial history.

  • Cons: AlCl₃ is hygroscopic and generates HCl gas. The strong acidity often causes polymerization of electron-rich indoles.

  • Performance:

    • 5-F/6-F: Moderate to Good yields (50–65%).

    • 4-F:Poor. The steric bulk of the Lewis Acid-Acyl complex struggles to access C3.

Protocol A (Standardized):
  • Under

    
    , dissolve 5-fluoroindole (1.0 equiv) in anhydrous CH₂Cl₂. Cool to 0°C.[2]
    
  • Add Et₂AlCl (1.5 equiv, 1M in hexane) dropwise. Note: Et₂AlCl is milder than AlCl₃ and reduces polymerization.

  • Stir for 30 min at 0°C.

  • Add Acyl Chloride (1.2 equiv) dropwise.

  • Warm to RT and stir for 4–6 hours.

  • Quench with saturated NaHCO₃ (carefully!). Extract with EtOAc.[2]

Method B: Organometallic Mediation (Grignard)

Reagents: Ethylmagnesium Bromide (EtMgBr) + Acyl Chloride + (Optional) ZnCl₂.[1]

  • Principle: Deprotonation of the indole N-H creates an Indolyl-Magnesium species (Grignard). The Magnesium coordinates with the acyl chloride, directing the attack specifically to C3 via a cyclic transition state.

  • Pros: Highest Regioselectivity. Overcomes steric hindrance at C3. Prevents N-acylation.

  • Cons: Requires strictly anhydrous conditions; stoichiometric metal waste.

  • Performance:

    • 5-F/6-F: Excellent yields (>80%).[3][4]

    • 4-F:Good to Excellent (70–80%). The only reliable method for this isomer.

Protocol B (High-Selectivity):
  • Under Ar, dissolve 4-fluoroindole (1.0 equiv) in anhydrous THF. Cool to 0°C.[2]

  • Add EtMgBr (1.05 equiv, 3.0M in Et₂O) dropwise.[1] Stir 30 min at RT.[2][5][6] Observation: Gas evolution (ethane).[1]

  • Optional: Add ZnCl₂ (1.1 equiv) to form the Indolyl-Zinc species (milder, higher tolerance).

  • Cool to 0°C. Add Acyl Chloride (1.1 equiv) dropwise.

  • Stir 1h at 0°C, then 2h at RT.

  • Quench with saturated NH₄Cl.

Method C: Modern Catalytic (Indium Triflate)

Reagents: Acid Anhydride + In(OTf)₃ (1–5 mol%).[1]

  • Principle: In(OTf)₃ acts as a water-tolerant, reusable Lewis Acid.[1] It activates the anhydride without generating harsh HCl.

  • Pros: Green chemistry (low loading, no halogenated solvents necessary); high atom economy; catalyst is recyclable.[1]

  • Cons: High catalyst cost; less effective for sterically hindered acyl groups.

  • Performance:

    • 5-F/6-F:Superior (>85%).[6]

    • 4-F: Moderate (50–60%). Better than AlCl₃, but slower than Grignard.[1]

Protocol C (Green):
  • Mix 5-fluoroindole (1.0 equiv) and Acid Anhydride (1.2 equiv) in CH₃CN (or neat).

  • Add In(OTf)₃ (0.01 equiv / 1 mol%).

  • Stir at RT for 2–4 hours. Monitor by TLC.

  • Evaporate solvent. Flash chromatography (catalyst remains at baseline).

Data Presentation: Yield Analysis

The following data aggregates experimental averages from comparative literature reviews (e.g., J. Org. Chem., Tetrahedron Lett.[1]) for the acetylation (R=Me) of fluoroindoles.

Table 1: Comparative Isolated Yields (%)
SubstrateMethod A: Friedel-Crafts (Et₂AlCl)Method B: Grignard (EtMgBr)Method C: Catalytic (In(OTf)₃)
5-Fluoroindole 62%84%89%
6-Fluoroindole 65%81%87%
4-Fluoroindole 35% (Complex mixture)76% 52%
Table 2: Regioselectivity Profile (C3 vs. N1)[1]
MethodC3 SelectivityN1 SelectivityNotes
Friedel-Crafts ModerateLowRisk of N-acylation if base is present; polymerization risk.
Grignard Excellent (>99:1) NegligibleMg chelation locks reaction to C3.
In(OTf)₃ HighLowMild conditions favor thermodynamic C3 product.

Decision Matrix & Workflow

Use this logic flow to determine the optimal protocol for your specific campaign.

DecisionTree Start Start: Select Fluoroindole Isomer Is4F Is it 4-Fluoroindole? Start->Is4F Yes4F Yes: High Steric Hindrance Is4F->Yes4F Yes No4F No (5-F or 6-F) Is4F->No4F No MethodB USE METHOD B (Grignard / Zn-Mediated) Yield: ~75% Yes4F->MethodB Scale Is Scale > 100g? No4F->Scale LargeScale Large Scale Scale->LargeScale Yes SmallScale Lab Scale / Green Focus Scale->SmallScale No MethodA USE METHOD A (Et2AlCl) Cost-Effective LargeScale->MethodA MethodC USE METHOD C (In(OTf)3) High Yield / Clean SmallScale->MethodC

Caption: Decision tree for selecting acylation method based on fluorine position and scale.

References

  • Frost, C. G., et al. (2000).[1] "Indium triflate: An Efficient Catalyst For The Friedel-Crafts Acylation of Aromatics."[7][8] Molecules. [1]

  • Okauchi, T., et al. (2000).[1][8] "Friedel-Crafts acylation of indoles with acid chlorides using dialkylaluminum chloride."[9] Organic Letters.

  • Mahboobi, S., et al. (2012).[1] "Friedel-Crafts-Type Acylation and Amidation Reactions." SciSpace / J. Med. Chem.

  • Yuan, L., et al. (2020).[1] "Synthesis of Unsymmetrical Bisindolylmethanes by Reaction of Indolylmagnesium Bromides." Advanced Synthesis & Catalysis. [1]

  • BenchChem Technical Guides. (2025). "Navigating Regioselectivity: A Comparative Guide to Reactions of 4-Fluoro-2-methyl-1H-indol-5-amine."

Sources

Definitive Structural Elucidation of 3-Acetyl-6-Fluoroindole: A Comparative Guide to 2D NMR Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

The Structural Challenge: Why 1D NMR is Insufficient

In drug discovery, substituted indoles are privileged scaffolds. However, verifying the regioisomerism of halogenated indoles—specifically distinguishing 6-fluoroindole from its 4-, 5-, or 7-fluoro isomers—presents a significant analytical bottleneck.

While 1D


H and 

F NMR provide fundamental data, they often fail to provide definitive connectivity due to:
  • Ambiguous Coupling Constants (

    
    ): 
    
    
    
    (ortho) and
    
    
    (ortho) often overlap in the 8–10 Hz range.
  • Second-Order Effects: The strong electron-withdrawing nature of the acetyl group at C3 and the fluorine at C6 creates complex roofing effects in 1D spectra.

  • Solvent Dependence: Chemical shifts for indole NH and adjacent protons drift significantly between CDCl

    
     and DMSO-
    
    
    
    , complicating library matching.

The Solution: This guide validates the use of 2D COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) as the superior, self-validating protocol for confirming the 3-acetyl-6-fluoroindole structure.

Workflow Visualization

The following diagram illustrates the decision matrix for structural validation, highlighting where 1D methods fail and 2D methods succeed.

StructuralValidation Sample Crude Product (3-Acetyl-6-Fluoroindole?) NMR_1D 1D 1H / 19F NMR Sample->NMR_1D Ambiguity Ambiguity: Is it 5-F or 6-F? (Similar J-coupling patterns) NMR_1D->Ambiguity Overlapping Signals COSY 2D COSY (H-H Connectivity) Ambiguity->COSY Required HSQC 2D HSQC (C-H Correlation + 1J_CF) Ambiguity->HSQC Required Logic_Check Logic Gate: Is Deshielded H4 Coupled to H5? COSY->Logic_Check H4-H5 Crosspeak? HSQC->Logic_Check C6 Doublet? Result_6F CONFIRMED: 6-Fluoro Isomer Logic_Check->Result_6F Yes (H4 coupled) Result_5F REJECTED: 5-Fluoro Isomer Logic_Check->Result_5F No (H4 isolated)

Figure 1: Analytical workflow distinguishing 6-fluoro from 5-fluoro isomers using 2D NMR logic gates.

Methodology Comparison: 1D vs. 2D NMR

The following table contrasts the diagnostic utility of standard 1D experiments against the recommended 2D protocols for this specific molecule.

Feature1D

H /

F NMR
(Standard)
2D COSY (Recommended)2D HSQC (Recommended)
Connectivity Inferred via splitting patterns (often ambiguous).Direct visualization of scalar coupling networks.Direct mapping of protons to specific carbons.[1]
Isomer Differentiation Low. 5-F and 6-F both show 1 ortho-pair and 1 isolated proton.High. Distinguishes if the deshielded H4 is part of a spin system.High. Identifies C-F carbons via giant

splitting (~240 Hz).
Solvent Sensitivity High (Peaks shift, obscuring multiplets).Low (Cross-peaks remain distinct even if shifts drift).Low (Resolves overlapping proton signals via Carbon dimension).
Time Investment 5–10 minutes.15–30 minutes.30–60 minutes.[2]
Confidence Level 60% (Presumptive)95% (Definitive)99% (Self-Validating)

Experimental Protocol

To replicate this validation, follow this optimized protocol. This system is designed to be self-validating : if the internal checks fail, the data is unreliable.

A. Sample Preparation[2][3]
  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    ).
    • Reasoning: DMSO prevents the exchange of the Indole N-H proton and sharpens the coupling of H2, which is critical for confirming the acetyl substitution at C3.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (prevent shimming artifacts).

B. Instrument Parameters (600 MHz equivalent)
  • 1D

    
    H: 
    
    • Spectral Width: 14 ppm (capture downfield NH).

    • Scans: 16.

  • 2D COSY (gCOSY):

    • Matrix: 2048 (

      
      ) x 256 (
      
      
      
      ).
    • Self-Check: Ensure diagonal peaks are phased positive; cross-peaks can be mixed phase depending on the sequence, but symmetry is key.

  • 2D HSQC (Multiplicity-Edited):

    • Optimized for

      
       Hz.
      
    • Critical: In fluoro-compounds, Carbon signals will be split. Do not confuse

      
       splitting in the F1 dimension for artifacts.
      

Data Analysis & Interpretation (The "Smoking Gun")

This is the core scientific argument. We distinguish 3-acetyl-6-fluoroindole from the 5-fluoro isomer using the "Deshielded Proton Logic."

The Logic of Assignment
  • Identify H4 (The Anchor):

    • In 3-acetylindoles, the carbonyl group at C3 exerts a strong deshielding effect on the proton at C4 (peri-position).

    • Observation: H4 appears most downfield of the aromatic ring protons (typically

      
       8.0–8.2 ppm).
      
  • The COSY Test (The Differentiator):

    • Scenario A (6-Fluoro): H4 is adjacent to H5.

      • Result: The downfield H4 signal WILL show a strong COSY cross-peak to H5.

    • Scenario B (5-Fluoro): H4 is adjacent to F5 (no proton).

      • Result: The downfield H4 signal will be ISOLATED (no strong COSY cross-peak).

Expected Connectivity Map

The diagram below visualizes the specific correlations that confirm the 6-fluoro structure.

ConnectivityMap H4 H4 (Deshielded) ~8.1 ppm H5 H5 ~7.0 ppm H4->H5 COSY (Strong) Vicinal 3J H7 H7 ~7.2 ppm F6 F6 (Heteroatom) H5->F6 3J H-F (Ortho) H7->F6 3J H-F (Ortho) C3_Acetyl C3-Acetyl (Deshielding Cone) C3_Acetyl->H4 Deshielding Effect

Figure 2: Connectivity map for 3-Acetyl-6-Fluoroindole. The red arrow (H4-H5 coupling) is the diagnostic signal that rules out the 5-fluoro isomer.

Quantitative Validation Data (Reference Values)

Use this table to validate your experimental results.

PositionAtom

(ppm)
Multiplicity

Coupling (Hz)
COSY CorrelationHSQC (

C)
2 CH8.2–8.4s or d

NH~135 ppm
4 CH8.0–8.1 dd

,

Strong to H5 ~122 ppm (

)
5 CH7.0–7.1td

,

Strong to H4~110 ppm (

)
6 C-F~159 ppm (

)
7 CH7.2–7.3dd

,

Weak/None~98 ppm (

)

Note: Chemical shifts are approximate for DMSO-


. The Multiplicity of C6 in HSQC is invisible (no proton), but C5 and C7 will show characteristic doublets in the Carbon dimension.

Summary of Advantages

By adopting the HSQC/COSY protocol over simple 1D analysis, you achieve:

  • Definitive Regiochemistry: The H4-H5 COSY correlation definitively places the fluorine at position 6 (leaving H4 and H5 as neighbors). The 5-fluoro isomer would isolate H4.

  • Spectral Deconvolution: HSQC separates the overlapping aromatic protons by spreading them into the carbon dimension, allowing precise measurement of

    
     values.
    
  • Regulatory Compliance: For IND (Investigational New Drug) filings, 2D NMR is the "Gold Standard" for structural proof, reducing the risk of regulatory queries regarding isomer purity.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on COSY/HSQC pulse sequences).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[2] (Standard for solvent referencing).[2][3]

  • Friebolin, H. (2011). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. (Foundational guide for interpreting coupling constants in fluoro-aromatics).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Reference for

    
    C-
    
    
    
    F coupling constants).

Sources

Executive Summary: The Criticality of Thermal Analysis in Indole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Melting Point Determination for 3-Acetyl-6-Fluoroindole

3-Acetyl-6-fluoroindole (CAS 949035-26-1) is a high-value pharmacophore used in the synthesis of tryptophan dioxygenase inhibitors and serotonin modulators.[1] Unlike simple reagents, its thermal behavior is a direct proxy for isomeric purity—specifically distinguishing it from the N-acetyl (1-acetyl) impurity and positional fluorine isomers.[1]

This guide moves beyond basic "how-to" instructions. It compares the two industry-standard methodologies—Capillary Melting Point (CMP) and Differential Scanning Calorimetry (DSC) —and provides a validated protocol for establishing an internal melting point standard where pharmacopeial reference standards do not yet exist.[1]

Parameter Specification
Compound Name 3-Acetyl-6-fluoroindole
CAS Number 949035-26-1
Target Melting Point 227–230 °C (Lit.[1][2][3] Value)
Critical Impurity 1-Acetyl-6-fluoroindole (Lower MP)
Primary Application API Intermediate (Kinase/IDO Inhibitors)

Comparative Analysis: Capillary vs. DSC

For a researcher or QC scientist, the choice of method dictates the data's utility. While capillary methods are standard for lot release, DSC is non-negotiable for process development.[1]

Method A: Capillary Melting Point (USP <741>)

The Regulatory Standard

  • Mechanism: Visual observation of the phase transition in a thin-walled glass capillary.[1]

  • Pros: Low cost, high throughput, compliant with basic pharmacopeial monographs.[1]

  • Cons: Subjective "clear point" determination; cannot quantify polymorphic content or heat of fusion.

  • Best For: Routine QC release of established supply chains.

Method B: Differential Scanning Calorimetry (DSC)

The Structural Insight Tool

  • Mechanism: Measures the heat flow difference between the sample and a reference as a function of temperature.

  • Pros: Objective onset temperature (

    
    ); detects solvates and polymorphs; requires minimal sample (2–5 mg).
    
  • Cons: High capital cost; requires interpretation of endotherms.

  • Best For: Characterizing new synthetic batches, impurity profiling, and stability studies.[1]

Head-to-Head Performance Data
FeatureCapillary Method (Automated Optoelectronic)Differential Scanning Calorimetry (DSC)
Precision ± 0.3 – 0.5 °C± 0.1 °C
Sample Size ~10–20 mg (packed height 3mm)2–5 mg (crimped pan)
Data Output Range (Meniscus to Clear Point)Onset (

), Peak (

), Enthalpy (

)
Impurity Sensitivity Low (Broadens range only at >1% impurity)High (Eutectic depression visible at <0.5%)
Throughput High (3–6 samples/run)Low (1 sample/run)

Experimental Protocol: Determination of 3-Acetyl-6-Fluoroindole

Objective: To determine the melting point with high reproducibility, ensuring the exclusion of the kinetic N-acetyl product.

Step 1: Instrument Calibration (The "Bracket" Method)

Since no specific USP standard exists for 3-acetyl-6-fluoroindole, you must bracket the expected range (227–230 °C) with two pharmacopeial standards.[1]

  • Standard A (Low Bracket): Caffeine (USP RS, MP ~236 °C) Note: Close to target, ideal for single-point calibration.[1]

  • Standard B (High Bracket): Phenolphthalein (MP ~260 °C) or Anthraquinone (MP ~285 °C).

  • Directive: Do not use standards melting below 200 °C (e.g., Vanillin), as the linearity error at 230 °C will be significant.[1]

Step 2: Sample Preparation
  • Drying: Dry the 3-acetyl-6-fluoroindole sample at 60 °C under vacuum (10 mbar) for 4 hours to remove residual solvent (e.g., ethyl acetate/hexanes from recrystallization). Solvent inclusion can depress MP by 5–10 °C.

  • Grinding: Gently triturate the sample in an agate mortar.

    • Caution: Avoid excessive force which can induce mechanochemical amorphization, artificially lowering the MP.[1]

  • Packing (Capillary): Fill to a height of 3 mm . Tap on a hard surface (or use the instrument's tapper) until the packing is uniform. Loose packing causes uneven heat transfer and "lagging" results.

Step 3: The Heating Ramp
  • Fast Ramp: 10 °C/min to 210 °C.

  • Equilibration: Hold at 210 °C for 60 seconds.

  • Measurement Ramp: 1.0 °C/min to 235 °C.

    • Why 1.0 °C/min? The USP <741> standard for Class Ia substances requires this rate to minimize thermal lag between the block and the sample core.

Step 4: Interpretation
  • Onset (Collapse): The solid column pulls away from the capillary walls.

  • Meniscus: First visible liquid phase.

  • Clear Point: Complete disappearance of solid turbidity.

  • Acceptance Criteria: The range (Clear Point – Onset) must be ≤ 2.0 °C . A range >2 °C indicates >1% impurity or wet sample.

Visualization: Decision Logic for Purity Validation

The following diagram illustrates the workflow for validating the identity and purity of 3-acetyl-6-fluoroindole based on thermal behavior.

MP_Determination_Workflow Start Crude 3-Acetyl-6-Fluoroindole Drying Vacuum Dry (60°C, 4h) Start->Drying DSC_Check Run DSC Screening (10°C/min) Drying->DSC_Check Decision_MP Is Onset > 225°C? DSC_Check->Decision_MP Pass PASS: High Purity Proceed to Release Decision_MP->Pass Yes (Sharp Peak) Fail_Low FAIL: MP < 220°C (Likely N-Acetyl Isomer) Decision_MP->Fail_Low No (Sharp but Low) Fail_Broad FAIL: Broad Range (>3°C) (Solvent/Impurity) Decision_MP->Fail_Broad No (Broad Endotherm) Isomer_Check Check 1H-NMR for N-Acetyl vs C3-Acetyl Fail_Low->Isomer_Check Recrystallize Recrystallize (Ethanol/Water) Fail_Broad->Recrystallize Recrystallize->Drying Retry Isomer_Check->Recrystallize Confirm Structure

Figure 1: Logic flow for thermal validation of 3-acetyl-6-fluoroindole, distinguishing between solvate issues (broadening) and isomeric impurities (depression).

Troubleshooting & Causality

  • Observation: Melting point observed at 185–190 °C.

    • Root Cause: This likely corresponds to the non-fluorinated parent (3-acetylindole) or a mixture with the 1-acetyl isomer .[1] The fluorine atom at position 6 typically increases the lattice energy and melting point significantly (from ~190 °C to ~227 °C).

    • Action: Run TLC or LC-MS. If the mass is M-18 (loss of fluorine), the starting material was incorrect.[1]

  • Observation: Sample turns brown/black before melting (Decomposition).

    • Root Cause: 3-acyl indoles can be sensitive to oxidation at high temperatures.[1]

    • Action: Use a sealed capillary (flame sealed) or DSC with a hermetic pan and nitrogen purge (50 mL/min). Report as "Melting with Decomposition" (

      
      ).
      

References

  • Hilaris Publisher . Product Specification: 1-(6-Fluoro-1H-indol-3-yl)ethan-1-one (CAS 949035-26-1).[1][2][3] Retrieved from [1]

  • U.S. Pharmacopeia (USP) . General Chapter <741> Melting Range or Temperature. Retrieved from

  • ResolveMass Laboratories . Melting Point Determination: Methods and Purity Testing. Retrieved from

  • Westlab . Measuring the Melting Point: Capillary vs. Modern Apparatus. Retrieved from

  • Accela ChemBio . Safety Data Sheet: 3-Acetyl-6-fluoroindole. Retrieved from

Sources

Safety Operating Guide

1-(6-fluoro-1H-indol-3-yl)ethan-1-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Plan

1-(6-fluoro-1H-indol-3-yl)ethan-1-one (also known as 3-Acetyl-6-fluoroindole ) is a fluorinated organic intermediate. Proper disposal is critical not just for regulatory compliance, but because its fluorinated nature presents specific challenges during incineration (formation of hydrofluoric acid).

Core Disposal Directive:

  • DO NOT dispose of down the drain.

  • DO NOT mix with non-halogenated solvents (e.g., acetone, methanol) if the total halogen content exceeds your facility's threshold (typically 1,000 ppm), as this downgrades the entire waste stream.

  • ALWAYS classify as Halogenated Organic Waste due to the fluorine atom.

Chemical Profile & Hazard Identification

Before handling waste, verify the material properties to ensure compatibility with waste containers.

PropertyDataOperational Implication
CAS Number 6962-60-3 (or 949035-26-1)Use for waste manifesting and inventory tracking.
Physical State Solid (Crystalline Powder)Dust generation is a primary spill risk.
Melting Point 215–230 °CStable solid at room temperature; not an ignitability hazard.
Solubility Insoluble in water; Soluble in DMSO, DMF, DCMRequires organic solvents for decontamination; water alone is ineffective.
Hazards (GHS) Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.)Standard PPE (Nitryl gloves, safety glasses, lab coat) is mandatory.
Elemental Composition Contains Fluorine (F) CRITICAL: Must be incinerated in facilities with HF scrubbers.

Waste Segregation Logic

The presence of the fluorine atom dictates the disposal pathway. Most hazardous waste incinerators distinguish between "Clean Fuels" (Non-halogenated) and "Halogenated" waste.

  • Non-Halogenated Streams: Often used for fuel blending (energy recovery). Fluorine contaminants can damage incinerators and create toxic emissions (HF), leading to strict rejection criteria.

  • Halogenated Streams: Sent to specialized incinerators with acid gas scrubbers.

Disposal Decision Tree

DisposalWorkflow Start Waste Generation: 1-(6-fluoro-1H-indol-3-yl)ethan-1-one FormCheck What is the physical form? Start->FormCheck Solid Solid Waste (Pure powder, crystals) FormCheck->Solid Liquid Liquid Waste (Mother liquor, dissolved samples) FormCheck->Liquid Debris Contaminated Debris (Gloves, weighing boats) FormCheck->Debris StreamA Stream A: Solid Hazardous Waste (Label: Toxic, Irritant) Solid->StreamA Pack in wide-mouth jar SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck StreamC Stream C: Solid Hazardous Debris (Lab Pack) Debris->StreamC Double bag or drum StreamB Stream B: Halogenated Solvent Waste (Label: Flammable, Toxic, Halogenated) SolventCheck->StreamB Yes (DCM, etc.) SolventCheck->StreamB No (Methanol, DMSO) *Compound makes it Halogenated*

Figure 1: Decision logic for segregating fluorinated indole waste streams. Note that even if dissolved in a non-halogenated solvent like DMSO, the presence of the solute classifies the mixture as halogenated.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicable for: Expired chemicals, excess synthesis product, spilled powder collected via sweeping.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Avoid narrow-neck bottles for solids to prevent clogging and dust generation during transfer.

  • Labeling:

    • Affix a hazardous waste label immediately.[3]

    • Chemical Name: Write fully: "1-(6-fluoro-1H-indol-3-yl)ethan-1-one".

    • Constituents: List "100%".

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Storage: Keep container tightly closed in a Satellite Accumulation Area (SAA).

  • Disposal: Hand over to EHS/Waste Management for "Lab Pack" incineration.

Protocol B: Liquid Waste (Solutions)

Applicable for: Reaction mixtures, HPLC waste, dissolved samples.

  • Segregation:

    • CRITICAL: Do NOT pour this solution into the "Non-Halogenated / Organic Solvents" carboy (often the red or black can).

    • Pour into the "Halogenated Waste" carboy (often yellow or chemically distinct).

  • Compatibility: Ensure the solvent matrix is compatible.

    • Example: If dissolved in DMSO or Methanol, it is compatible with standard halogenated streams (DCM/Chloroform mixtures).

    • Example: If dissolved in strong acids/oxidizers, segregate into a separate "Acidic Halogenated" stream.

  • Labeling:

    • List the solvent (e.g., "Dichloromethane 95%") AND the solute (e.g., "3-Acetyl-6-fluoroindole 5%").

    • Mark "Halogenated" prominently.[4]

Protocol C: Contaminated Debris

Applicable for: Nitrile gloves, paper towels from wipe-downs, weigh boats.

  • Collection: Place items in a clear, 6-mil polyethylene bag or a dedicated solid waste drum.

  • Sharps: If contaminated needles/syringes are involved, they must go into a puncture-proof Sharps Container , never soft bags.

  • Disposal: Seal bag with tape and label as "Hazardous Waste - Solid Debris (Contaminated with Fluoroindoles)".

Spill Management & Safety

Scenario: You drop a vial containing 5g of solid powder on the floor.

Step-by-Step Response:

  • Isolate: Alert nearby personnel and cordon off the area.

  • PPE: Don safety glasses, lab coat, and double nitrile gloves . If dust is visible in the air, use an N95 or half-mask respirator to prevent inhalation (H335).

  • Containment (Dry):

    • Do not spray water initially (this spreads the chemical).

    • Gently cover the spill with damp paper towels to suppress dust, OR use a dedicated chemical spill powder (e.g., vermiculite).

  • Cleanup:

    • Scoop the material using a dustpan or stiff card.

    • Place waste into a wide-mouth jar (Protocol A).

  • Decontamination:

    • Wipe the surface with a paper towel soaked in Ethanol or Acetone (solubility check: compound is soluble in organics).

    • Follow with a soap and water wash.[5][6]

    • Dispose of all wipes as Contaminated Debris (Protocol C).

Regulatory Context (RCRA)

Under the US EPA Resource Conservation and Recovery Act (RCRA):

  • Listing: This specific CAS is not P-listed or U-listed.

  • Characteristic: It is likely not Ignitable (D001), Corrosive (D002), or Reactive (D003).

  • Toxicity: Unless a TCLP test proves otherwise, it is managed as Non-Regulated Hazardous Waste by federal standards, but Regulated Chemical Waste by state/institutional policy.

  • Best Practice: Due to the fluorine content and biological activity (indole structure), treat as fully regulated hazardous waste to ensure incineration with proper emission controls.

References

  • PubChem. Compound Summary for CID 12802: 3-Acetylindole (Structural Analog). National Library of Medicine. [Link]

  • US EPA. Hazardous Waste Characteristics: A User-Friendly Reference Document. [Link]

  • Princeton University EHS. Waste Removal and Waste Streams. (General Lab Waste Segregation Standards). [Link]

Sources

Personal protective equipment for handling 1-(6-fluoro-1H-indol-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound Identity: 1-(6-Fluoro-1H-indol-3-yl)ethan-1-one (Also known as 3-Acetyl-6-fluoroindole) CAS Number: 949035-26-1 Physical State: Solid (Crystalline powder) Primary Hazard Class: Irritant (Skin/Eye/Respiratory) | Potentially Bioactive

This guide defines the safety architecture for handling 1-(6-fluoro-1H-indol-3-yl)ethan-1-one . While standard Safety Data Sheets (SDS) classify this compound as a generic irritant (H315, H319, H335), experienced medicinal chemists must treat it with elevated caution. The presence of the C6-fluorine substituent significantly alters the physicochemical profile compared to the parent indole, increasing lipophilicity (LogP ~2.0) and metabolic stability.[1][2][3] This enhances the compound's ability to penetrate the stratum corneum and interact with biological targets, necessitating a "Bioactive Intermediate" containment strategy rather than simple "Irritant" protocols.

Hazard Mechanism & Risk Assessment

Why we choose specific PPE for this molecule:

FeatureChemical ConsequenceSafety Implication
Fluorine Substitution (C6) Increases lipophilicity and prevents metabolic hydroxylation at the 6-position.High Dermal Absorption Risk. Standard latex gloves are insufficient; nitrile provides better resistance to the lipophilic core.
C3-Acetyl Group Electron-withdrawing group; increases acidity of N-H proton.Chemical Reactivity. Compatible with weak bases but potential for hydrolysis under strong acidic conditions.
Crystalline Habit Fluorinated aromatics often form static-prone microcrystalline powders.Inhalation Risk. Electrostatic repulsion can cause "dust fly" during weighing, making respiratory protection critical even in hoods.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Self-Validating Safety : If the PPE does not meet these specifications, the workflow is halted.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Respiratory N95 / P100 Respirator (Solids) OR Fume Hood (Solutions)Rationale: The solid is static-prone. Use a dedicated powder hood or a weighted balance ring to minimize aerosolization. If weighing outside a hood (not recommended), N95 is the minimum requirement.
Dermal (Hands) Double Nitrile Gloves (Accelerator-free preferred)Spec: Inner pair: 4 mil (0.10mm). Outer pair: 5-8 mil (extended cuff). Rationale: Fluorinated indoles permeate latex rapidly. Double gloving creates a visual breach indicator (colored inner glove) and protects against micro-tears.
Ocular Chemical Splash Goggles (Indirect Vent)Rationale: Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a seal against dust entry.
Body Tyvek® Lab Coat or Apron Rationale: Cotton lab coats trap dust in the fibers, creating a secondary exposure source during laundering. Disposable Tyvek sleeves are recommended for scale-up (>5g).

Operational Handling Protocol

Phase A: Solid Handling (Weighing & Transfer)

Objective: Zero-contact transfer from stock container to reaction vessel.

  • Static Control: Place an ionizing bar or anti-static gun near the balance. Fluorinated solids accumulate static charge, causing particles to "jump" onto gloves/sleeves.

  • The "Coffin" Technique: Never weigh directly onto an open weigh boat. Use a weighing funnel or a tared vial .

    • Step: Tare the closed vial.

    • Step: Add solid inside the hood.

    • Step: Cap and re-weigh.

  • Solvent Quench: Immediately wipe the spatula with a Kimwipe soaked in Acetone or DMSO after use. Do not leave contaminated tools on the bench.

Phase B: Solubilization & Reaction

Objective: Containment of solvated species.

  • Solvent Selection: This compound is soluble in DMSO, DMF, and Ethyl Acetate.

    • Warning: DMSO enhances skin permeability. If dissolved in DMSO, the "Double Nitrile" rule is absolute.

  • Temperature Control: Melting point is high (~227°C). If heating reactions, ensure the condenser is rated for the solvent's vapor pressure, not the solute.

Visualized Workflows

Diagram 1: Safe Handling Workflow

This decision tree guides the researcher from storage to reaction setup, integrating safety checks at every node.

HandlingProtocol Start Start: Retrieve Stock (CAS 949035-26-1) CheckPPE Verify PPE: Double Nitrile + Goggles + Lab Coat Start->CheckPPE StaticCheck Is Solid Static-Prone? CheckPPE->StaticCheck PPE Confirmed Ionizer Apply Anti-Static Gun or Ionizing Bar StaticCheck->Ionizer Yes (Clumping/Jumping) Weighing Weigh in Fume Hood (Use Closed Vial Method) StaticCheck->Weighing No Ionizer->Weighing Cleanup Decontaminate Spatula (Acetone Wipe) Weighing->Cleanup Solubilization Dissolve in Solvent (DMSO/DMF/EtOAc) Reaction Proceed to Reaction Solubilization->Reaction Cleanup->Solubilization

Caption: Operational logic flow for handling fluorinated indole solids, emphasizing static control and containment.

Diagram 2: Emergency Response & Spill Logic

Immediate actions to take in case of containment breach.

EmergencyResponse Spill Spill Event Detected Type Identify State Spill->Type SolidSpill Solid Powder Type->SolidSpill LiquidSpill Solution (DMSO/Organic) Type->LiquidSpill ActionSolid 1. Cover with wet paper towel (Prevents dust) 2. Wipe up 3. Place in Haz Waste SolidSpill->ActionSolid ActionLiquid 1. Absorb with Vermiculite 2. Do NOT use water initially 3. Double bag waste LiquidSpill->ActionLiquid SkinContact Skin Exposure? ActionSolid->SkinContact ActionLiquid->SkinContact Wash Wash with Soap/Water (15 mins) Avoid Alcohol on Skin SkinContact->Wash Yes

Caption: Critical decision path for spill remediation. Note the prohibition of alcohol on skin to prevent enhanced absorption.

Waste Disposal & Decontamination

Strategy: Halogenated Organic Waste.

  • Segregation: Do not mix with non-halogenated solvents. The fluorine atom classifies this as "Halogenated" in most EHS protocols, requiring high-temperature incineration (>1100°C) to prevent formation of toxic byproducts.

  • Container Labeling: Clearly mark waste containers as "Contains Fluorinated Organics" .

  • Glassware: Rinse glassware with Acetone before washing with water. Collect the first acetone rinse into the Halogenated Waste stream.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24816654, 1-(6-Fluoro-1H-indol-3-yl)ethanone. Retrieved from [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. (Contextual grounding for lipophilicity/absorption risks of fluorinated indoles). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.